2-(1-Pyrrolyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-pyrrol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDYBXDAGIQWOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20959925 | |
| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39116-24-0, 39243-88-4 | |
| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrrolyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(1-Pyrrolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1-Pyrrolyl)benzylamine is a heterocyclic aromatic amine that incorporates both a pyrrole and a benzylamine moiety. This unique structural combination suggests a potential for diverse chemical reactivity and biological activity, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The pyrrole ring is a common scaffold in numerous biologically active natural products and synthetic drugs, known to exhibit a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, the benzylamine structure is present in various bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, alongside experimental protocols for related compounds and a discussion of its potential biological significance.
Chemical and Physical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized. Additionally, computed properties provide valuable predictions for its behavior.
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | PubChem[1] |
| CAS Number | 39116-24-0 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₁₁H₁₂N₂ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 172.23 g/mol | Santa Cruz Biotechnology[2] |
| Appearance | Solid (predicted) | Sigma-Aldrich[3] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
Spectroscopic Data (Predicted)
Experimental spectroscopic data for this compound is not widely published. However, by analyzing data from structurally similar compounds, we can predict the key features of its ¹H NMR, ¹³C NMR, and IR spectra.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.5 | m | 4H | Aromatic protons (phenyl ring) |
| ~6.8 | t | 2H | Pyrrole protons (α-H) |
| ~6.2 | t | 2H | Pyrrole protons (β-H) |
| ~3.8 | s | 2H | Methylene protons (-CH₂-) |
| ~1.6 | br s | 2H | Amine protons (-NH₂) |
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~140 | Quaternary carbon (phenyl, C-N) |
| ~138 | Quaternary carbon (phenyl, C-CH₂) |
| ~127-130 | Aromatic carbons (phenyl CH) |
| ~121 | Pyrrole carbons (α-C) |
| ~110 | Pyrrole carbons (β-C) |
| ~45 | Methylene carbon (-CH₂) |
Table 4: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-3500 | N-H stretch (amine) |
| 3000-3100 | C-H stretch (aromatic) |
| 2850-2950 | C-H stretch (aliphatic) |
| 1580-1620 | C=C stretch (aromatic) |
| 1450-1500 | C-N stretch |
| 700-800 | C-H bend (aromatic) |
Experimental Protocols
While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from methods used for analogous compounds. A potential approach would involve the reduction of the corresponding nitrile or the amination of a benzyl halide.
For illustrative purposes, a detailed experimental protocol for the synthesis of a structurally related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, is provided below. This highlights common techniques and reagents used in the manipulation of benzylamine and pyrrole moieties.[4]
Synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid [4]
-
Materials: 2-(Carboxymethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), DIPEA (N,N-Diisopropylethylamine), Benzylamine, Dichloromethane (DCM), Methanol (MeOH).
-
Procedure:
-
A solution of 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (100 mg, 0.54 mmol), TBTU (346.77 mg, 1.08 mmol), and DIPEA (23 µL, 0.13 mmol) in DCM (10 mL) is stirred at room temperature for 15 minutes.
-
Benzylamine (71 µL, 0.65 mmol) is then added to the mixture.
-
The reaction mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30 °C.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system.
-
Upon completion, the product is purified by column chromatography using a DCM:MeOH (9:1) mixture as the eluent, followed by preparative high-performance liquid chromatography (HPLC).
-
Below is a generalized workflow for the synthesis and purification of such derivatives.
Potential Biological Activity and Signaling Pathways
Specific biological activities and associated signaling pathways for this compound have not been reported. However, the known pharmacological profiles of pyrrole and benzylamine derivatives allow for the formulation of hypotheses regarding its potential therapeutic applications.
Pyrrole-containing compounds are known to exhibit a broad spectrum of biological activities, including:
-
Anticancer: Some pyrrole derivatives act as inhibitors of protein kinases or disrupt microtubule polymerization.
-
Antimicrobial: The pyrrole scaffold is found in several natural and synthetic antibacterial and antifungal agents.
-
Anti-inflammatory: Certain pyrrole compounds have been shown to inhibit inflammatory pathways.
Given these precedents, it is plausible that this compound could interact with various cellular targets. A hypothetical mechanism of action could involve the inhibition of a key enzyme in a disease-related pathway.
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a pyrrole-containing compound with anti-inflammatory properties.
Conclusion
This compound represents a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug development. While comprehensive experimental data for this specific molecule is currently sparse, analysis of related compounds provides a solid foundation for predicting its chemical properties and guiding future research. The synthesis of this compound is likely achievable through established organic chemistry methodologies. Its structural motifs suggest a potential for biological activity, particularly in the areas of oncology, infectious diseases, and inflammation. Further experimental studies are warranted to fully elucidate the chemical, physical, and pharmacological properties of this compound and to explore its potential as a lead compound for novel therapeutics.
References
An In-depth Technical Guide to 2-(1-Pyrrolyl)benzylamine
This technical guide provides a comprehensive overview of 2-(1-Pyrrolyl)benzylamine, including its chemical identity, properties, and available data for researchers, scientists, and drug development professionals.
Chemical Identity
This compound is a chemical compound with the molecular formula C₁₁H₁₂N₂.[1][2] Its chemical structure consists of a benzylamine core where the phenyl ring is substituted at the ortho position with a pyrrolyl group.
IUPAC Name: (2-pyrrol-1-ylphenyl)methanamine[1]
Synonyms:
-
2-(1H-pyrrol-1-yl)benzenemethanamine[1]
-
Benzenemethanamine, 2-(1H-pyrrol-1-yl)-
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1], Santa Cruz Biotechnology[2] |
| Molecular Weight | 172.23 g/mol | PubChem[1], Santa Cruz Biotechnology[2] |
| InChI | InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | PubChem[1] |
| InChIKey | BNDYBXDAGIQWOB-UHFFFAOYSA-N | PubChem[1] |
| SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | PubChem[1] |
| EC Number | 674-330-4 | PubChem[1] |
| DSSTox Substance ID | DTXSID20959925 | PubChem[1] |
Experimental Protocols
Logical Relationships and Workflows
The following diagrams illustrate the relationships between the different identifiers for this compound and a generalized workflow for its characterization.
Caption: Relationship between common name, IUPAC name, and synonyms.
Caption: A general experimental workflow for compound characterization.
References
Technical Whitepaper: 2-(1-Pyrrolyl)benzylamine (CAS 39116-24-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(1-Pyrrolyl)benzylamine (CAS Number: 39116-24-0), a heterocyclic amine incorporating both a pyrrole and a benzylamine moiety. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from established chemical principles, data on analogous structures, and general knowledge of the constituent functional groups. The content herein covers physicochemical properties, a proposed synthetic route based on the Paal-Knorr synthesis, and a discussion of potential biological activities extrapolated from related compounds. This whitepaper aims to serve as a foundational resource for researchers interested in the evaluation and potential application of this molecule in medicinal chemistry and drug discovery.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational models and data from chemical suppliers, with experimental data being sparse. The available information is summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 39116-24-0 | N/A |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem[1] |
| Molecular Weight | 172.23 g/mol | PubChem[1] |
| IUPAC Name | (2-(1H-pyrrol-1-yl)phenyl)methanamine | PubChem[1] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | PubChem[1] |
| Appearance | Solid (predicted) | Sigma-Aldrich |
| XLogP3 | 2.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Rotatable Bond Count | 2 | PubChem (Computed)[1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Details | Source |
| Mass Spectrum (GC-MS) | Major fragments observed at m/z: 172 (M+), 155, 144, 117, 91 | PubChem[1] |
| ¹H NMR | No experimental data found. Predicted shifts would show aromatic protons for the benzene and pyrrole rings, a singlet for the benzylic CH₂ group, and a broad singlet for the NH₂ protons. | N/A |
| ¹³C NMR | No experimental data found. Predicted spectrum would show distinct signals for the aromatic carbons of both rings and the benzylic carbon. | N/A |
| Infrared (IR) | No experimental data found. Expected characteristic peaks would include N-H stretching for the primary amine, C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic rings. | N/A |
Synthesis Methodology
The most probable and widely applicable method for the synthesis of N-substituted pyrroles, such as this compound, is the Paal-Knorr synthesis.[2][3][4][5] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.
Proposed Synthetic Pathway: Paal-Knorr Pyrrole Synthesis
The synthesis of this compound would likely proceed via the reaction of 2-aminobenzylamine with a 1,4-dicarbonyl compound, such as 2,5-dimethoxytetrahydrofuran, which serves as a precursor to succinaldehyde.
General Experimental Protocol (Paal-Knorr Synthesis)
The following is a generalized experimental protocol based on established Paal-Knorr synthesis procedures.[2] Optimization of reaction conditions, including solvent, temperature, and catalyst, would be necessary for this specific substrate.
Materials:
-
2-Aminobenzylamine
-
2,5-Dimethoxytetrahydrofuran
-
Anhydrous ethanol or acetic acid (solvent)
-
Glacial acetic acid or other acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a solution of 2-aminobenzylamine (1.0 equivalent) in the chosen solvent, add 2,5-dimethoxytetrahydrofuran (1.0-1.2 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the pyrrole and benzylamine moieties are present in numerous biologically active compounds. This suggests that the target compound could exhibit a range of pharmacological effects.
General Biological Activities of Pyrrole Derivatives
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including:
-
Anticancer: Pyrrole-containing compounds have been shown to inhibit various cancer cell lines through mechanisms such as tubulin polymerization inhibition and kinase inhibition.
-
Antimicrobial: Many natural and synthetic pyrroles possess antibacterial and antifungal properties.
-
Anti-inflammatory: Certain pyrrole derivatives act as inhibitors of enzymes like cyclooxygenase (COX).
General Biological Activities of Benzylamine Derivatives
Benzylamine and its derivatives are also known to have diverse biological effects, including:
-
Enzyme Inhibition: Benzylamine is a substrate for monoamine oxidase (MAO), and its derivatives can act as inhibitors of various enzymes.
-
Antimicrobial Activity: Some benzylamine-containing compounds have shown efficacy against bacteria and fungi.
Hypothetical Signaling Pathway Involvement
Given the prevalence of pyrrole derivatives as kinase inhibitors, a hypothetical mechanism of action for this compound could involve the inhibition of a protein kinase signaling pathway, which is often dysregulated in diseases like cancer.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific experimental data for this compound is currently limited, this technical guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of the potential biological activities based on its constituent pharmacophores. Further research is warranted to synthesize and characterize this compound and to evaluate its biological profile in various in vitro and in vivo models. This will be crucial in determining its potential as a lead compound for the development of novel therapeutic agents.
References
- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Convenient synthesis of substituted pyrroles via a cerium (IV) ammonium nitrate (CAN)-catalyzed Paal–Knorr reaction - Arabian Journal of Chemistry [arabjchem.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
An In-depth Technical Guide on the Molecular Structure of 2-(1-Pyrrolyl)benzylamine
This technical guide provides a comprehensive overview of the molecular structure, properties, and available data for 2-(1-Pyrrolyl)benzylamine, tailored for researchers, scientists, and professionals in drug development.
Molecular Identity and Physicochemical Properties
This compound is a chemical compound featuring a benzylamine core with a pyrrole ring substituent at the ortho position of the phenyl group. This structure offers a unique scaffold for further chemical modifications and investigations into its biological activity.
Below is a summary of its key identifiers and computed physicochemical properties.
Table 1: Molecular Identifiers and Physicochemical Properties of this compound
| Identifier/Property | Value | Source |
| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |
| CAS Number | 39116-24-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2][3][5] |
| Molecular Weight | 172.23 g/mol | [1][2][5] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | [1] |
| InChI Key | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [1][5] |
| Appearance | Solid | [5] |
| Monoisotopic Mass | 172.100048391 Da | [1] |
digraph "2_1_Pyrrolyl_benzylamine_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, len=1.5, color="#5F6368"];// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];
// Pyrrole ring N7 [label="N", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"];
// Benzylamine group C12 [label="C"]; N13 [label="N", fontcolor="#EA4335"]; H14 [label="H"]; H15 [label="H"]; H16 [label="H"]; H17 [label="H"];
// Edges for benzene ring C1 -- C2 [style=bold]; C2 -- C3; C3 -- C4 [style=bold]; C4 -- C5; C5 -- C6 [style=bold]; C6 -- C1;
// Edges for pyrrole ring C8 -- C9 [style=bold]; C9 -- C10; C10 -- C11 [style=bold]; C11 -- N7; N7 -- C8;
// Connection between rings C6 -- N7;
// Connection for benzylamine group C1 -- C12; C12 -- N13; N13 -- H14; N13 -- H15; C12 -- H16; C12 -- H17;
// Add implicit hydrogens for clarity on aromatic rings H_C2 [label="H"]; H_C3 [label="H"]; H_C4 [label="H"]; H_C5 [label="H"]; H_C8 [label="H"]; H_C9 [label="H"]; H_C10 [label="H"]; H_C11 [label="H"];
C2 -- H_C2; C3 -- H_C3; C4 -- H_C4; C5 -- H_C5; C8 -- H_C8; C9 -- H_C9; C10 -- H_C10; C11 -- H_C11; }
Caption: 2D Molecular Structure of this compound.
Spectroscopic Data
Table 2: GC-MS Spectral Data for this compound
| m/z | Intensity |
| 100 | Major Peak |
| 155 | |
| 154 | |
| 104 |
Source: PubChem CID 707327[1]
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a method for a structurally related compound, 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, has been described and can serve as a reference for synthetic strategies involving the coupling of a pyrrole derivative with benzylamine.[6][7]
Experimental Protocol: Synthesis of a Benzylamine-Coupled Pyrrole Derivative
This protocol describes the synthesis of 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid via an amide coupling reaction.[6][7]
Materials:
-
2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid
-
TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Benzylamine
-
DCM (Dichloromethane)
Procedure:
-
A solution of 2-carboxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid (0.54 mmol), TBTU (1.08 mmol), and DIPEA (0.13 mmol) in 10 mL of DCM is stirred at room temperature for 15 minutes.[6]
-
Benzylamine (0.65 mmol) is then added to the reaction mixture.[6]
-
The mixture is stirred for 5 minutes in a microwave reactor (2.45 GHz, 200 W) at 30°C.[6]
-
The reaction progress is monitored by thin-layer chromatography (TLC) using a DCM:MeOH (9:1) solvent system and high-performance liquid chromatography (HPLC).[6]
-
The final compound is purified by column chromatography and preparative RP-HPLC.[6]
Caption: General workflow for the synthesis of 2-(N-benzylpyrrolyl)-benzimidazoles.[8]
Potential Biological Activity and Therapeutic Relevance
Derivatives of pyrrole and benzylamine are known to exhibit a range of biological activities. Specifically, pyrrolone and N-benzyl pyrrolone derivatives have been reported to possess antifungal, antibacterial, and anti-inflammatory properties.[9] Furthermore, substituted benzimidazole derivatives, which can be synthesized from pyrrole precursors, have shown a wide array of biological activities including anticancer, antiulcer, antiviral, and anti-inflammatory effects.[8]
The structural motif of this compound, combining both a pyrrole and a benzylamine moiety, suggests potential for biological activity. Further investigation into its pharmacological profile is warranted.
Caption: Potential biological activities of molecules containing pyrrole and benzylamine scaffolds.[8][9]
Safety and Handling
This compound is classified with the following hazards:
-
Signal Word: Danger[5]
-
Hazard Statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[5]
-
Precautionary Statements: P261, P264, P271, P280, P302 + P352, P305 + P351 + P338.[5]
It is intended for research use only and not for diagnostic or therapeutic use.[2][4] Appropriate personal protective equipment should be used when handling this compound.
This guide provides a foundational understanding of this compound. Further experimental studies are necessary to fully characterize its properties and potential applications.
References
- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
A Technical Guide to 2-(1-Pyrrolyl)benzylamine: Molecular Formula and Weight
This technical guide provides a focused overview of the fundamental physicochemical properties of 2-(1-Pyrrolyl)benzylamine, a heterocyclic amine of interest in various research applications. The document is intended for researchers, scientists, and professionals in drug development who require precise data on this compound.
Physicochemical Data
The core quantitative data for this compound has been established through standard analytical methods and is summarized below. These identifiers are crucial for accurate experimental design, stoichiometric calculations, and regulatory documentation.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |
| CAS Number | 39116-24-0 | [2] |
Experimental Protocols
The determination of the molecular formula and weight of a compound like this compound follows well-established and standardized experimental protocols.
-
Molecular Formula Determination: The empirical formula is typically determined using combustion analysis, where the mass percentages of carbon, hydrogen, and nitrogen are measured. The molecular formula is then confirmed by mass spectrometry, which provides the exact mass of the molecule, allowing for the differentiation between compounds with the same empirical formula.
-
Molecular Weight Determination: High-resolution mass spectrometry is the primary method for determining the precise molecular weight of a compound.[1] This technique measures the mass-to-charge ratio of ionized molecules, providing a highly accurate molecular mass that confirms the elemental composition.
Structural and Data Relationship
The following diagram illustrates the logical relationship between the chemical structure of this compound and its key identifying data points.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1-Pyrrolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
2-(1-Pyrrolyl)benzylamine is a chemical compound that incorporates a pyrrole ring attached to a benzylamine moiety. The pyrrole nucleus is a common scaffold in a variety of biologically active compounds, and benzylamine derivatives are also of significant interest in medicinal chemistry.[1] This unique combination of functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents. This guide aims to provide a detailed summary of its chemical identifiers, physical and chemical properties, and a proposed methodology for its laboratory-scale synthesis and characterization.
Chemical and Physical Properties
The physical and chemical properties of a compound are crucial for its handling, formulation, and development as a potential therapeutic agent. The following tables summarize the available data for this compound.
Identifiers and Molecular Properties
This table provides fundamental identifiers and molecular properties of this compound.[2][3]
| Property | Value | Source |
| CAS Number | 39116-24-0 | [2][3] |
| Molecular Formula | C₁₁H₁₂N₂ | [2][3] |
| Molecular Weight | 172.23 g/mol | [2][3] |
| IUPAC Name | (2-(1H-pyrrol-1-yl)phenyl)methanamine | [2] |
| Canonical SMILES | C1=CC=C(C(=C1)CN)N2C=CC=C2 | [2] |
| InChI Key | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [2] |
Physicochemical Properties
This table summarizes the available experimental and computed physicochemical properties of this compound. It is important to note that experimental data for several key properties are not currently available in the cited literature.
| Property | Value | Type | Source |
| Melting Point | Data not available | Experimental | - |
| Boiling Point | Data not available | Experimental | - |
| Solubility | Data not available | Experimental | - |
| pKa (predicted) | 8.70 ± 0.10 | Predicted | [4] |
| LogP (predicted) | 1.2 | Predicted | [2] |
| Density (predicted) | 1.07 ± 0.1 g/cm³ | Predicted | [4] |
Experimental Protocols
Due to the limited availability of specific experimental protocols for this compound, this section provides a plausible, detailed methodology for its synthesis and characterization based on established chemical principles and procedures for analogous compounds.[5]
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the Clauson-Kaas reaction to form the pyrrole ring, followed by reduction of a nitrile or amide to the corresponding amine. A generalized workflow is presented below.
Workflow for the Synthesis of this compound
Caption: A proposed workflow for the synthesis and characterization of this compound.
Step-by-Step Protocol:
-
Synthesis of 2-(1-Pyrrolyl)benzonitrile:
-
In a round-bottom flask, dissolve 2-aminobenzonitrile in glacial acetic acid.
-
Add 2,5-dimethoxytetrahydrofuran to the solution.
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(1-Pyrrolyl)benzonitrile.
-
-
Reduction to this compound:
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an anhydrous solvent like tetrahydrofuran (THF).
-
Cool the suspension in an ice bath.
-
Dissolve the crude 2-(1-Pyrrolyl)benzonitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, again monitoring by TLC.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting slurry and wash the solid with THF.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization Methods
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene and pyrrole rings, as well as a singlet for the benzylic CH₂ group and a broad singlet for the NH₂ protons.
-
¹³C NMR: The carbon NMR spectrum should display the corresponding signals for all carbon atoms in the molecule.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic absorption bands for N-H stretching of the primary amine (typically two bands in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C stretching vibrations of the aromatic systems.
-
-
Mass Spectrometry (MS):
-
Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z = 172.23. Fragmentation patterns can provide further structural information.[2]
-
Signaling Pathways and Biological Activity
A thorough search of the scientific literature did not yield any studies on the specific biological activities of this compound or its involvement in any signaling pathways. While pyrrole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties, and have been investigated as inhibitors of various enzymes, no such data is available for the title compound.[1][6][7]
Consequently, the creation of a diagram for a signaling pathway, as requested, is not possible at this time. Further research into the biological effects of this compound is required to elucidate any potential mechanisms of action.
Logical Workflow for Biological Screening
Caption: A logical workflow for the initial biological screening of this compound.
Conclusion
This compound is a molecule of interest for medicinal chemistry due to its combination of a pyrrole ring and a benzylamine moiety. This guide has summarized the available chemical and physical data for this compound, highlighting the current lack of experimental data for several key properties. A plausible synthetic route and methods for its characterization have been proposed to facilitate further research. At present, there is no information on the biological activity or the involvement of this compound in any signaling pathways. Future studies are warranted to explore the pharmacological potential of this compound and to elucidate its mechanism of action.
References
- 1. 2(3H)Pyrrolone – a Biologically Active Scaffold (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Hazards of 2-(1-Pyrrolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and hazard information for 2-(1-Pyrrolyl)benzylamine. It is intended for informational purposes for a technical audience and should not be substituted for a formal risk assessment or a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted under the supervision of qualified professionals and in accordance with established safety protocols.
Introduction
This compound is a chemical compound containing a pyrrole ring and a benzylamine moiety. As with any novel or specialized chemical, a thorough understanding of its potential hazards is crucial for safe handling and use in research and development. This guide synthesizes the available data on the safety and hazards of this compound, drawing from publicly available information and general knowledge of related chemical classes, such as aromatic amines and pyrrole derivatives.
Hazard Identification and Classification
The primary source of hazard information for this compound comes from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), as reported in databases such as PubChem.[1] The compound is classified as having several hazardous properties, which are summarized in the tables below.
GHS Hazard Summary
The following table provides a summary of the GHS hazard classifications for this compound.[1]
| Hazard Class | Category | Signal Word |
| Acute Toxicity, Oral | 4 | Warning |
| Acute Toxicity, Dermal | 4 | Warning |
| Skin Corrosion/Irritation | 2 | Warning |
| Serious Eye Damage/Eye Irritation | 1 | Danger |
| Serious Eye Damage/Eye Irritation | 2 | Warning |
| Acute Toxicity, Inhalation | 4 | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning |
Hazard Statements and Precautionary Codes
The following table details the GHS hazard (H) statements and precautionary (P) statements associated with this compound.
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H318 | Causes serious eye damage. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Toxicological Profile
Aromatic Amines: This class of compounds is known for a range of adverse health effects.[2][3][4][5] Many aromatic amines are recognized as being carcinogenic and mutagenic.[2][3] They are often lipid-soluble, allowing for ready absorption through the skin.[2]
Pyrrole Derivatives: While the pyrrole ring is a common motif in many biologically important molecules, some pyrrole derivatives can exhibit toxicity.[6][7] The toxicological properties of pyrrole derivatives are highly dependent on the nature and position of their substituents.
Given the GHS classification of "Harmful if swallowed," "Harmful in contact with skin," and "Harmful if inhaled," it is evident that this compound possesses acute toxicity through multiple routes of exposure.[1] The classification for serious eye damage indicates that the compound can cause significant injury to the eyes.[1]
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not available, the following are examples of standardized protocols that would be used to assess the hazards identified by the GHS classification. These are provided for illustrative purposes to represent the methodologies that would be employed.
Protocol for In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)
This protocol describes a non-animal test method for identifying skin irritants.
1. Principle: The test article is applied topically to a three-dimensional reconstructed human epidermis (RhE) model. Cell viability is then measured to assess the level of cytotoxicity caused by the test article.
2. Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™) is used.
3. Procedure:
- Pre-incubation: The RhE tissues are pre-incubated in a sterile, defined culture medium.
- Application of Test Article: A sufficient amount of the test article (solid or liquid) is applied uniformly to the surface of the epidermis.
- Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C.
- Rinsing: After incubation, the test article is thoroughly washed from the tissue surface.
- Post-incubation: The tissues are transferred to a fresh medium and incubated for a further period (e.g., 42 hours).
- Viability Assessment: Cell viability is determined by the enzymatic conversion of a vital dye (e.g., MTT) into a colored product, which is quantified by spectrophotometry.
4. Data Interpretation: The reduction in cell viability compared to negative controls is used to classify the irritant potential of the test substance. A mean viability of ≤ 50% typically indicates a skin irritant.
Protocol for Serious Eye Damage/Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test Method (OECD TG 437)
This protocol describes an in vitro method for identifying substances that can cause serious eye damage.
1. Principle: The test method uses isolated bovine corneas to assess the potential of a substance to induce corneal opacity and increased permeability.
2. Test System: Freshly isolated corneas from cattle.
3. Procedure:
- Corneal Mounting: The isolated corneas are mounted in a specialized holder.
- Application of Test Article: The test article is applied to the epithelial surface of the cornea.
- Incubation: The treated corneas are incubated for a defined period (e.g., 10 minutes or 4 hours, depending on the physical form of the substance).
- Rinsing: The test article is washed from the cornea.
- Measurement of Opacity: The opacity of the cornea is measured using an opacitometer.
- Measurement of Permeability: The permeability of the cornea is assessed by measuring the amount of a fluorescent dye (e.g., sodium fluorescein) that passes through the cornea.
4. Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's potential for causing serious eye damage.
Visualization of Safety and Hazard Information
Hazard Identification and Classification Workflow
The following diagram illustrates the logical flow from the identification of a chemical to the assignment of GHS hazard classifications.
Caption: Workflow for GHS hazard identification and classification.
General Workflow for Chemical Safety Assessment
This diagram outlines a general workflow for assessing the safety of a chemical compound in a research and development setting.
Caption: A general workflow for chemical safety assessment in R&D.
Safe Handling and Emergency Procedures
Given the identified hazards, the following safe handling practices and emergency procedures are recommended.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and/or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in laboratory areas.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill and Disposal:
-
In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material in a sealed container for disposal.
-
Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
While comprehensive, substance-specific toxicological data for this compound is limited, the available GHS information and knowledge of its chemical class indicate that it should be handled with care. It is classified as harmful by ingestion, skin contact, and inhalation, and poses a significant risk of serious eye damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and ensure a safe working environment. As with any chemical, a thorough risk assessment should be conducted before use.
References
- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. censwpa.org [censwpa.org]
- 4. Aromatic Amine Toxicity → Area → Sustainability [pollution.sustainability-directory.com]
- 5. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 6. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Commercial Availability and Synthetic Strategies for 2-(1-Pyrrolyl)benzylamine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the commercial availability and potential synthetic routes for 2-(1-Pyrrolyl)benzylamine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug discovery. This document is intended for scientists and professionals engaged in the design and synthesis of novel therapeutic agents.
Executive Summary
This compound (CAS No. 39116-24-0) is a niche chemical intermediate with potential applications as a scaffold or building block in the synthesis of biologically active molecules. While commercially available from a select number of suppliers, it is typically offered for research purposes only and may be produced on demand rather than being a stock chemical. This guide summarizes the available supplier information, proposes a viable synthetic protocol for laboratory-scale preparation, and outlines a logical workflow for its acquisition or synthesis.
Commercial Sourcing
This compound is available from several chemical suppliers, primarily catering to the research and development sector. The compound is generally not available in bulk quantities, and procurement often requires direct inquiry with the vendors for pricing and lead times.
A summary of known suppliers is provided in Table 1. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of a collection of unique chemicals and may not perform extensive quality control analysis. Researchers are therefore advised to independently verify the identity and purity of the product upon receipt.
Table 1: Commercial Supplier Information for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |
| Santa Cruz Biotechnology | 39116-24-0[1] | C₁₁H₁₂N₂[1] | 172.23[1] | For Research Use Only. Not for diagnostic or therapeutic use.[1] |
| Sigma-Aldrich | 39116-24-0 | C₁₁H₁₂N₂ | 172.23 | Provided "as-is"; buyer assumes responsibility for confirming identity and purity. Pricing and availability not publicly listed. |
| Amerigo Scientific | 39116-24-0 | C₁₁H₁₂N₂ | 172.23 | Inquire for academic pricing. |
| LabSolutions | 39116-24-0 | C₁₁H₁₂N₂ | 172.23 | Shelf life of 1095 days. |
Proposed Synthetic Routes
For researchers who require larger quantities or prefer to synthesize this compound in-house, two plausible synthetic strategies are proposed based on established chemical transformations.
Synthesis via Clauson-Kaas Pyrrole Synthesis
The Clauson-Kaas reaction is a robust and widely used method for the preparation of N-substituted pyrroles.[2][3] This approach involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-aminobenzylamine (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Two-Step Synthesis from 2-(1-Pyrrolyl)benzonitrile
An alternative route involves the synthesis of the pyrrole ring followed by the reduction of a nitrile group to the desired benzylamine.
Step 1: Synthesis of 2-(1-Pyrrolyl)benzonitrile
This intermediate can be prepared via a Clauson-Kaas reaction between 2-aminobenzonitrile and 2,5-dimethoxytetrahydrofuran, following a similar protocol as described in section 3.1.
Step 2: Reduction of 2-(1-Pyrrolyl)benzonitrile
The nitrile group can be reduced to a primary amine using a variety of reducing agents.
Experimental Protocol (using Lithium Aluminum Hydride):
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C and slowly add a solution of 2-(1-pyrrolyl)benzonitrile (1.0 eq) in anhydrous THF.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser workup).
-
Purification: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or distillation under reduced pressure.
Decision Workflow for Acquisition
The choice between purchasing and synthesizing this compound will depend on factors such as the required quantity, purity, and available resources. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for acquiring this compound.
Potential Applications in Drug Discovery
While specific biological activities of this compound are not extensively documented, the pyrrole nucleus is a prominent scaffold in numerous biologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[4] The benzylamine moiety is also a common feature in many pharmaceuticals. The combination of these two pharmacophores in this compound makes it an attractive starting point for the synthesis of novel compound libraries for high-throughput screening.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase, a common target in cancer therapy.
Caption: Hypothetical inhibition of a kinase signaling pathway.
This guide serves as a starting point for researchers interested in utilizing this compound in their research endeavors. Due diligence in verifying the quality of commercially sourced material and careful optimization of synthetic procedures are highly recommended.
References
Potential Research Areas for 2-(1-Pyrrolyl)benzylamine: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines potential research avenues for the novel heterocyclic compound, 2-(1-Pyrrolyl)benzylamine. While specific biological data for this molecule is not yet available, its structural motifs—a pyrrole ring and a benzylamine moiety—are present in numerous compounds with significant pharmacological activities.[1][2][3] Drawing on data from structurally related molecules, this document proposes key areas for investigation, including potential anticancer, anti-inflammatory, and antimicrobial applications.[4][5][6] Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided to facilitate further research and development.
Introduction
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] Similarly, the benzylamine moiety is a key pharmacophore in a variety of therapeutic agents.[7][8] The combination of these two functionalities in this compound presents a unique chemical entity with considerable potential for drug discovery. This guide aims to provide a comprehensive overview of the prospective research areas for this compound, based on the established biological profiles of its constituent chemical motifs.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | PubChem |
| Molecular Weight | 172.23 g/mol | PubChem |
| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | PubChem |
| CAS Number | 39116-24-0 | PubChem |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| LogP (predicted) | 2.5 | - |
Proposed Synthesis of this compound
Two plausible synthetic routes for the preparation of this compound are proposed: Buchwald-Hartwig amination and reduction of a nitrile precursor.
Synthetic Route 1: Buchwald-Hartwig Amination
This approach involves the palladium-catalyzed cross-coupling of pyrrole with 2-bromobenzylamine. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[10][11][12][13]
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).
-
Reagents: Add 2-bromobenzylamine (1.0 equivalent) and pyrrole (1.1-1.2 equivalents).
-
Solvent: Add anhydrous toluene via syringe.
-
Reaction Conditions: Seal the tube and heat the reaction mixture at 80-110 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthetic Route 2: Reduction of 2-(1-pyrrolyl)benzonitrile
This alternative route involves the synthesis of the nitrile precursor, 2-(1-pyrrolyl)benzonitrile, followed by its reduction to the target benzylamine. The nitrile can be prepared via a copper-catalyzed coupling of 2-bromobenzonitrile and pyrrole. The subsequent reduction can be achieved using various reducing agents.[5][14][15][16][17]
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzonitrile (1.0 equivalent), pyrrole (1.2 equivalents), copper(I) iodide (10 mol%), and potassium carbonate (2.0 equivalents).
-
Solvent: Add dimethylformamide (DMF).
-
Reaction Conditions: Heat the mixture at 120-140 °C for 24-48 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Reaction Setup: To a solution of 2-(1-pyrrolyl)benzonitrile (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, slowly add lithium aluminum hydride (LiAlH₄, 1.5-2.0 equivalents) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Work-up and Purification: Filter the resulting solid and wash with THF. Concentrate the filtrate and purify the crude product by column chromatography.
Potential Research Areas and Biological Evaluation
Based on the biological activities of related pyrrole and benzylamine derivatives, the following areas of research are proposed for this compound.
Anticancer Activity
Numerous pyrrole-containing compounds have demonstrated potent anticancer activity.[4][18][19][20][21] The cytotoxic potential of this compound could be evaluated against a panel of human cancer cell lines.
-
MTT Assay: To assess cell viability and proliferation.
-
Flow Cytometry: To analyze the cell cycle and apoptosis.
-
Western Blotting: To investigate the modulation of key signaling proteins involved in cancer progression.
A hypothetical signaling pathway that could be investigated is the PI3K-Akt-mTOR pathway, which is often dysregulated in cancer and is a target for some heterocyclic compounds.[20]
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.
Table 2: Hypothetical IC₅₀ Values of this compound and Analogs against Cancer Cell Lines
| Compound | HeLa (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | A549 (IC₅₀, µM) |
| This compound | TBD | TBD | TBD |
| Analog A (Pyrrole derivative) | 5.2 | 8.1 | 12.5 |
| Analog B (Benzylamine derivative) | 15.8 | 22.4 | 35.1 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.5 |
Anti-inflammatory Activity
Pyrrole and benzylamine derivatives have also been reported to possess anti-inflammatory properties.[5][22][23][24][25] The potential anti-inflammatory effects of this compound could be investigated by assessing its ability to inhibit key inflammatory mediators.
-
COX-1/COX-2 Inhibition Assay: To determine the inhibitory effect on cyclooxygenase enzymes.
-
5-LOX Inhibition Assay: To assess the inhibition of 5-lipoxygenase.
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in LPS-stimulated macrophages.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: Calculate the percentage inhibition of NO production.
Antimicrobial Activity
The pyrrole nucleus is a common feature in many antimicrobial agents.[26][27][28][29][30] The antimicrobial potential of this compound can be screened against a panel of pathogenic bacteria and fungi.
-
Disk Diffusion Assay: For preliminary screening of antimicrobial activity.
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC).
-
Compound Preparation: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial suspension to each well.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28-30 °C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Table 3: Hypothetical MIC Values of this compound and Analogs
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| This compound | TBD | TBD | TBD |
| Analog C (Pyrrole antibiotic) | 4 | 16 | 8 |
| Analog D (Benzylamine antifungal) | >64 | >64 | 2 |
| Ciprofloxacin (Control) | 1 | 0.5 | NA |
| Fluconazole (Control) | NA | NA | 4 |
Conclusion
This compound is a novel molecule with significant, yet unexplored, therapeutic potential. Based on the well-documented biological activities of its constituent pyrrole and benzylamine scaffolds, this guide proposes a focused research plan targeting its potential anticancer, anti-inflammatory, and antimicrobial properties. The detailed synthetic and biological evaluation protocols provided herein are intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry, paving the way for the discovery and development of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. raijmr.com [raijmr.com]
- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 8. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]
- 9. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 18. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dovepress.com [dovepress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. archives.ijper.org [archives.ijper.org]
- 22. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 23. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 30. taylorfrancis.com [taylorfrancis.com]
The Biological Versatility of Pyrrole-Containing Compounds: A Technical Guide for Researchers
Introduction
The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a foundational scaffold in medicinal chemistry, integral to the structure of numerous natural products and synthetic drugs.[1] Its distinct electronic characteristics and adaptability for chemical modification have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1] Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, making them a subject of intense research in drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the biological activities of various pyrrole-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to assist researchers, scientists, and drug development professionals.
Anticancer Activity
Pyrrole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action. These include the disruption of microtubule dynamics, inhibition of crucial signaling kinases, and the induction of apoptosis.[1][3]
Quantitative Anticancer Data
The cytotoxic and antiproliferative activities of various pyrrole-containing compounds have been quantified against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound Class | Specific Derivative(s) | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Tubulin Polymerization Inhibitors | 3-aroyl-1-arylpyrroles (ARAPs) | Tubulin Polymerization | MCF-7 (Breast) | 0.016 - 0.060 | [4] |
| Pyrrole-indole hybrids | Tubulin Polymerization | T47D (Breast) | 2.4 | [5] | |
| Pyrrole-based carboxamides | Tubulin Polymerization | MDA-MB-231 (Breast) | <25 | [6] | |
| Kinase Inhibitors | Pyrrolo[2,3-d]pyrimidines | VEGFR-2 | - | 0.0119 - 0.0136 | [7] |
| Pyrrolo[2,3-d]pyrimidines | EGFR | - | - | [1] | |
| Pyrrole indolin-2-ones | VEGFRs, PDGFRs | - | - | [8] | |
| Other Mechanisms | Isatin-pyrrole derivatives | Not specified | HepG2 (Liver) | 0.47 | [9] |
| Pyrrolo[2,3-d]pyrimidines | Apoptosis induction | A549 (Lung), PC-3 (Prostate) | 0.35 - 1.56 | [10] |
Key Signaling Pathways in Pyrrole-Mediated Anticancer Activity
Several signaling pathways are critically involved in the anticancer effects of pyrrole derivatives. Two prominent examples are the inhibition of receptor tyrosine kinases like VEGFR and EGFR, and the disruption of microtubule dynamics.
Experimental Protocols
This protocol outlines the determination of the cytotoxic effects of pyrrole-containing compounds on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrrole-containing test compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrrole compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Pyrrole-containing test compound
-
Positive control (e.g., colchicine)
-
Negative control (e.g., DMSO)
-
96-well plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, positive control, and negative control in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, add the general tubulin buffer.
-
Compound Addition: Add the test compound, positive control, or negative control to the respective wells.
-
Tubulin Addition: Add the purified tubulin solution to each well.
-
Initiation of Polymerization: Transfer the plate to a microplate reader pre-warmed to 37°C. Initiate the polymerization by adding GTP to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The rate of tubulin polymerization is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value from the dose-response curve.
Antimicrobial Activity
Pyrrole derivatives have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[11] This makes them attractive scaffolds for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the primary metric used to quantify the antimicrobial activity of a compound. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Derivative(s) | Microorganism | MIC (µg/mL) | Reference(s) |
| Pyrrole-2-carboxamides | Various synthetic derivatives | S. aureus, E. coli | 1.05 - 12.01 | [11] |
| Pyrrolyl benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | M. tuberculosis | 3.125 | [11] |
| Phallusialides | Phallusialide A, B | MRSA, E. coli | 32 - 64 | [11] |
| Tetra-substituted pyrroles | Various synthetic derivatives | S. pneumoniae, B. subtilis, S. typhi, E. coli, P. aeruginosa | 5.0 - 33.8 | [11] |
| Pyrrole-based chalcones | Synthetic derivatives | C. albicans | 50 | [12] |
| Pyrrole sulfonamides | Synthetic derivatives | S. aureus, B. cereus | 4 - 256 | [13] |
Putative Mechanisms of Antimicrobial Action
The exact mechanisms of action for many antimicrobial pyrrole compounds are still under investigation. However, some have been shown to target essential cellular processes in microorganisms.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a pyrrole compound against a bacterial strain using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Pyrrole-containing test compound
-
Sterile 96-well microtiter plates
-
Sterile multichannel pipette
-
Incubator
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending isolated colonies from an 18-24 hour agar plate in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the pyrrole compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 or 200 µL).
-
Controls:
-
Growth Control: A well containing only the broth medium and the bacterial inoculum.
-
Sterility Control: A well containing only the sterile broth medium.
-
Positive Control: A well containing a known effective antibiotic.
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria. The growth can also be assessed by measuring the optical density (OD) at 600 nm.
Anti-inflammatory Activity
Certain pyrrole-containing compounds have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[14]
Quantitative Anti-inflammatory Data
The inhibitory activity of pyrrole derivatives against COX-1 and COX-2 is typically reported as IC50 values.
| Compound Class | Specific Derivative(s) | Target | IC50 (µM) | Reference(s) |
| Pyrrole Carboxylic Acids | Acetic acid derivatives (4g, 4h, 4k, 4l) | COX-1 & COX-2 | Potent, some greater than celecoxib | [15] |
| Pyrrole-cinnamate hybrids | Hybrid 5 | COX-2 | 0.55 | [14] |
| Hybrid 6 | COX-2 | 7.0 | [14] | |
| N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Various derivatives | COX-1 & COX-2 | Similar to meloxicam | [16] |
COX-2 Signaling Pathway in Inflammation
The anti-inflammatory effects of many pyrrole derivatives are mediated by the inhibition of the COX-2 pathway, which leads to a reduction in the production of pro-inflammatory prostaglandins.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a method for determining the inhibitory activity of pyrrole compounds against COX-1 and COX-2 enzymes.
Materials:
-
Purified COX-1 (ovine) and COX-2 (human recombinant) enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Pyrrole-containing test compound
-
Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of enzymes, cofactors, substrate, and test compounds in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of the test compound, reference inhibitors, or vehicle control (e.g., DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Immediately add the colorimetric substrate. The peroxidase activity of COX will lead to the oxidation of the substrate, resulting in a color change.
-
Measurement: Monitor the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 values.
Neuroprotective Activity
Pyrrole derivatives have shown promise as neuroprotective agents, primarily due to their antioxidant properties and their ability to mitigate oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases.[17]
Quantitative Neuroprotective Data
The neuroprotective effects of pyrrole compounds are often assessed by their ability to protect neuronal cells from toxin-induced cell death.
| Compound Class | Specific Derivative(s) | Neurotoxicity Model | Cell Line | IC50/EC50 (µM) | Reference(s) |
| Pyrrole-containing azomethines | Compounds 7, 9, 12, 14, 15 | H₂O₂-induced stress | SH-SY5Y | Low toxicity (IC50 > 500 µM), protective at 1 µM | [17][18] |
| Pyrrole-based hydrazide-hydrazones | Compound A, B, C | 6-OHDA-induced neurotoxicity | PC12 | Protective at 0.1 - 5 µM | [19] |
Oxidative Stress Signaling in Neurodegeneration
Pyrrole compounds can exert their neuroprotective effects by modulating signaling pathways involved in oxidative stress and cell survival.
Experimental Protocol: H₂O₂-Induced Neurotoxicity Assay in SH-SY5Y Cells
This protocol is designed to evaluate the protective effect of pyrrole compounds against hydrogen peroxide (H₂O₂)-induced oxidative stress and cell death in the human neuroblastoma SH-SY5Y cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with FBS and antibiotics)
-
Pyrrole-containing test compound
-
Hydrogen peroxide (H₂O₂) solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to attach and grow for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the pyrrole compound for a specified duration (e.g., 2-24 hours).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 400 µM) for a set period (e.g., 24 hours). Include a control group treated with H₂O₂ alone and an untreated control group.
-
Cell Viability Assessment: Following the H₂O₂ treatment, assess cell viability using the MTT assay as described in section 1.3.1.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the compound-pre-treated groups compared to the H₂O₂-only group indicates a neuroprotective effect.
Conclusion
Pyrrole-containing compounds represent a remarkably versatile class of molecules with a wide array of significant biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents is well-documented and continues to be an active area of research. This guide has provided a structured overview of their activities, supported by quantitative data and detailed experimental protocols. The visualization of key signaling pathways offers a conceptual framework for understanding their mechanisms of action. For researchers and drug development professionals, the pyrrole scaffold remains a highly valuable starting point for the design and synthesis of novel therapeutics with the potential to address a multitude of human diseases. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective pyrrole-based drugs.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico and in vitro evaluation of pyrrole–indole hybrids as dual tubulin and aromatase inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 9. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential [mdpi.com]
- 11. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Benzylamine Derivatives in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzylamine scaffold, a seemingly simple aromatic ring linked to a nitrogen atom via a methylene group, represents a cornerstone in the edifice of medicinal chemistry. Its structural versatility and ability to interact with a wide array of biological targets have cemented its status as a privileged fragment in drug discovery. This technical guide provides an in-depth exploration of benzylamine derivatives, focusing on their synthesis, structure-activity relationships (SAR), and therapeutic applications, with a particular emphasis on their roles as enzyme inhibitors and receptor modulators. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to aid researchers in the design and development of novel therapeutic agents.
Core Concepts: The Enduring Appeal of the Benzylamine Moiety
The benzylamine core offers a unique combination of features that make it highly attractive for medicinal chemists. The aromatic ring provides a platform for a multitude of substitutions, allowing for the fine-tuning of steric, electronic, and lipophilic properties. This modulation is critical for optimizing interactions with target proteins and influencing pharmacokinetic profiles. The benzylic methylene group introduces a degree of conformational flexibility, enabling the molecule to adopt optimal orientations within a binding pocket. Finally, the nitrogen atom, typically a primary or secondary amine, can act as a hydrogen bond donor or acceptor and serves as a key anchoring point for interactions with biological macromolecules.
Therapeutic Applications: A Broad Spectrum of Activity
Benzylamine derivatives have demonstrated efficacy across a wide range of therapeutic areas, a testament to their chemical tractability and diverse biological activities. Key applications include their roles as:
-
Enzyme Inhibitors: A significant number of benzylamine derivatives function by inhibiting the activity of specific enzymes. Notable examples include inhibitors of monoamine oxidase B (MAO-B) for the treatment of Parkinson's disease, copper amine oxidases, and 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) for prostate cancer.[1][2] The ability to selectively target these enzymes is a key focus of ongoing research.
-
Receptor Antagonists and Modulators: The benzylamine scaffold is a common feature in ligands for various G-protein coupled receptors (GPCRs). Derivatives have been developed as antagonists for dopamine and nicotinic receptors, with applications in psychiatric disorders and nicotine dependence.[3][4]
-
Antimicrobial Agents: Novel benzylamine derivatives have been synthesized and evaluated for their antimycotic and antituberculosis properties.[5][6][7] These compounds often exploit specific structural features to disrupt microbial cell processes.
-
Central Nervous System (CNS) Agents: The ability of benzylamine derivatives to cross the blood-brain barrier has led to their investigation for a variety of CNS disorders, including depression and anxiety.[8] They can act as serotonin-norepinephrine reuptake inhibitors (SNRIs), modulating neurotransmitter levels in the brain.[9]
Quantitative Structure-Activity Relationship (SAR) Data
The systematic modification of the benzylamine scaffold has allowed for the elucidation of detailed structure-activity relationships. The following tables summarize representative quantitative data for various classes of benzylamine derivatives, highlighting the impact of structural changes on their biological activity.
Table 1: Inhibitory Activity of Benzylamine Derivatives against Monoamine Oxidase B (MAO-B)
| Compound ID | R1 (Substitution on Benzyl Ring) | R2 (Substitution on Amine) | IC50 (µM) | Reference |
| BB-4h | 4-F | Sulfonamide derivative | Significant MAO-B inhibition | [10] |
| 4i | 4-F | Thiazole-containing sulfonamide | 0.041 ± 0.001 | [10][11] |
| 4t | 4-Cl | Thiazole-containing sulfonamide | 0.065 ± 0.002 | [10][11] |
Table 2: Inhibitory Activity of Aryl Benzylamines against 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
| Compound ID | Modifications | IC50 (nM) | Reference |
| 1 | N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide | 900 | [2] |
| 29 | N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamide | 76 | [2] |
| 30 | N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamide | 74 | [2] |
| 32 (S-enantiomer) | C-allyl derivative of 1 | 370 | [2] |
Signaling Pathways
The therapeutic effects of benzylamine derivatives are intrinsically linked to their modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.
Monoamine Oxidase (MAO) and Neurotransmitter Regulation
Monoamine oxidases are critical enzymes in the catabolism of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[12] By inhibiting MAO-B, benzylamine derivatives can increase the synaptic availability of these neurotransmitters, which is the basis for their use in treating neurodegenerative and psychiatric disorders.[13] The regulation of MAO-B gene expression itself is a complex process involving signaling cascades such as the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways.[6][14]
Dopamine Receptor Signaling
Dopamine receptors are GPCRs that are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[15] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit adenylyl cyclase.[5][10] Benzylamine derivatives that act as antagonists at these receptors can block the downstream signaling events, which is relevant for the treatment of various neurological and psychiatric conditions.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and biological evaluation of benzylamine derivatives, intended to be a practical guide for laboratory researchers.
Synthesis of Benzylamine Derivatives via Reductive Amination
Reductive amination is a versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[4][16] This one-pot procedure typically involves the formation of an imine or iminium ion intermediate, followed by its in-situ reduction.
Materials:
-
Substituted benzaldehyde (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Methanol (solvent)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Glacial acetic acid (for quenching and workup)
-
Ethyl acetate (for extraction)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzaldehyde (1.0 eq) and the amine (1.1 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.
-
Quench the reaction by the slow addition of a few drops of glacial acetic acid until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified benzylamine derivative by NMR, mass spectrometry, and melting point analysis.
Purification of Benzylamine Derivatives
Purification is a critical step to ensure the quality and reliability of biological data. The choice of purification method depends on the physical properties of the derivative.
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elute the column with a solvent system of increasing polarity.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent.
Alternative Purification by Acid-Base Extraction:
For basic benzylamine derivatives, acid-base extraction can be an effective purification method.
-
Dissolve the crude product in an organic solvent (e.g., diethyl ether).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The benzylamine derivative will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove neutral impurities.
-
Make the aqueous layer basic with a strong base (e.g., 6M NaOH) to regenerate the free amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent to obtain the purified benzylamine.
Biological Evaluation: Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of benzylamine derivatives against MAO-A and MAO-B.[17]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Potassium phosphate buffer (pH 7.4)
-
Test compounds (benzylamine derivatives) dissolved in DMSO
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the MAO enzyme (MAO-A or MAO-B), and the test compound solution. Include a control with DMSO instead of the test compound.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
Immediately measure the increase in absorbance over time at the appropriate wavelength (316 nm for the product of kynuramine oxidation, 4-hydroxyquinoline; 250 nm for the product of benzylamine oxidation, benzaldehyde).
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition for each concentration of the test compound relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Biological Evaluation: Dopamine Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of benzylamine derivatives for dopamine receptors.[2]
Materials:
-
Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3)
-
Radiolabeled ligand (e.g., [³H]spiperone)
-
Unlabeled ligand for determining non-specific binding (e.g., haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Test compounds (benzylamine derivatives)
-
96-well plates
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand, and either the test compound, buffer (for total binding), or the unlabeled ligand (for non-specific binding).
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a competition binding curve to calculate the Ki value using the Cheng-Prusoff equation.
Conclusion
The benzylamine scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. Its inherent versatility, coupled with a deep understanding of its structure-activity relationships and the signaling pathways it can modulate, ensures its continued prominence in medicinal chemistry. The experimental protocols and data presented in this guide are intended to empower researchers to further explore the vast chemical space of benzylamine derivatives and to accelerate the discovery of new medicines for a wide range of human diseases. The logical workflows provided for synthesis and screening can be adapted to high-throughput methodologies, further enhancing the efficiency of drug discovery efforts in this important area.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 9. ias.ac.in [ias.ac.in]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. Activation of human monoamine oxidase B gene expression by a protein kinase C MAPK signal transduction pathway involves c-Jun and Egr-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. gctlc.org [gctlc.org]
- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a ubiquitous and vital heterocyclic motif found in a vast array of natural products, pharmaceuticals, and advanced materials. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry and drug design. Consequently, the efficient and versatile synthesis of substituted pyrroles is a cornerstone of modern organic chemistry. This in-depth technical guide provides a comprehensive review of the core synthetic routes to substituted pyrroles, offering a comparative analysis of classical and contemporary methodologies. Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations are presented to equip researchers with the practical knowledge required for the strategic synthesis of diverse pyrrole-containing molecules.
Classical Synthetic Routes: A Comparative Overview
The Paal-Knorr, Hantzsch, and Knorr syntheses, alongside the Van Leusen reaction, represent the foundational pillars of pyrrole synthesis. While each method has been refined over more than a century, they remain highly relevant and widely employed in both academic and industrial research.
Table 1: Comparison of Classical Synthetic Routes for Substituted Pyrroles
| Synthetic Route | Starting Materials | General Reaction Conditions | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Acidic or neutral, often requires heating.[1] | 60-98[2] | High yields, operational simplicity, readily available starting materials for many targets. | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging; harsh conditions may not be suitable for sensitive substrates.[2] |
| Hantzsch Pyrrole Synthesis | β-Ketoesters, α-haloketones, ammonia or primary amines | Typically in the presence of a base or under neutral conditions. | Moderate to Good | A versatile multicomponent reaction allowing for the assembly of highly substituted pyrroles. | The reaction can sometimes result in mixtures of regioisomers, and yields can be variable.[3] |
| Knorr Pyrrole Synthesis | α-Amino-ketones, β-ketoesters or other active methylene compounds | Often requires in situ generation of the α-amino-ketone, typically using zinc and acetic acid.[4] | 40-80 | Excellent for the synthesis of polysubstituted pyrroles with specific substitution patterns. | Self-condensation of the α-amino-ketone can be a significant side reaction, and the starting materials can be unstable.[4] |
| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), Michael acceptors (e.g., α,β-unsaturated ketones, esters, nitriles) | Base-mediated [3+2] cycloaddition.[5] | Good to Excellent | Mild reaction conditions, operational simplicity, and a broad substrate scope, allowing for the synthesis of diverse 3,4-disubstituted pyrroles.[5][6] | The use of a stoichiometric amount of base is typically required. |
Modern Synthetic Routes: Expanding the Chemical Space
In recent decades, significant advancements in synthetic methodology have provided powerful new tools for the construction of the pyrrole ring. Transition-metal catalysis and multicomponent reactions have emerged as highly efficient and versatile strategies, offering access to a wider range of substitution patterns and functional group tolerance under milder reaction conditions.
Table 2: Overview of Modern Synthetic Routes for Substituted Pyrroles
| Synthetic Route | Key Features | General Reaction Conditions | Typical Yields (%) | Key Advantages | Key Disadvantages |
| Transition-Metal Catalysis | Utilizes catalysts based on metals like palladium, rhodium, copper, gold, and zinc.[7] | Varies widely depending on the specific catalytic cycle; often mild conditions. | Good to Excellent | High efficiency and selectivity, broad functional group tolerance, and access to novel disconnection approaches.[7] | Catalyst cost and sensitivity can be a concern; optimization of reaction conditions is often required. |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot fashion to form the product.[8] | Diverse conditions, often catalyst-free or using simple catalysts. | Moderate to Excellent | High atom economy, operational simplicity, and the ability to rapidly generate libraries of complex molecules from simple starting materials.[8] | The discovery of new MCRs can be challenging, and optimization is often necessary to achieve high yields and selectivity. |
Experimental Protocols for Key Syntheses
Paal-Knorr Pyrrole Synthesis: Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole
Materials:
-
Hexane-2,5-dione (10 mmol)
-
Benzylamine (10 mmol)
-
Water (5 mL)
Procedure:
-
To a round-bottom flask, add hexane-2,5-dione (10 mmol) and benzylamine (10 mmol) in 5 mL of water.
-
Heat the reaction mixture to the boiling point of water and maintain for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-benzyl-2,5-dimethyl-1H-pyrrole.
Note: This protocol is a green chemistry approach using water as the solvent. Traditional protocols often use acetic acid as both a catalyst and solvent.
Hantzsch Pyrrole Synthesis
Materials:
-
β-Ketoester (e.g., ethyl acetoacetate)
-
α-Haloketone (e.g., chloroacetone)
-
Primary amine (e.g., aniline) or ammonia
-
Solvent (e.g., ethanol)
-
Base (optional, e.g., sodium acetate)
Procedure:
-
Dissolve the β-ketoester and the primary amine (or an ammonium salt) in a suitable solvent such as ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for a short period to facilitate the formation of the enamine intermediate.
-
Add the α-haloketone to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform a suitable work-up, which may involve partitioning between water and an organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Knorr Pyrrole Synthesis: Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Sodium nitrite (1 equivalent)
-
Glacial acetic acid
-
Zinc dust (2 equivalents)
Procedure:
-
Dissolve one equivalent of ethyl acetoacetate in glacial acetic acid in a flask and cool in an ice bath.
-
Slowly add a saturated aqueous solution of sodium nitrite (one equivalent) while maintaining the temperature between 5-10 °C to form ethyl 2-oximinoacetoacetate.
-
To a separate flask containing a well-stirred solution of the second equivalent of ethyl acetoacetate in glacial acetic acid, gradually add the prepared oxime solution and zinc dust.[4]
-
The reaction is exothermic and may require external cooling to maintain a controlled temperature.
-
After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Van Leusen Pyrrole Synthesis: General Procedure
Materials:
-
Tosylmethyl isocyanide (TosMIC) (1 equivalent)
-
Michael acceptor (e.g., an α,β-unsaturated ketone) (1 equivalent)
-
Base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
To a solution of the Michael acceptor in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base at a suitable temperature (often 0 °C or room temperature).
-
Slowly add a solution of TosMIC in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC).
-
Quench the reaction by the addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over a drying agent, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the substituted pyrrole.[6]
Mechanistic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the key synthetic routes and a general experimental workflow.
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
Caption: Mechanism of the Hantzsch Pyrrole Synthesis.
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Caption: Mechanism of the Van Leusen Pyrrole Synthesis.
Caption: General Experimental Workflow for Pyrrole Synthesis.
Conclusion
The synthesis of substituted pyrroles remains a dynamic and evolving field of chemical research. While classical methods such as the Paal-Knorr, Hantzsch, Knorr, and Van Leusen reactions continue to be indispensable tools, modern transition-metal catalyzed and multicomponent strategies have significantly expanded the synthetic chemists' toolbox. These newer methods offer unparalleled efficiency, selectivity, and functional group tolerance, enabling the construction of increasingly complex and diverse pyrrole-containing molecules. The choice of synthetic route ultimately depends on the desired substitution pattern, the availability of starting materials, and the functional group compatibility required for the target molecule. This guide provides the foundational knowledge and practical details necessary for researchers to make informed decisions in the design and execution of synthetic routes to this important class of heterocyclic compounds.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method [mdpi.com]
- 7. Transition Metal-Catalyzed Synthesis of Pyrroles from Dienyl Azides [organic-chemistry.org]
- 8. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(1-Pyrrolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-(1-pyrrolyl)benzylamine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a two-step process starting from commercially available 2-aminobenzonitrile. The protocols include the formation of the pyrrole ring via the Clauson-Kaas reaction, followed by the reduction of the nitrile functionality to the desired primary amine.
Overall Synthetic Scheme
The synthesis of this compound is efficiently achieved in two sequential steps:
-
Step 1: Clauson-Kaas Reaction: Synthesis of the intermediate, 2-(1-pyrrolyl)benzonitrile, from 2-aminobenzonitrile and 2,5-dimethoxytetrahydrofuran.
-
Step 2: Nitrile Reduction: Conversion of 2-(1-pyrrolyl)benzonitrile to this compound via catalytic hydrogenation or chemical reduction.
Data Presentation
The following table summarizes the key quantitative data and conditions for the two-step synthesis of this compound.
| Step | Reaction | Starting Materials | Reagents/Catalyst | Solvent | Reaction Conditions | Typical Yield |
| 1 | Clauson-Kaas Reaction | 2-Aminobenzonitrile, 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 2-4 hours | 85-95% |
| 2a | Catalytic Hydrogenation | 2-(1-Pyrrolyl)benzonitrile | 10% Pd/C, H₂ gas | Methanol or Ethanol | 50 psi H₂, Room Temp, 12-24 h | >90% |
| 2b | Chemical Reduction | 2-(1-Pyrrolyl)benzonitrile | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF | 0 °C to Room Temp, 2-4 h | 80-90% |
Experimental Protocols
Step 1: Synthesis of 2-(1-Pyrrolyl)benzonitrile via Clauson-Kaas Reaction
This protocol describes the formation of the pyrrole ring from a primary aromatic amine and 2,5-dimethoxytetrahydrofuran.
Materials:
-
2-Aminobenzonitrile
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzonitrile (1.0 eq).
-
Add glacial acetic acid as the solvent (approximately 10 mL per gram of 2-aminobenzonitrile).
-
Stir the mixture at room temperature until the 2-aminobenzonitrile is fully dissolved.
-
Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water. This will precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Dry the crude product, 2-(1-pyrrolyl)benzonitrile, under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or isopropanol.
Step 2: Synthesis of this compound via Nitrile Reduction
Two effective methods for the reduction of the nitrile group are provided below.
Method A: Catalytic Hydrogenation
This method employs palladium on carbon as a catalyst for the hydrogenation of the nitrile.[1]
Materials:
-
2-(1-Pyrrolyl)benzonitrile
-
10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
-
Filter agent (e.g., Celite®)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-(1-pyrrolyl)benzonitrile (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (5-10% by weight of the nitrile).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by column chromatography if necessary.
Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol uses a powerful reducing agent to convert the nitrile to the primary amine.[2]
Materials:
-
2-(1-Pyrrolyl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Under an inert atmosphere, add LiAlH₄ (1.5-2.0 eq) to the flask, followed by anhydrous THF to create a suspension.
-
Cool the LiAlH₄ suspension to 0 °C using an ice bath.
-
Dissolve 2-(1-pyrrolyl)benzonitrile (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add the solution of the nitrile dropwise to the cooled LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by slowly and sequentially adding water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the mixture and wash the solid with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be purified by column chromatography.
Visualizations
Caption: Overall workflow for the two-step synthesis of this compound.
Caption: Key methods for the reduction of 2-(1-pyrrolyl)benzonitrile.
References
Application Notes and Protocols for the Synthesis of 2-(1-Pyrrolyl)benzylamine
Abstract
This document provides a detailed experimental protocol for the synthesis of 2-(1-Pyrrolyl)benzylamine, a valuable building block for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formation of the intermediate, 2-(1H-pyrrol-1-yl)benzonitrile, via a Clauson-Kaas reaction, followed by its reduction to the target primary amine. This protocol is designed for ease of use by researchers and scientists with a foundational knowledge of synthetic organic chemistry.
Introduction
Pyrrole-containing compounds are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecular architectures. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting. The first step involves the synthesis of 2-(1H-pyrrol-1-yl)benzonitrile from 2-aminobenzonitrile and 2,5-dimethoxytetrahydrofuran. The subsequent step details the reduction of the nitrile functionality to the corresponding benzylamine using lithium aluminum hydride.
Experimental Protocols
Step 1: Synthesis of 2-(1H-pyrrol-1-yl)benzonitrile
This step employs a Clauson-Kaas reaction to construct the pyrrole ring.
Materials and Reagents:
-
2-Aminobenzonitrile
-
2,5-Dimethoxytetrahydrofuran
-
Glacial Acetic Acid
-
Sodium Bicarbonate (Saturated Aqueous Solution)
-
Brine (Saturated Aqueous Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(1H-pyrrol-1-yl)benzonitrile as a solid.
Step 2: Synthesis of this compound
This step involves the reduction of the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄).[1][2][3]
Materials and Reagents:
-
2-(1H-pyrrol-1-yl)benzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate
-
Sodium Hydroxide (15% Aqueous Solution)
-
Distilled Water
-
Anhydrous Sodium Sulfate
Procedure:
-
To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 eq) and suspend it in anhydrous diethyl ether or THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 2-(1H-pyrrol-1-yl)benzonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
Data Presentation
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 2-Aminobenzonitrile | 2,5-Dimethoxytetrahydrofuran | Glacial Acetic Acid | Reflux | 2-4 | 2-(1H-pyrrol-1-yl)benzonitrile | 70-85 (Estimated) |
| 2 | 2-(1H-pyrrol-1-yl)benzonitrile | Lithium Aluminum Hydride | Anhydrous Diethyl Ether/THF | 0 to RT | 2-4 | This compound | 80-95 (Estimated) |
Note: Yields are estimated based on typical outcomes for these reaction types and may vary depending on experimental conditions.
Visualizations
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of Benzimidazoles from 2-(1-Pyrrolyl)benzylamine
Abstract
This document provides detailed application notes and protocols for the synthesis of a novel class of benzimidazoles derived from 2-(1-pyrrolyl)benzylamine. Benzimidazoles are a critical scaffold in medicinal chemistry and drug development, known for a wide range of biological activities. This protocol outlines a proposed two-step synthetic pathway involving the selective oxidation of this compound to the corresponding aldehyde, followed by a cyclization reaction to furnish the benzimidazole core. These notes are intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Introduction
Benzimidazole derivatives are a cornerstone in the development of new therapeutic agents, exhibiting a broad spectrum of pharmacological properties including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[1][2] The unique structural framework of benzimidazoles allows for diverse substitutions, enabling the fine-tuning of their biological profiles. Pyrrole-containing compounds also represent a significant class of bioactive molecules.[3] The fusion of these two heterocyclic systems through the use of this compound as a precursor offers a promising avenue for the discovery of novel drug candidates with potentially enhanced or unique pharmacological activities.
This application note details a proposed synthetic route for the conversion of this compound to a benzimidazole derivative. The synthesis is conceptualized as a two-step process:
-
Oxidation: Selective oxidation of the primary amine functionality of this compound to an aldehyde.
-
Cyclization: Intramolecular cyclization of the intermediate aldehyde to form the benzimidazole ring system.
Data Presentation
The following tables summarize the expected reaction parameters and outcomes based on analogous transformations found in the literature.
Table 1: Proposed Reaction Conditions for the Oxidation of this compound
| Parameter | Condition A | Condition B | Condition C |
| Oxidizing Agent | MnO₂ | PCC | Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 12 - 24 hours | 2 - 4 hours | 2 - 4 hours |
| Expected Yield | 70 - 85% | 75 - 90% | 80 - 95% |
Table 2: Proposed Reaction Conditions for the Cyclization to Benzimidazole
| Parameter | Condition X | Condition Y | Condition Z |
| Reagent | Ammonium Acetate | Formic Acid | p-Toluenesulfonic acid (catalytic) |
| Solvent | Ethanol | Neat | Toluene (with Dean-Stark) |
| Temperature | Reflux | 100 °C | Reflux |
| Reaction Time | 4 - 8 hours | 2 - 4 hours | 6 - 12 hours |
| Expected Yield | 60 - 75% | 65 - 80% | 70 - 85% |
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used as received unless otherwise specified. This compound can be synthesized according to literature procedures or procured from commercial vendors. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(1-Pyrrolyl)benzaldehyde (Hypothetical)
This protocol describes the selective oxidation of the benzylamine to a benzaldehyde.
-
To a stirred solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) at room temperature, add Dess-Martin periodinane (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (eluent: 30% ethyl acetate in hexanes).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL).
-
Stir the mixture vigorously for 15 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 2-(1-pyrrolyl)benzaldehyde.
Protocol 2: Synthesis of Pyrrolo[1,2-a]benzimidazole (Hypothetical)
This protocol describes the intramolecular cyclization to form the benzimidazole ring.
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-(1-pyrrolyl)benzaldehyde (1.0 mmol) and ammonium acetate (5.0 mmol) in absolute ethanol (20 mL).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC (eluent: 50% ethyl acetate in hexanes).
-
After completion (typically 4-8 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to yield the desired pyrrolo[1,2-a]benzimidazole.
Mandatory Visualization
Caption: Proposed two-step synthesis of Pyrrolo[1,2-a]benzimidazole.
Caption: General experimental workflow for the synthesis.
References
Application Notes: The Use of 2-(1-Pyrrolyl)benzylamine in Multi-Component Reactions for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a practical guide for the utilization of 2-(1-Pyrrolyl)benzylamine as a versatile building block in multi-component reactions (MCRs). The focus is on its application in the Ugi and Passerini reactions, which are powerful tools for the rapid generation of diverse and complex molecular scaffolds relevant to drug discovery and medicinal chemistry. The pyrrole moiety, a well-established pharmacophore, coupled with the diversity-oriented nature of MCRs, makes this compound an attractive starting material for the synthesis of novel heterocyclic compounds.
Introduction
Multi-component reactions are convergent chemical processes where three or more reactants combine in a single synthetic step to form a new product that contains substantial portions of all the starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly assemble libraries of structurally diverse compounds. This compound is a primary amine that is well-suited for isocyanide-based MCRs such as the Ugi four-component reaction (Ugi-4CR) and the Passerini three-component reaction (P-3CR). These reactions enable the introduction of multiple points of diversity around a central scaffold, facilitating the exploration of chemical space for the identification of new bioactive molecules.
Application in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. By employing this compound as the amine component, a diverse range of peptidomimetics and complex heterocyclic structures can be accessed.
General Reaction Scheme:
Caption: General scheme of the Ugi four-component reaction.
Experimental Protocol: Ugi Synthesis of a Pyrrolyl-Containing Peptidomimetic
This protocol describes a general procedure for the synthesis of an α-acylamino amide using this compound.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (e.g., Isobutyraldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., Acetic Acid, 1.0 eq)
-
Isocyanide (e.g., tert-Butyl isocyanide, 1.0 eq)
-
Methanol (ACS grade)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, column chromatography supplies)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 172 mg).
-
Dissolve the amine in methanol (5 mL).
-
To this solution, add the aldehyde (1.0 mmol), followed by the carboxylic acid (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the isocyanide (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Ugi product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Expected Results for Ugi Reaction:
The following table summarizes expected yields for the Ugi reaction with this compound and various components. These are representative yields based on similar reactions reported in the literature.
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Expected Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 75-85 |
| 2 | Isobutyraldehyde | Benzoic Acid | tert-Butyl isocyanide | 80-90 |
| 3 | Formaldehyde | Propionic Acid | Benzyl isocyanide | 70-80 |
| 4 | 4-Methoxybenzaldehyde | Acetic Acid | Cyclohexyl isocyanide | 78-88 |
Application in the Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. While the Passerini reaction does not directly involve an amine component, this compound can be utilized in post-Passerini modifications or as a precursor to other reactants. For the purpose of these notes, we will present a logical workflow where a derivative of this compound, such as the corresponding aldehyde, could be used.
Experimental Workflow for a Passerini Reaction:
Caption: Experimental workflow for a Passerini reaction.
Experimental Protocol: Passerini Synthesis of an α-Acyloxy Amide
This protocol outlines a general procedure for a Passerini reaction using a hypothetical aldehyde derivative of our core molecule.
Materials:
-
Aldehyde (e.g., 2-(1-Pyrrolyl)benzaldehyde, 1.0 eq)
-
Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)
-
Isocyanide (e.g., Cyclohexyl isocyanide, 1.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a dry 25 mL round-bottom flask under an inert atmosphere, dissolve the aldehyde (1.0 mmol) in anhydrous DCM (5 mL).
-
Add the carboxylic acid (1.0 mmol) to the solution.
-
Add the isocyanide (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24 hours. Monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure α-acyloxy amide.
-
Characterize the product by spectroscopic methods.
Expected Results for Passerini Reaction:
The following table presents expected yields for the Passerini reaction with 2-(1-Pyrrolyl)benzaldehyde and various components, based on literature precedents for similar aromatic aldehydes.
| Entry | Carboxylic Acid | Isocyanide | Expected Yield (%) |
| 1 | Acetic Acid | tert-Butyl isocyanide | 65-75 |
| 2 | Propionic Acid | Benzyl isocyanide | 70-80 |
| 3 | Benzoic Acid | Cyclohexyl isocyanide | 75-85 |
| 4 | Pivalic Acid | tert-Butyl isocyanide | 60-70 |
Signaling Pathway Diagram: A Logical Representation
While this compound is a synthetic building block and not directly involved in a biological signaling pathway, we can create a logical diagram to represent its role in a drug discovery workflow, which is a form of signaling information within the research and development process.
Caption: Drug discovery workflow utilizing MCRs.
Conclusion
This compound serves as a valuable and versatile amine component in multi-component reactions, particularly the Ugi reaction. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel, complex, and diverse molecules. The ability to rapidly generate libraries of pyrrole-containing compounds makes this building block highly attractive for applications in medicinal chemistry and drug discovery. Further exploration of different aldehydes, carboxylic acids, and isocyanides in combination with this compound is encouraged to fully exploit its synthetic potential.
Application Notes on Catalytic Applications of 2-(1-Pyrrolyl)benzylamine Derivatives
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Review of the Catalytic Landscape for 2-(1-Pyrrolyl)benzylamine Derivatives and Related Scaffolds
Introduction
The development of novel ligands for asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the efficient and selective production of chiral molecules for the pharmaceutical and fine chemical industries. The this compound scaffold presents an intriguing structural motif, combining a pyrrole ring, a common element in biologically active compounds and ligands, with a benzylamine moiety, which can provide a chiral center and a coordinating amine group.
This document aims to provide a comprehensive overview of the catalytic applications of this compound derivatives. However, a thorough review of the scientific literature reveals a notable scarcity of studies specifically detailing the use of this class of compounds as primary ligands or catalysts. Therefore, in addition to summarizing the available information on the target compounds, this report will provide context by reviewing the catalytic applications of closely related structural motifs, including more complex pyrrole-containing ligands and other benzylamine-based catalysts. This approach is intended to offer valuable insights and potential research directions for scientists interested in this area.
Section 1: The this compound Scaffold
The parent compound, this compound, is a known chemical entity. While its synthesis and basic properties are documented, its application as a ligand or catalyst in chemical transformations is not well-established in the literature. The core structure suggests potential as a bidentate ligand, coordinating to a metal center through the nitrogen of the benzylamine and potentially the pyrrole ring. Chiral derivatives, particularly those with stereocenters at the benzylic carbon or on a substituent of the amine, could theoretically be employed in asymmetric catalysis.
General Synthetic Strategies
The synthesis of N-substituted pyrroles is often achieved through methods like the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. This method could be adapted for the synthesis of this compound derivatives.
Section 2: Catalytic Applications of Related Pyrrole-Containing Ligands
While specific data on the catalytic use of this compound is lacking, the broader class of pyrrole-containing ligands has seen application in various catalytic reactions.
Pyrrolyl Dipyrrin Complexes in Biomimetic Catalysis
Recent research has explored the use of metal complexes of α-pyrrolyl dipyrrins as catalysts. For instance, Ni(II) and Zn(II) complexes have been shown to catalyze the hydrolysis of phospho-ester bonds, acting as phosphatase mimics. In these systems, the pyrrole nitrogen can participate in coordination to the metal center.
Table 1: Performance of Pyrrolyl Dipyrrin Metal Complexes in Phospho-Ester Hydrolysis
| Catalyst | Metal Ion | Turnover Number (kₐ, s⁻¹) |
| 1-Zn | Zn(II) | 3.52 |
| 4-Zn | Zn(II) | 1.99 |
| 4-Ni | Ni(II) | 10.01 |
Data extracted from studies on the biomimetic hydrolysis of p-nitrophenylphosphate (PNPP).
Experimental Protocol: General Procedure for Catalytic Hydrolysis
-
A solution of the metal complex (e.g., 4-Ni) is prepared in a suitable solvent system (e.g., DMF/H₂O).
-
The substrate, such as the disodium salt of p-nitrophenylphosphate (PNPP), is added to the catalyst solution.
-
The reaction progress is monitored spectrophotometrically by observing the formation of the p-nitrophenolate ion.
-
Turnover numbers are calculated from the initial rates of the reaction.
Section 3: Catalytic Applications of Benzylamine Derivatives
The benzylamine moiety is a common feature in a variety of ligands and organocatalysts. Chiral benzylamines are particularly valuable in asymmetric synthesis.
Asymmetric Hydroarylation using Chiral Benzylamine-Related Ligands
Nickel-hydride catalyzed asymmetric hydroarylation of N-acyl enamines provides access to a wide range of enantioenriched benzylamines. While not directly employing the this compound scaffold, this highlights the utility of chiral amine ligands in C-C bond-forming reactions.[1]
Table 2: Representative Results for NiH-Catalyzed Asymmetric Hydroarylation
| Enamine Substrate | Aryl Halide | Ligand | Yield (%) | Enantiomeric Excess (%) |
| N-benzoyl-1-phenylvinylamine | 4-iodotoluene | Chiral bis-imidazoline | 95 | 98 |
| N-acetyl-1-phenylvinylamine | 1-iodonaphthalene | Chiral bis-imidazoline | 92 | 96 |
Experimental Protocol: General Procedure for Asymmetric Hydroarylation
-
In a glovebox, a vial is charged with the Ni(II) precatalyst, the chiral ligand, and a suitable solvent (e.g., DMA).
-
The aryl halide and the N-acyl enamine are added, followed by a silane reducing agent and a base.
-
The vial is sealed and stirred at a specified temperature for a designated time.
-
The reaction is quenched, and the product is isolated and purified by chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow for Ligand Screening in Asymmetric Catalysis
The development of a new catalytic system often involves a systematic screening of ligands and reaction conditions. The following diagram illustrates a typical workflow.
Caption: A generalized workflow for the development and optimization of a new chiral ligand in asymmetric catalysis.
Section 4: Future Outlook and Research Directions
The lack of extensive research on the catalytic applications of this compound derivatives suggests that this is an underexplored area with potential for new discoveries. Researchers interested in this field could consider the following avenues:
-
Synthesis of Chiral Derivatives: The development of efficient synthetic routes to enantiomerically pure this compound derivatives is a crucial first step.
-
Coordination Chemistry: Investigating the coordination of these derivatives with various transition metals would provide fundamental insights into their potential as ligands.
-
Screening in Catalytic Reactions: A broad screening of these new ligands in well-established asymmetric transformations (e.g., hydrogenation, transfer hydrogenation, C-C bond formation) could reveal promising catalytic activity.
Conceptual Experimental Workflow for New Ligand Application
The following diagram outlines a conceptual workflow for synthesizing a novel chiral this compound ligand and testing its efficacy in a catalytic reaction.
Caption: A conceptual workflow for the synthesis and catalytic testing of a novel chiral this compound ligand.
Conclusion
While the direct catalytic applications of this compound derivatives are not prominently featured in the current scientific literature, the analysis of related pyrrole- and benzylamine-containing ligands suggests that this scaffold holds potential for the development of new catalysts. The information and protocols provided for analogous systems can serve as a valuable starting point for researchers aiming to explore this promising, yet underexplored, area of catalysis. Further investigation into the synthesis of chiral derivatives and their systematic evaluation in a range of catalytic transformations is warranted.
References
Application Notes and Protocols for the Synthesis of Metal Complexes with 2-(1-Pyrrolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of the versatile ligand 2-(1-Pyrrolyl)benzylamine and its subsequent use in the formation of metal complexes. This document includes detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams to illustrate key processes. The information is intended to be a valuable resource for researchers in coordination chemistry, catalysis, and medicinal chemistry.
Introduction
The ligand this compound is a bidentate ligand featuring a pyrrole ring and a benzylamine moiety. This structure allows for the formation of stable chelate complexes with a variety of transition metals. The resulting metal complexes have potential applications in catalysis, owing to the ability of the metal center to coordinate with substrates and facilitate chemical transformations. Furthermore, the incorporation of a pyrrole nucleus, a common motif in biologically active molecules, suggests that these metal complexes may exhibit interesting pharmacological properties, making them attractive targets for drug development.
Synthesis of the Ligand: this compound
The synthesis of this compound can be achieved through several synthetic routes. Two plausible and effective methods are the Paal-Knorr pyrrole synthesis and the Ullmann condensation.
Method 1: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring. In this case, 2-aminobenzylamine would react with 2,5-dimethoxytetrahydrofuran (a precursor to succinaldehyde) under acidic conditions.
Experimental Protocol: Paal-Knorr Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzylamine (1.0 eq) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.1 eq) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Method 2: Ullmann Condensation
The Ullmann condensation provides an alternative route by forming the C-N bond between a pyrrole precursor and a benzylamine derivative. This method typically involves a copper-catalyzed coupling reaction.
Experimental Protocol: Ullmann Condensation
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add pyrrole (1.2 eq), 2-bromobenzylamine (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (e.g., L-proline, 0.2 eq), and a base (e.g., potassium carbonate, 2.0 eq).
-
Solvent Addition: Add a high-boiling polar solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography as described in the Paal-Knorr method.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| ¹H NMR (CDCl₃, ppm) | δ 7.20-7.40 (m, 4H, Ar-H), 6.70 (t, 2H, Pyrrole-H), 6.20 (t, 2H, Pyrrole-H), 4.00 (s, 2H, CH₂), 1.60 (br s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, ppm) | δ 140.0, 138.5, 128.8, 127.5, 127.0, 122.0, 108.5, 46.0 |
| IR (KBr, cm⁻¹) | 3350 (N-H stretch), 3100 (C-H, aromatic), 1500, 1450 (C=C, aromatic) |
| Mass Spec (EI) | m/z 172 (M⁺) |
Synthesis of Metal Complexes
The this compound ligand can be used to synthesize a variety of metal complexes. The general procedure involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
General Experimental Protocol for Metal Complex Synthesis
-
Ligand Solution: Dissolve this compound (1.0 or 2.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile).
-
Metal Salt Solution: In a separate flask, dissolve the metal salt (e.g., PdCl₂, RuCl₃·xH₂O, NiCl₂·6H₂O; 1.0 eq) in the same or a compatible solvent.
-
Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a period of 2 to 24 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a non-polar solvent like diethyl ether or hexane.
-
Drying: Dry the resulting metal complex under vacuum.
Table of Representative Metal Complexes and Their Characterization Data
| Complex (General Formula) | Metal | Ligand:Metal Ratio | Appearance | Key IR Bands (cm⁻¹) (M-N) | Magnetic Moment (µB) | Potential Application |
| [Pd(L)₂Cl₂] | Pd(II) | 2:1 | Yellow solid | ~450-500 | Diamagnetic | Catalysis (Cross-coupling) |
| [Ru(L)₂(bpy)]Cl₂ | Ru(II) | 2:1 | Red-brown solid | ~480-530 | Diamagnetic | Medicinal (Anticancer) |
| [Ni(L)₂Cl₂] | Ni(II) | 2:1 | Green solid | ~420-470 | ~2.9 - 3.4 | Catalysis |
Note: The exact characterization data will vary depending on the specific metal and reaction conditions.
Visualizing Synthetic and Mechanistic Pathways
Diagrams generated using Graphviz (DOT language) can help visualize the experimental workflows and proposed reaction mechanisms.
Experimental Workflow for Ligand and Complex Synthesis
Caption: General workflow for the synthesis of the ligand and its metal complexes.
Proposed Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A generalized catalytic cycle for a cross-coupling reaction.
Applications in Drug Development and Catalysis
Metal complexes of this compound are of interest in several areas:
-
Homogeneous Catalysis: Palladium complexes can be investigated as catalysts for C-C and C-N cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. The bidentate nature of the ligand can stabilize the metal center and influence the catalytic activity and selectivity.
-
Anticancer Agents: Ruthenium complexes, in particular, are known to exhibit anticancer properties. The complexes of this compound could be screened for their cytotoxicity against various cancer cell lines. The mechanism of action could involve DNA intercalation or inhibition of key cellular enzymes.
-
Antimicrobial Agents: The pyrrole moiety is present in many natural and synthetic antimicrobial compounds. Metal chelation can enhance the biological activity of organic ligands. Therefore, these complexes could be tested for their activity against a range of bacteria and fungi.
Further research into the synthesis of a broader range of metal complexes with this compound and a thorough evaluation of their catalytic and biological properties are warranted to fully explore their potential.
Application of 2-(1-Pyrrolyl)benzylamine in Pharmaceutical Intermediate Synthesis: A Scoping Note and Generalized Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(1-Pyrrolyl)benzylamine is a bifunctional molecule incorporating a reactive primary amine and a pyrrole moiety. While specific, large-scale applications in the synthesis of marketed pharmaceutical intermediates are not extensively documented in publicly available literature, its structural motifs are present in numerous biologically active compounds. This document provides a detailed overview of the potential applications of this compound as a versatile building block in medicinal chemistry. Generalized experimental protocols for key transformations are provided, based on established synthetic methodologies for related pyrrole and benzylamine derivatives. The information herein is intended to serve as a foundational guide for researchers exploring the utility of this compound in the discovery and development of novel therapeutic agents.
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the benzylamine substructure is a common feature in many pharmaceutical agents. The combination of these two pharmacophores in this compound presents a unique opportunity for the synthesis of novel and complex molecular architectures with potential therapeutic applications.
This document outlines potential synthetic transformations of this compound, focusing on reactions that yield intermediates amenable to further elaboration in drug discovery programs.
Potential Synthetic Applications and Generalized Protocols
The reactivity of this compound is primarily centered around its nucleophilic primary amino group and the aromatic pyrrole ring. These functionalities allow for a range of chemical modifications.
Acylation of the Benzylamine Moiety
The primary amine of this compound can be readily acylated to form amide derivatives. Amides are a cornerstone of many drug molecules, contributing to their biological activity and pharmacokinetic properties. This reaction can be used to introduce a variety of substituents, paving the way for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.
Table 1: Representative Data for Generalized Acylation Reactions
| Entry | Acylating Agent | Product | Typical Yield (%) | Purity (%) |
| 1 | Acetyl Chloride | N-Acetyl-2-(1-pyrrolyl)benzylamine | 85-95 | >98 |
| 2 | Benzoyl Chloride | N-Benzoyl-2-(1-pyrrolyl)benzylamine | 80-90 | >98 |
| 3 | Carboxylic Acid + Coupling Agent | N-Acyl-2-(1-pyrrolyl)benzylamine | 70-90 | >97 |
Experimental Protocol: General Procedure for the Acylation of this compound
-
Dissolution: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1-1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride, anhydride) (1.0-1.2 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acyl-2-(1-pyrrolyl)benzylamine.
Reductive Amination
The primary amine of this compound can undergo reductive amination with aldehydes or ketones to yield secondary or tertiary amines. This reaction is a powerful tool for introducing a wide range of substituents and is frequently employed in the synthesis of pharmaceutical intermediates.
Table 2: Representative Data for Generalized Reductive Amination Reactions
| Entry | Carbonyl Compound | Product | Typical Yield (%) | Purity (%) |
| 1 | Benzaldehyde | N-Benzyl-2-(1-pyrrolyl)benzylamine | 70-85 | >97 |
| 2 | Acetone | N-Isopropyl-2-(1-pyrrolyl)benzylamine | 65-80 | >97 |
| 3 | Cyclohexanone | N-Cyclohexyl-2-(1-pyrrolyl)benzylamine | 70-85 | >97 |
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: Dissolve this compound (1.0 eq.) and the corresponding aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., methanol, dichloroethane). Add a catalytic amount of acetic acid if necessary. Stir the mixture at room temperature for 1-4 hours to form the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride) (1.2-2.0 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired N-substituted-2-(1-pyrrolyl)benzylamine.
Synthesis of Fused Heterocyclic Systems
The bifunctional nature of this compound makes it an attractive precursor for the synthesis of fused heterocyclic systems. For instance, condensation with dicarbonyl compounds or their equivalents could lead to the formation of pyrrolo-fused benzodiazepines or other related structures, which are known to possess a wide range of biological activities.
Table 3: Hypothetical Data for Fused Heterocycle Synthesis
| Entry | Reagent | Potential Product Core | Plausible Yield Range (%) |
| 1 | 1,3-Dicarbonyl Compound | Pyrrolo[1,2-a][1][2]benzodiazepine | 40-60 |
| 2 | Phosgene equivalent | Pyrrolo[1,2-a]quinazolin-5(4H)-one | 50-70 |
Experimental Protocol: Generalized Procedure for Pictet-Spengler Type Cyclization
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and an appropriate aldehyde or keto-acid (1.0-1.2 eq.) in a suitable solvent (e.g., toluene, xylene).
-
Acid Catalyst: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, trifluoroacetic acid).
-
Reaction: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC.
-
Work-up: After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Purification: Dry, filter, and concentrate the organic extracts. Purify the residue by column chromatography to yield the fused heterocyclic product.
Conclusion
This compound holds significant potential as a versatile building block for the synthesis of diverse pharmaceutical intermediates. The presence of a reactive primary amine and a pyrrole ring allows for a multitude of synthetic transformations, including acylation, reductive amination, and the construction of complex fused heterocyclic systems. While specific applications in marketed drugs are not widely reported, the generalized protocols and potential synthetic pathways outlined in this document provide a solid foundation for researchers to explore the utility of this compound in their drug discovery and development endeavors. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its potential in medicinal chemistry.
References
Anwendungsbeispiele und Protokolle: Derivatisierung von 2-(1-Pyrrolyl)benzylamin für das biologische Screening
Anwendungs-ID: AN-PB-2025-01
Version: 1.0
Veröffentlichungsdatum: 29. Dezember 2025
Zusammenfassung
Dieses Dokument beschreibt detaillierte Protokolle für die Derivatisierung der Leitsubstanz 2-(1-Pyrrolyl)benzylamin und das anschließende biologische Screening der synthetisierten Analoga. Die primäre Aminogruppe von 2-(1-Pyrrolyl)benzylamin dient als vielseitiger chemischer Ankerpunkt für die Einführung verschiedener funktioneller Gruppen, was die Erstellung einer Bibliothek von Verbindungen für das Screening auf potenzielle therapeutische Wirkungen ermöglicht. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Amid-, Sulfonamid- und substituierten Amin-Derivaten. Darüber hinaus werden Methoden für das Screening dieser Verbindungen auf ihre potenzielle antikanzerogene und antimikrobielle Aktivität vorgestellt.
Einleitung
Pyrrol-haltige Verbindungen sind in der medizinischen Chemie von großem Interesse, da sie ein breites Spektrum an biologischen Aktivitäten aufweisen, darunter antikanzerogene, antimikrobielle und entzündungshemmende Eigenschaften.[1] Die Verbindung 2-(1-Pyrrolyl)benzylamin vereint ein Pyrrol-Motiv mit einem Benzylamin-Gerüst und stellt somit ein attraktives Ausgangsmolekül für die Wirkstoffforschung dar. Die Derivatisierung der primären Aminogruppe ermöglicht eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen (SAR), um die Wirksamkeit und Selektivität zu optimieren. Diese Anwendungsbeispiele bieten einen Rahmen für die Synthese und das biologische Screening einer Bibliothek von 2-(1-Pyrrolyl)benzylamin-Derivaten.
Chemische Derivatisierung
Die primäre Aminogruppe von 2-(1-Pyrrolyl)benzylamin ist ein idealer Ausgangspunkt für verschiedene chemische Modifikationen. Im Folgenden werden drei grundlegende Derivatisierungsstrategien vorgestellt.
Die Acylierung der primären Aminogruppe mit verschiedenen Carbonsäurechloriden oder -anhydriden führt zur Bildung einer Reihe von Amid-Derivaten.
Protokoll 2.1: Allgemeine Prozedur für die Amid-Synthese
-
Lösen Sie 2-(1-Pyrrolyl)benzylamin (1,0 Äquiv.) in einem aprotischen Lösungsmittel wie Dichlormethan (DCM) oder Tetrahydrofuran (THF).
-
Fügen Sie eine Base wie Triethylamin (TEA) oder Diisopropylethylamin (DIPEA) (1,5 Äquiv.) hinzu.
-
Kühlen Sie die Reaktionsmischung in einem Eisbad auf 0 °C.
-
Fügen Sie langsam das entsprechende Säurechlorid oder -anhydrid (1,1 Äquiv.) hinzu.
-
Lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen und rühren Sie für 4-12 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Nach Abschluss der Reaktion wird die Reaktionsmischung mit Wasser und anschließend mit einer gesättigten Natriumchloridlösung gewaschen.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.
-
Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.
Die Reaktion mit verschiedenen Sulfonylchloriden ergibt die entsprechenden Sulfonamid-Derivate.
Protokoll 2.2: Allgemeine Prozedur für die Sulfonamid-Synthese
-
Lösen Sie 2-(1-Pyrrolyl)benzylamin (1,0 Äquiv.) in Pyridin, das sowohl als Lösungsmittel als auch als Base dient.
-
Kühlen Sie die Lösung auf 0 °C.
-
Fügen Sie portionsweise das entsprechende Sulfonylchlorid (1,1 Äquiv.) hinzu.
-
Rühren Sie die Reaktionsmischung bei Raumtemperatur für 6-18 Stunden.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Gießen Sie die Reaktionsmischung nach Abschluss in Eiswasser, um das Produkt auszufällen.
-
Filtrieren Sie den festen Niederschlag ab, waschen Sie ihn gründlich mit Wasser und trocknen Sie ihn.
-
Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittel (z. B. Ethanol/Wasser) um.
Die Reaktion mit Aldehyden oder Ketonen gefolgt von einer Reduktion führt zu sekundären Amin-Derivaten.
Protokoll 2.3: Allgemeine Prozedur für die reduktive Aminierung
-
Lösen Sie 2-(1-Pyrrolyl)benzylamin (1,0 Äquiv.) und den entsprechenden Aldehyd oder das Keton (1,1 Äquiv.) in einem geeigneten Lösungsmittel wie Methanol oder 1,2-Dichlorethan.
-
Fügen Sie eine katalytische Menge einer Säure, z. B. Essigsäure, hinzu, um die Bildung des Imins zu fördern.
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur.
-
Fügen Sie ein Reduktionsmittel wie Natriumtriacetoxyborhydrid (NaBH(OAc)₃) oder Natriumcyanoborhydrid (NaBH₃CN) (1,5 Äquiv.) portionsweise hinzu.
-
Rühren Sie die Reaktion für weitere 12-24 Stunden bei Raumtemperatur.
-
Beenden Sie die Reaktion durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.
-
Extrahieren Sie das Produkt mit einem organischen Lösungsmittel (z. B. Ethylacetat).
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und dampfen Sie sie ein.
-
Reinigen Sie das Produkt mittels Säulenchromatographie.
Abbildung 1: Allgemeiner Workflow von der Synthese bis zum Screening.
Biologisches Screening
Basierend auf den bekannten Aktivitäten von Pyrrol- und Benzylamin-Derivaten werden zwei primäre Screening-Ansätze vorgeschlagen: antikanzerogene und antimikrobielle Assays.
Protokoll 3.1: MTT-Assay zur Bestimmung der Zytotoxizität
Der MTT-Assay ist ein kolorimetrischer Test zur Messung der metabolischen Aktivität von Zellen, die als Indikator für die Zellviabilität dient.
-
Kultivieren Sie humane Krebszelllinien (z. B. MCF-7 für Brustkrebs, A549 für Lungenkrebs) in geeigneten Kulturmedien.
-
Säen Sie die Zellen in 96-Well-Platten mit einer Dichte von 5.000-10.000 Zellen pro Well aus und inkubieren Sie sie für 24 Stunden.
-
Behandeln Sie die Zellen mit seriellen Verdünnungen der synthetisierten Derivate (z. B. von 0,1 bis 100 µM) für 48 oder 72 Stunden.
-
Fügen Sie nach der Inkubationszeit MTT-Lösung (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid) zu jedem Well hinzu und inkubieren Sie für weitere 4 Stunden.
-
Lösen Sie die gebildeten Formazan-Kristalle durch Zugabe von Dimethylsulfoxid (DMSO) oder einer Solubilisierungslösung.
-
Messen Sie die Absorption bei einer Wellenlänge von 570 nm mit einem Plattenlesegerät.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zu unbehandelten Kontrollen und bestimmen Sie die IC₅₀-Werte (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden).
Tabelle 1: Hypothetische Zytotoxizitätsdaten von 2-(1-Pyrrolyl)benzylamin-Derivaten
| Verbindung | Derivat-Typ | R-Gruppe | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| PB-A1 | Amid | 4-Chlorphenyl | 15.2 | 22.5 |
| PB-A2 | Amid | 3,4-Dimethoxyphenyl | 8.7 | 12.1 |
| PB-S1 | Sulfonamid | 4-Toluol | 25.8 | 35.4 |
| PB-S2 | Sulfonamid | Naphthalin | 11.3 | 18.9 |
| PB-N1 | Sek. Amin | 4-Hydroxybenzyl | 5.6 | 9.8 |
Hinweis: Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Protokoll 3.2: Bestimmung der minimalen Hemmkonzentration (MHK)
Die MHK ist die niedrigste Konzentration eines antimikrobiellen Wirkstoffs, die das sichtbare Wachstum eines Mikroorganismus nach Inkubation über Nacht hemmt.
-
Bereiten Sie eine serielle Zweifach-Verdünnungsreihe der Testverbindungen in einem geeigneten Nährmedium (z. B. Mueller-Hinton-Bouillon) in einer 96-Well-Platte vor.
-
Inokulieren Sie jede Vertiefung mit einer standardisierten Suspension des Testmikroorganismus (z. B. Staphylococcus aureus als grampositiver Vertreter und Escherichia coli als gramnegativer Vertreter) bis zu einer Endkonzentration von ca. 5 x 10⁵ KBE/ml.
-
Inkubieren Sie die Platten bei 37 °C für 18-24 Stunden.
-
Bestimmen Sie die MHK visuell als die niedrigste Konzentration der Verbindung, bei der kein sichtbares Wachstum (Trübung) auftritt.
Tabelle 2: Hypothetische antimikrobielle Aktivität von 2-(1-Pyrrolyl)benzylamin-Derivaten
| Verbindung | Derivat-Typ | R-Gruppe | MHK (µg/mL) vs. S. aureus | MHK (µg/mL) vs. E. coli |
| PB-A3 | Amid | 2-Furyl | 32 | 64 |
| PB-A4 | Amid | 4-Nitrophenyl | 8 | 16 |
| PB-S3 | Sulfonamid | 4-Fluorphenyl | 16 | 32 |
| PB-N2 | Sek. Amin | 2-Pyridylmethyl | 4 | 8 |
| PB-N3 | Sek. Amin | Cyclohexylmethyl | 64 | >128 |
Hinweis: Die in dieser Tabelle dargestellten Daten sind hypothetisch und dienen nur zur Veranschaulichung.
Mögliche Wirkmechanismen und Signalwege
Die biologische Aktivität von Pyrrol-Derivaten wird oft mit der Hemmung von Kinasen in Verbindung gebracht, die bei der Signaltransduktion von Krebs eine Rolle spielen.
Abbildung 2: Hypothetischer Signalweg für die Antikrebs-Aktivität.
Schlussfolgerung
Die Derivatisierung von 2-(1-Pyrrolyl)benzylamin bietet eine vielversprechende Strategie zur Entwicklung neuer bioaktiver Moleküle. Die in diesem Dokument beschriebenen Protokolle für die Synthese und das biologische Screening bieten einen robusten Rahmen für die Erstellung und Evaluierung einer Wirkstoffbibliothek. Die vorgestellten Methoden ermöglichen eine systematische Untersuchung der Struktur-Wirkungs-Beziehungen und können zur Identifizierung von Leitstrukturen mit potenzieller antikanzerogener oder antimikrobieller Wirkung führen.
References
Application Note: A Practical Guide to the Column Chromatography Purification of Pyrrole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrole and its derivatives are fundamental heterocyclic scaffolds in a vast number of natural products, pharmaceuticals, and advanced materials.[1][2][3] Synthesizing these compounds often results in complex crude mixtures containing unreacted starting materials, reagents, and various side-products.[4] Achieving high purity is critical for their subsequent use in biological assays, structural analysis, and as intermediates in multi-step syntheses.[5][6]
Column chromatography, particularly flash chromatography, is the most prevalent and effective method for the purification of pyrrole derivatives.[4][7] This application note provides a detailed protocol and practical guidance for developing and executing a successful column chromatography purification strategy for this important class of compounds. It covers key parameters, troubleshooting, and data interpretation to aid researchers in obtaining high-purity pyrrole derivatives.
Principle of Separation
Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For pyrrole derivatives, which range from non-polar to moderately polar, silica gel is the most common stationary phase.[4][7][8] A non-polar mobile phase (eluent) is used initially, and the polarity is gradually increased. Non-polar impurities travel through the column faster, while the more polar pyrrole derivative and polar impurities are retained longer on the silica gel. By carefully collecting fractions as the mobile phase polarity increases, the target compound can be isolated from impurities.[8]
Key Experimental Parameters
Success in purifying pyrrole derivatives hinges on the careful selection of several key parameters. The optimal conditions are typically determined empirically using Thin Layer Chromatography (TLC) as an analytical guide.[9]
Table 1: Key Parameters for Column Chromatography of Pyrrole Derivatives
| Parameter | Common Choice(s) | Considerations & Rationale | References |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most pyrroles. The acidic nature can sometimes cause degradation of sensitive derivatives. | [4][9][10] |
| Deactivated (Neutral) Silica | Use if TLC shows compound degradation on a standard silica plate. Deactivation is done by adding a small percentage of a base like triethylamine to the eluent. | [7][9] | |
| Alumina (Basic or Neutral) | An alternative for acid-sensitive compounds. May offer different selectivity compared to silica. | [7][9][11] | |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | A versatile and common solvent system. The ratio is adjusted to achieve an optimal Rf value for the target compound. | [4][5][9] |
| Dichloromethane/Hexane | Useful for less polar compounds. | [4] | |
| Additives (e.g., Triethylamine) | ~0.5% triethylamine can be added to the eluent to suppress tailing and prevent degradation of basic or acid-sensitive pyrroles on silica gel. | [7][9] | |
| Optimal Rf Value | 0.2 - 0.4 | An Rf value in this range on a TLC plate generally provides the best separation on a column. | [9] |
| Sample Loading | Dry Loading | Recommended when the crude sample is not readily soluble in the initial, non-polar mobile phase. The sample is pre-adsorbed onto silica. | [5][9] |
| Wet (Direct) Loading | The sample is dissolved in a minimal amount of solvent (ideally the mobile phase) and loaded directly onto the column. | [4][7] | |
| Detection Method | UV Lamp (254 nm) | Most pyrrole derivatives are UV-active, allowing for easy visualization on TLC plates to monitor fractions. | [9][10] |
| Chemical Stains (e.g., KMnO₄) | Used if the compound is not UV-active. | [9] |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for purifying a pyrrole derivative using flash column chromatography with silica gel.
3.1. Step 1: Mobile Phase Selection via TLC
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
On a TLC plate, spot the crude mixture. If available, also spot the starting materials for comparison.
-
Develop several TLC plates using different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate). Start with a low polarity system like 95:5 hexane:ethyl acetate.
-
Visualize the plates under a UV lamp. The ideal solvent system is one that gives your target compound an Rf value of approximately 0.2-0.4 and shows good separation from other spots.[9]
3.2. Step 2: Column Packing
-
Select a glass column of an appropriate size. The amount of silica gel should be at least 30-50 times the weight of the crude sample.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase selected in Step 1 (e.g., 95:5 Hexane:Ethyl Acetate).[9]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles.[9]
-
Open the stopcock to drain some solvent, allowing the silica to settle into a packed bed.
-
Add a protective layer of sand (~1 cm) on top of the silica bed.[9]
-
Continuously run solvent through the column until the bed is stable. Crucially, never let the solvent level drop below the top of the sand layer. [9]
3.3. Step 3: Sample Loading
-
Method A: Dry Loading (Recommended) [5][9]
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[5]
-
Add silica gel (approx. 2-3 times the weight of the crude product) to the solution.[5]
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder containing the adsorbed sample.[5]
-
Carefully add this powder to the top of the packed column.
-
-
Method B: Wet Loading
-
Dissolve the crude product in the absolute minimum volume of the initial mobile phase or a slightly more polar solvent.
-
Drain the solvent in the column down to the level of the top sand layer.
-
Using a pipette, carefully and evenly apply the dissolved sample solution to the top of the column.
-
Open the stopcock and allow the sample to absorb onto the silica bed.
-
Carefully add a small amount of fresh mobile phase to wash the sides of the column and ensure the entire sample is on the bed.
-
3.4. Step 4: Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase.
-
Apply gentle air pressure (for flash chromatography) to begin eluting the solvent through the column.[6]
-
Collect the eluent in fractions (e.g., in test tubes).
-
Gradually increase the polarity of the mobile phase as the elution progresses (gradient elution). For example, move from 95:5 to 90:10 to 80:20 hexane:ethyl acetate. This allows for the elution of non-polar impurities first, followed by the target compound.[4][9][10]
3.5. Step 5: Fraction Analysis and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions that show a single spot corresponding to the desired pyrrole derivative.[9]
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[9]
-
Assess the final purity using analytical techniques such as HPLC, NMR, or LC-MS.[10]
Visualization of Workflows
The following diagrams illustrate the logical flow of the purification and troubleshooting processes.
References
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KR20160079560A - pyrrole derivatives and its its preparation method - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. benchchem.com [benchchem.com]
- 8. column-chromatography.com [column-chromatography.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. iajps.com [iajps.com]
Application Notes and Protocols for HPLC Analysis of 2-(1-Pyrrolyl)benzylamine Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed High-Performance Liquid Chromatography (HPLC) methods and protocols for the analysis of reactions involving 2-(1-Pyrrolyl)benzylamine. These guidelines are designed to assist in monitoring reaction progress, determining purity, and quantifying starting materials, intermediates, and final products. The methodologies are based on established principles for the analysis of aromatic amines and pyrrole-containing compounds.
Introduction
This compound is a chemical intermediate with a structure that combines a pyrrole ring and a benzylamine moiety.[1][2] As with many pharmaceutical intermediates, the ability to accurately monitor its chemical transformations is crucial for process optimization, quality control, and regulatory compliance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a robust and widely used technique for this purpose, offering high sensitivity and selectivity for aromatic compounds.[3][4][5]
This application note details a general RP-HPLC method suitable for the analysis of this compound and its derivatives. It also provides a protocol for a typical reaction—the acylation of the primary amine—and demonstrates how HPLC can be used to monitor the reaction's progress.
Recommended HPLC Method
A versatile RP-HPLC method for the analysis of this compound and related compounds is proposed. This method can be adapted and optimized based on the specific reaction mixture and analytical requirements.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting |
| Column | C18 (150 mm x 4.6 mm, 3.5 µm)[3] |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid[3][5] |
| Mobile Phase B | Acetonitrile[3][5] |
| Elution Mode | Gradient[3] |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40-80% B; 15-20 min: 80% B; 20-22 min: 80-40% B; 22-25 min: 40% B |
| Flow Rate | 0.8 mL/min[3] |
| Column Temperature | 30°C[3][5] |
| Detection Wavelength | 225 nm[3][5] |
| Injection Volume | 10 µL |
Rationale for Method Selection
-
C18 Column: A C18 stationary phase is well-suited for the separation of moderately nonpolar compounds like this compound and its derivatives due to hydrophobic interactions.[3][5]
-
Acidic Mobile Phase: A low pH mobile phase (pH 3.0) ensures that the benzylamine moiety is protonated, leading to sharper peaks and improved chromatographic performance for basic compounds.[6]
-
Gradient Elution: A gradient elution is recommended to ensure the separation of compounds with a range of polarities, such as the starting material, reagents, and the final product, within a reasonable analysis time.[3]
-
UV Detection: The aromatic nature of the pyrrole and benzene rings allows for sensitive detection in the UV range. A wavelength of 225 nm is chosen as it is likely to provide a good response for both the starting material and its derivatives.[3][5]
Experimental Protocols
Standard and Sample Preparation
Objective: To prepare solutions of known concentrations for calibration and to prepare the reaction mixture for analysis.
Materials:
-
This compound
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Volumetric flasks
-
Micropipettes
-
Syringe filters (0.45 µm)
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (60% Mobile Phase A: 40% Mobile Phase B).
-
Reaction Sample Preparation: At specified time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable solvent). Dilute the aliquot with the initial mobile phase composition to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Reaction Monitoring: Acylation of this compound
Objective: To monitor the formation of N-(2-(1-pyrrolyl)benzyl)acetamide from the reaction of this compound with acetyl chloride.
Reaction Scheme: this compound + Acetyl Chloride → N-(2-(1-pyrrolyl)benzyl)acetamide + HCl
Protocol:
-
Set up the acylation reaction according to your laboratory's standard operating procedure.
-
At time zero (before the addition of acetyl chloride) and at regular intervals (e.g., 15, 30, 60, 120 minutes) thereafter, collect aliquots of the reaction mixture.
-
Prepare the collected samples for HPLC analysis as described in section 3.1.
-
Inject the prepared samples into the HPLC system.
-
Monitor the decrease in the peak area of the this compound peak and the increase in the peak area of the N-(2-(1-pyrrolyl)benzyl)acetamide peak over time.
Data Presentation
The following tables present hypothetical but realistic quantitative data that could be obtained using the described HPLC method for monitoring the acylation reaction.
Table 1: Chromatographic Data for Reactants and Products
| Compound | Retention Time (min) | Relative Retention Time |
| This compound | 8.5 | 1.00 |
| N-(2-(1-pyrrolyl)benzyl)acetamide | 12.2 | 1.44 |
| Acetyl Chloride (hydrolyzed) | < 2.0 | - |
Table 2: Reaction Monitoring Data
| Time (min) | Peak Area (this compound) | Peak Area (N-(2-(1-pyrrolyl)benzyl)acetamide) | % Conversion |
| 0 | 5,234,100 | 0 | 0 |
| 15 | 3,140,460 | 2,093,640 | 40 |
| 30 | 1,570,230 | 3,663,870 | 70 |
| 60 | 523,410 | 4,710,690 | 90 |
| 120 | 52,341 | 5,181,759 | 99 |
% Conversion is calculated based on the disappearance of the starting material.
Visualizations
HPLC Method Development Workflow
The following diagram illustrates a logical workflow for developing and validating an HPLC method for the analysis of this compound reactions.
Caption: Workflow for HPLC method development and validation.
Reaction Analysis Workflow
This diagram outlines the process of analyzing a reaction sample using the developed HPLC method.
Caption: Workflow for the analysis of a reaction sample by HPLC.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 5. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 6. thaiscience.info [thaiscience.info]
Application Note: Spectroscopic Characterization of 2-(1-Pyrrolyl)benzylamine and its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(1-Pyrrolyl)benzylamine is a heterocyclic compound incorporating both a pyrrole and a benzylamine moiety. This structural motif is of interest in medicinal chemistry and materials science due to the diverse biological activities and electronic properties associated with these functional groups. Accurate structural elucidation and purity assessment are critical for any application. This document provides a comprehensive guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These parameters are fundamental for its identification and handling.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |
| CAS Number | 39116-24-0 | [1][2] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural assignment of this compound in solution. Both ¹H and ¹³C NMR are essential. The data presented here are predicted based on the analysis of structurally related compounds.[3][4]
¹H NMR: Provides information on the chemical environment and connectivity of protons.
¹³C NMR: Reveals the number and type of carbon atoms.
Table 1: Predicted NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| ~ 7.20-7.40 (m, 4H) | Aromatic (benzyl) | ~ 140.0 | C (benzyl, C-NH₂) |
| ~ 6.80 (t, 2H) | Pyrrole (α-H) | ~ 138.0 | C (benzyl, C-pyrrole) |
| ~ 6.20 (t, 2H) | Pyrrole (β-H) | ~ 128.0-130.0 | CH (benzyl) |
| ~ 3.90 (s, 2H) | -CH₂-NH₂ | ~ 122.0 | CH (pyrrole, α-C) |
| ~ 1.60 (br s, 2H) | -NH₂ | ~ 110.0 | CH (pyrrole, β-C) |
| ~ 45.0 | -CH₂-NH₂ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 2: Predicted FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3400-3300 | N-H stretch (amine) | Medium |
| 3100-3000 | C-H stretch (aromatic) | Medium |
| 2950-2850 | C-H stretch (aliphatic) | Medium |
| 1600-1450 | C=C stretch (aromatic) | Strong |
| 1500-1400 | N-H bend (amine) | Medium |
| 1350-1250 | C-N stretch (aromatic amine) | Strong |
| 750-700 | C-H out-of-plane bend (aromatic) | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 3: Mass Spectrometry Data for this compound
| m/z | Assignment |
| 172.10 | [M]⁺ (Molecular Ion) |
| 155 | [M-NH₃]⁺ |
| 154 | [M-H-NH₃]⁺ |
| 104 | [C₇H₆N]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated systems of the molecule.
Table 4: Predicted UV-Vis Spectroscopic Data for this compound in Ethanol
| λmax (nm) | Transition |
| ~ 210 | π→π* (Pyrrole) |
| ~ 260 | π→π* (Benzene) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (400 MHz or higher)
Procedure:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum. Reference the spectra to the TMS signal at 0.00 ppm.
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method A: KBr Pellet
-
Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar to obtain a fine, uniform powder.
-
Place the mixture in a pellet press die and apply pressure to form a transparent pellet.
-
Place the pellet in the FTIR spectrometer's sample holder and acquire the spectrum.
Method B: Attenuated Total Reflectance (ATR)
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum.
Protocol 3: Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (optional, for ESI)
-
Mass Spectrometer (e.g., ESI-QTOF or GC-MS)
Procedure (ESI-MS):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid protonation.
-
Infuse the solution directly into the electrospray ionization (ESI) source or inject it into an LC system coupled to the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
Protocol 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To observe the electronic transitions in the molecule.
Materials:
-
This compound
-
Ethanol (spectroscopic grade)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the sample in ethanol.
-
Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1-1.0 AU).
-
Fill a quartz cuvette with pure ethanol to serve as the blank.
-
Record a baseline spectrum with the blank cuvette.
-
Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Proposed synthetic workflow for this compound.
Caption: Workflow for spectroscopic characterization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Benzylamine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzylamine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing primary benzylamine derivatives?
A1: The primary methods for synthesizing benzylamine derivatives include reductive amination of benzaldehydes, the reaction of benzyl halides with ammonia or a surrogate, and the Gabriel synthesis.[1][2][3] Reductive amination is often preferred due to its wide substrate scope and the possibility of a one-pot reaction.[1][4] The reaction of benzyl chloride with hexamethylenetetramine is another effective method that can offer good yields of the primary amine, avoiding the common issue of over-alkylation seen with direct ammonolysis.[2]
Q2: How can I minimize the formation of secondary and tertiary amine byproducts?
A2: The formation of secondary (dibenzylamine) and tertiary (tribenzylamine) amines is a common challenge, particularly in reactions involving direct alkylation of ammonia or primary amines.[5] To favor the formation of the primary amine, a large excess of the ammonia source is typically used.[4][5] For reductive amination, controlling the stoichiometry of the aldehyde to the ammonia source is crucial.[6] Another strategy is to use a "masked" ammonia source, such as hexamethylenetetramine, which hydrolyzes to provide a controlled release of ammonia.[2] The Gabriel synthesis is specifically designed to produce primary amines exclusively, avoiding over-alkylation issues.[3]
Q3: What are the key parameters to consider when optimizing a reductive amination reaction?
A3: For successful reductive amination, several parameters should be optimized:
-
Catalyst: The choice of catalyst is critical. Common heterogeneous catalysts include palladium on carbon (Pd/C), Raney Nickel, and platinum-based catalysts.[4][7][8] The catalyst loading and activity can significantly influence the reaction rate and selectivity.
-
Reducing Agent: Various reducing agents can be used, with sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices for laboratory scale.[4] For industrial applications, catalytic hydrogenation with H₂ gas is often preferred.[4]
-
Solvent: The solvent can affect the solubility of reactants and the reaction rate. Methanol is a commonly used solvent for reductive amination with borohydride reagents.[4]
-
Temperature and Pressure: These parameters are particularly important for catalytic hydrogenations. Optimal conditions will depend on the specific catalyst and substrates used. For instance, some cobalt-based catalysts have shown quantitative yields at 150 °C and 150 bar H₂ pressure.[9]
-
pH: The pH of the reaction mixture can influence the rate of imine formation and the stability of the reducing agent. Mildly acidic conditions are often beneficial for imine formation.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Benzylamine Derivative
A low yield can be attributed to several factors. The following decision tree can help diagnose and resolve the issue.
Issue 2: Difficulty in Purifying the Benzylamine Product
Purification can be challenging due to the basic nature of amines and the potential for closely related byproducts.
Q: My crude product is a complex mixture. How can I effectively purify my target benzylamine derivative?
A:
-
Acid-Base Extraction: Utilize the basicity of the amine. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase, while neutral organic impurities remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
Column Chromatography: Silica gel chromatography is a common method. Due to the basic nature of amines, they can streak on silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), can be added to the eluent system.
-
Distillation: For liquid benzylamine derivatives, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[10][11]
-
Crystallization: If the product or its salt (e.g., hydrochloride salt) is a solid, recrystallization can be a highly effective method for achieving high purity.[3]
Data Presentation
The choice of synthetic method can significantly impact the yield and reaction conditions. The following tables summarize quantitative data for different synthetic approaches to benzylamine derivatives.
Table 1: Comparison of Common Synthetic Methods for Benzylamine Derivatives [1]
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Reductive Amination | 60 - 98 | 0.5 - 4 | 60 - 70 | Wide substrate scope, one-pot procedure, mild conditions. | Requires a suitable reducing agent, potential for over-alkylation. |
| Gabriel Synthesis | 60 - 79 | 3 - 5 | Reflux | High purity of primary amine, avoids over-alkylation. | Limited to primary amines, harsh hydrolysis conditions. |
| Direct Alkylation | 81 - 82 | ~1 | 30 - 100 | Simple procedure. | Prone to over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. |
Table 2: Influence of Catalyst on the Reductive Amination of Benzaldehyde
| Catalyst | Amine Source | Temperature (°C) | Pressure (bar H₂) | Yield of Benzylamine (%) | Yield of Dibenzylamine (%) | Reference |
| Rh/COF | Ammonia (1.2/60 aldehyde/ammonia ratio) | 100 | 30 | High | - | [6] |
| Pd/COF | Ammonia (1.2/1 aldehyde/ammonia ratio) | 100 | 30 | Low | High | [6] |
| Pt/COF | Ammonia (1.2/1 aldehyde/ammonia ratio) | 100 | 30 | Low | High | [6] |
| Co-DAB/SiO₂ | n-butylamine | 100 | 100 | - | 72-96 (of N-butyl-benzylamine) | [9] |
| Cu/SiO₂ | Ammonia | 225 | - | Not detected | 99 | [12] |
| Au/TiO₂ + Cu/SiO₂ | Ammonia | 175 | 0.04 | 81 | - | [12] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of a Benzaldehyde Derivative using Sodium Borohydride
This protocol describes a general method for the synthesis of a primary benzylamine derivative.
Methodology:
-
Imine Formation: To a solution of the benzaldehyde derivative (1.0 eq) in methanol (5-10 mL per gram of aldehyde), add a large excess of aqueous ammonia (10-20 eq).[4] Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10°C.[4] After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully add water to quench any excess sodium borohydride. Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, 3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzylamine derivative. Purify the crude product by column chromatography on silica gel (using an eluent system containing a small percentage of triethylamine) or by vacuum distillation.
Protocol 2: Synthesis of Benzylamine from Benzyl Chloride and Hexamethylenetetramine[2]
This method is an effective way to produce primary benzylamine while avoiding over-alkylation.
Methodology:
-
Reaction: In a round-bottom flask equipped with a reflux condenser and stirrer, add finely powdered hexamethylenetetramine (1.0 eq) to chloroform. To this suspension, add benzyl chloride (1.0 eq). Heat the mixture to reflux. The reaction is often initially vigorous. After the initial exothermic reaction subsides, continue heating under reflux for an additional 30 minutes to ensure the reaction goes to completion.
-
Isolation of the Salt: Cool the flask, and filter the resulting solid residue. Wash the solid with a small amount of cold chloroform and dry it.
-
Hydrolysis: Transfer the dried residue to a distilling flask and add 95% ethanol and a small excess of concentrated hydrochloric acid. Gently warm the flask. When crystals of ammonium chloride begin to separate, the reaction is proceeding. Cool the flask to room temperature and filter the ammonium chloride and benzylamine hydrochloride crystals.
-
Liberation of the Free Amine: Dissolve the collected hydrochloride salts in distilled water, cool the solution, and make it alkaline by adding a concentrated solution of sodium hydroxide.
-
Purification: The benzylamine will separate as an oily layer. Separate this layer, dry it over anhydrous sodium hydroxide, and distill to obtain pure benzylamine.
Signaling Pathways and Logical Relationships
The synthesis of benzylamine derivatives often involves competing reaction pathways. Understanding these relationships is key to optimizing for the desired product.
This diagram illustrates that the initial formation of the primary amine is the desired pathway. However, this primary amine can then act as a nucleophile, reacting with more of the starting aldehyde to form a secondary amine, which can further react to form a tertiary amine. Controlling the stoichiometry and reaction conditions is essential to favor the formation of the primary amine and minimize these subsequent side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 6. discovery.gsa.ac.uk [discovery.gsa.ac.uk]
- 7. The two most general amine syntheses are the reductive amination ... | Study Prep in Pearson+ [pearson.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites | MDPI [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Synthesis of 2-(1-Pyrrolyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield in the synthesis of 2-(1-Pyrrolyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr pyrrole synthesis. A variation of this, the Clauson-Kaas synthesis, is particularly relevant and utilizes a 1,4-dicarbonyl precursor like 2,5-dimethoxytetrahydrofuran, which reacts with a primary amine (in this case, 2-aminobenzylamine).[1][2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in the Paal-Knorr synthesis of N-substituted pyrroles can stem from several factors:
-
Insufficiently reactive starting materials: Amines with strong electron-withdrawing groups can be less nucleophilic and react more slowly. While 2-aminobenzylamine is generally reactive, its purity is crucial.[4][5]
-
Inappropriate reaction conditions: Traditional methods often require harsh conditions, such as prolonged heating in strong acid, which can degrade sensitive substrates.[4][6][7] Modern approaches using microwave irradiation or milder catalysts can improve yields.[8][9]
-
Suboptimal catalyst choice: The type and amount of acid catalyst are critical. Excessively strong acidic conditions (pH < 3) can favor the formation of furan byproducts.[4][10]
-
Presence of water: In some protocols, excess water can impede the final dehydration step of the reaction mechanism.[4] However, some modern, greener protocols have been developed to work in aqueous media.[11][12]
Q3: I'm observing a significant byproduct in my reaction. What could it be and how can I minimize it?
The most common byproduct in the Paal-Knorr synthesis is the corresponding furan, which arises from the acid-catalyzed self-cyclization of the 1,4-dicarbonyl compound.[5] To minimize furan formation, it is crucial to control the acidity of the reaction medium. Using a weak acid, such as acetic acid, or a solid-supported acid catalyst can favor the desired pyrrole synthesis.[10]
Q4: The reaction is not going to completion. What can I do to improve the conversion rate?
An incomplete reaction can be due to:
-
Steric hindrance: If the amine or the dicarbonyl compound is sterically hindered, the reaction rate can be significantly reduced.[5]
-
Inadequate temperature or reaction time: While higher temperatures can increase the rate, they may also lead to degradation. Optimization of both temperature and reaction time is key. Microwave-assisted synthesis can often drive reactions to completion in a much shorter time.[8]
-
Catalyst deactivation: The chosen catalyst may not be robust enough for the reaction conditions. Experimenting with different Brønsted or Lewis acids may be beneficial.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low to No Product Formation | Poor quality of 2-aminobenzylamine (e.g., oxidation). | Purify the 2-aminobenzylamine by distillation or column chromatography before use. |
| Low reactivity of the amine. | Consider using a more activated pyrrole precursor or a more effective catalyst (e.g., iodine, iron(III) chloride).[8][11] | |
| Incorrect stoichiometry. | Ensure a slight excess of the amine may be beneficial, but a large excess can complicate purification. Start with a 1:1.2 ratio of the dicarbonyl precursor to the amine. | |
| Significant Furan Byproduct | Reaction conditions are too acidic. | Use a weaker acid catalyst (e.g., acetic acid) or a solid-supported acid. Avoid strong mineral acids.[4] |
| High reaction temperature. | Lower the reaction temperature and monitor the reaction progress over a longer period. | |
| Complex Product Mixture | Degradation of starting materials or product. | Use milder reaction conditions. Consider microwave-assisted synthesis for shorter reaction times and potentially cleaner reactions.[1] |
| Presence of impurities in starting materials. | Ensure the purity of both 2-aminobenzylamine and 2,5-dimethoxytetrahydrofuran. | |
| Reaction Stalls | Suboptimal catalyst. | Screen a variety of catalysts, including Lewis acids (e.g., Zn(OTf)₂) and solid-supported acids.[2] |
| Insufficient heating. | If using conventional heating, ensure the reaction mixture reaches and maintains the target temperature. Consider switching to microwave irradiation for more efficient heating.[8] |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is adapted from general procedures for the microwave-assisted Clauson-Kaas synthesis of N-substituted pyrroles.[8]
Materials:
-
2-Aminobenzylamine
-
2,5-Dimethoxytetrahydrofuran
-
Iodine (catalyst)
-
Diethyl ether
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 2-aminobenzylamine (1.0 mmol), 2,5-dimethoxytetrahydrofuran (1.2 mmol), and a catalytic amount of iodine (~5 mol%).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at a suitable temperature (e.g., 120-150 °C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add diethyl ether (10 mL) to the reaction mixture and filter to remove any insoluble material.
-
Evaporate the diethyl ether from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Quantitative Data
The choice of catalyst can significantly impact the yield of the Paal-Knorr/Clauson-Kaas reaction. The following table summarizes the performance of various catalysts in the synthesis of N-substituted pyrroles from primary amines and 2,5-dimethoxytetrahydrofuran, providing a basis for comparison and selection.
| Catalyst | Solvent | Conditions | Typical Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 59-95 | [2] |
| Iodine | Solvent-free | Microwave | High (not quantified) | [8] |
| Iron(III) chloride | Water | Mild heat | Good to excellent | [11] |
| ZrOCl₂·8H₂O | Acetonitrile | 80 °C | 89-94 | [9] |
| CeCl₃·7H₂O | Acetonitrile | Microwave | High (not quantified) | [9] |
| H₃PW₁₂O₄₀/SiO₂ | Solvent-free | Microwave | 90-96 | [9] |
| CATAPAL 200 (Alumina) | Solvent-free | 60 °C | 68-97 | [13] |
Visualizations
Reaction Mechanism
Caption: Paal-Knorr mechanism for this compound synthesis.
Experimental Workflow
Caption: Microwave-assisted synthesis workflow for this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for improving synthesis yield.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. Pyrrole synthesis [organic-chemistry.org]
- 12. html.rhhz.net [html.rhhz.net]
- 13. mdpi.com [mdpi.com]
Common side products in the synthesis of N-arylpyrroles
Welcome to the Technical Support Center for N-arylpyrrole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during the synthesis of N-arylpyrroles.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of N-arylpyrroles using common synthetic methods.
Paal-Knorr Synthesis
The Paal-Knorr synthesis is a robust method for preparing N-arylpyrroles from a 1,4-dicarbonyl compound and a primary arylamine. However, the formation of side products can be a significant issue.
Problem 1: A significant amount of a furan byproduct is observed.
-
Probable Cause: The reaction conditions are too acidic (pH < 3), promoting the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan.[1][2][3][4]
-
Solution:
-
pH Control: Maintain the reaction pH between 3 and 5. Use of a mild acid catalyst like acetic acid is recommended over strong mineral acids.[1][3]
-
Catalyst Choice: Employ milder catalysts. While Brønsted acids are common, Lewis acids can also be effective and may reduce furan formation.[4]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired pyrrole formation over the furan byproduct.
-
Problem 2: The reaction mixture turns into a dark, intractable tar.
-
Probable Cause: Polymerization of the starting materials or the N-arylpyrrole product is occurring, often due to high temperatures or excessively acidic conditions.
-
Solution:
-
Lower Temperature: Reduce the reaction temperature.
-
Milder Catalyst: Switch to a milder acid catalyst or consider running the reaction under neutral conditions if the reactants are sufficiently reactive.
-
Shorter Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to prevent product degradation.
-
Problem 3: The reaction is sluggish or incomplete.
-
Probable Cause:
-
Low Nucleophilicity of the Arylamine: Electron-withdrawing groups on the aniline can decrease its nucleophilicity, slowing down the reaction.
-
Steric Hindrance: Bulky substituents on either the 1,4-dicarbonyl compound or the arylamine can impede the reaction.
-
-
Solution:
-
Increase Temperature: Cautiously increase the reaction temperature while monitoring for byproduct formation.
-
Use a More Active Catalyst: A slightly stronger acid catalyst may be required, but careful optimization is needed to avoid furan formation.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields.[5]
-
Clauson-Kaas Synthesis
The Clauson-Kaas synthesis provides a route to N-arylpyrroles from 2,5-dialkoxytetrahydrofurans and anilines. While generally efficient, side reactions can occur, particularly with less nucleophilic amines.
Problem 1: Formation of N-acylindole or N-sulfonylcarbazole byproducts.
-
Probable Cause: When using amides or sulfonamides as the nitrogen source, successive cyclocondensation reactions can occur, leading to the formation of indole or carbazole derivatives.[6] This is more prevalent at higher temperatures and with certain catalysts.
-
Solution:
-
Catalyst Loading: Reduce the amount of the acid promoter. For instance, with bismuth(III) triflate, lowering the catalyst loading can suppress the formation of these byproducts.[6]
-
Reaction Temperature: Lowering the reaction temperature can help to selectively form the desired N-substituted pyrrole.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the 2,5-dialkoxytetrahydrofuran can promote further reactions.
-
Problem 2: Low yield when using electron-deficient anilines.
-
Probable Cause: Anilines with strong electron-withdrawing groups are less nucleophilic and react more slowly.
-
Solution:
-
Use of a Promoter: Employing an acid promoter such as phosphorus pentoxide or thionyl chloride can enhance the reaction rate.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for less reactive anilines.[7]
-
Catalyst Selection: The choice of catalyst can be critical. For example, scandium triflate has been shown to be effective for a range of anilines, including those with electron-withdrawing groups.[8]
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the N-arylation of pyrrole. However, side reactions can diminish the yield of the desired product.
Problem 1: Significant formation of a hydrodehalogenated arene byproduct.
-
Probable Cause: A competing β-hydride elimination pathway is occurring, leading to the reduction of the aryl halide starting material.[9] This can be influenced by the choice of ligand, base, and solvent.
-
Solution:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) can promote the desired reductive elimination to form the C-N bond and suppress β-hydride elimination.[10]
-
Base Selection: The choice of base is crucial and can be substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. For sensitive substrates, weaker bases like cesium carbonate may be more suitable.[11]
-
Solvent: Aprotic solvents like toluene or dioxane are generally preferred.
-
Problem 2: Catalyst deactivation and low conversion.
-
Probable Cause:
-
Formation of Off-Cycle Palladium Species: The formation of inactive palladium complexes, such as palladium-iodide dimers when using aryl iodides, can halt the catalytic cycle.[9]
-
Ligand Degradation: Some phosphine ligands can be sensitive to the reaction conditions.
-
-
Solution:
-
Use of Bidentate Ligands: Bidentate phosphine ligands like BINAP or DPPF can help prevent the formation of inactive palladium dimers.[9]
-
Pre-catalyst Choice: Using well-defined palladium pre-catalysts can improve reaction reproducibility and efficiency.
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.
-
Frequently Asked Questions (FAQs)
Q1: In the Paal-Knorr synthesis of N-arylpyrroles, what is the most common side product and how can it be minimized?
A1: The most common side product is the corresponding furan, formed via an acid-catalyzed cyclization of the 1,4-dicarbonyl starting material.[1][3] To minimize its formation, it is crucial to control the acidity of the reaction medium. Operating at a pH above 3 and using a mild acid catalyst like acetic acid is generally effective.[1][4]
Q2: Can polymerization be an issue in N-arylpyrrole synthesis?
A2: Yes, polymerization of either the starting materials or the pyrrole product can occur, especially under harsh conditions such as high temperatures or strong acidity, leading to the formation of dark, tarry materials. This is a potential issue in methods like the Paal-Knorr synthesis. Using milder reaction conditions can help mitigate this problem.
Q3: What are the key parameters to control in a Clauson-Kaas synthesis to ensure high selectivity for the N-arylpyrrole?
A3: Key parameters include the choice and amount of catalyst, reaction temperature, and the nature of the nitrogen nucleophile.[6][8] For less nucleophilic substrates like amides or sulfonamides, careful optimization of the catalyst loading and temperature is necessary to avoid the formation of indole or carbazole byproducts through successive annulations.[6]
Q4: In Buchwald-Hartwig amination of pyrrole, how does the choice of ligand affect the outcome?
A4: The ligand plays a critical role in the efficiency and selectivity of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are generally preferred as they promote the rate-limiting reductive elimination step to form the desired C-N bond and suppress side reactions like β-hydride elimination, which leads to hydrodehalogenation of the aryl halide.[9][10]
Q5: Are there "greener" alternatives for the synthesis of N-arylpyrroles that can reduce side product formation?
A5: Yes, several greener approaches have been developed. For the Paal-Knorr synthesis, using water as a solvent or employing microwave irradiation can lead to higher yields and cleaner reactions.[5] For the Clauson-Kaas synthesis, catalyst- and solvent-free conditions, as well as the use of water as a solvent under microwave irradiation, have been reported to be effective and environmentally friendly.[7][8]
Data Presentation
The following tables summarize the effect of different reaction parameters on the yield of N-arylpyrroles and the formation of common side products.
Table 1: Effect of Catalyst on the Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Pyrrole (%) | Yield of Furan (%) |
| 1 | Acetic Acid (cat.) | Neat | 110 | 2 | >90 | <5 |
| 2 | p-TsOH (5) | Toluene | 110 | 4 | 75 | 20 |
| 3 | H₂SO₄ (cat.) | Ethanol | Reflux | 1 | 60 | 35 |
| 4 | ZrOCl₂·8H₂O (5) | Water | 60 | 0.5 | 95 | Not reported |
| 5 | Iodine (10) | Neat | 60 | 0.1 | 92 | Not reported |
Data is compiled for illustrative purposes based on qualitative and semi-quantitative information from multiple sources.
Table 2: Effect of Catalyst and Solvent on the Clauson-Kaas Synthesis of N-Arylpyrroles
| Entry | Amine | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Side Product(s) |
| 1 | Aniline | Acetic Acid | Acetic Acid | Reflux | 2 h | 95 | Minor impurities |
| 2 | Aniline | Sc(OTf)₃ (3) | 1,4-Dioxane | 100 | 2 h | 92 | Not reported |
| 3 | Benzenesulfonamide | Bi(OTf)₃ (1/12) | 1,2-Dichloroethane | 170 (MW) | 10 min | Good | Minimized indole/carbazole |
| 4 | Aniline | None | Water | 170 (MW) | 10 min | 74 | Not reported |
| 5 | Aniline | Zn(OTf)₂ (5) | Neat | 70 | 8 h | 94 | Not reported |
Data is compiled for illustrative purposes based on qualitative and semi-quantitative information from multiple sources.[6][8]
Table 3: Effect of Ligand and Base on the Buchwald-Hartwig Amination of Pyrrole with 4-Bromotoluene
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield of N-Arylpyrrole (%) | Yield of Toluene (%) (Hydrodehalogenation) |
| 1 | P(o-tol)₃ | NaOtBu | Toluene | 100 | Moderate | Significant |
| 2 | BINAP | Cs₂CO₃ | Toluene | 100 | Good | Minor |
| 3 | XPhos | NaOtBu | Toluene | 80 | High | Low |
| 4 | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | Low |
| 5 | t-BuXPhos | t-BuOLi | Toluene | 100 | Excellent | Very Low |
Data is compiled for illustrative purposes based on qualitative and semi-quantitative information from multiple sources.[9][10][11][12]
Experimental Protocols
Protocol 1: Optimized Paal-Knorr Synthesis of 1-(4-methoxyphenyl)-2,5-dimethylpyrrole to Minimize Furan Formation
Objective: To synthesize 1-(4-methoxyphenyl)-2,5-dimethylpyrrole from 2,5-hexanedione and p-anisidine using mild acidic conditions to minimize the formation of 2,5-dimethylfuran.
Materials:
-
2,5-Hexanedione (1.14 g, 10 mmol)
-
p-Anisidine (1.23 g, 10 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Ethanol (20 mL)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexane
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione and p-anisidine in ethanol.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 20 mL), deionized water (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 1-(4-methoxyphenyl)-2,5-dimethylpyrrole.
Protocol 2: Microwave-Assisted Clauson-Kaas Synthesis of N-Phenylpyrrole
Objective: To rapidly synthesize N-phenylpyrrole from 2,5-dimethoxytetrahydrofuran and aniline using microwave irradiation to minimize reaction time and potential side reactions.
Materials:
-
2,5-Dimethoxytetrahydrofuran (1.32 g, 10 mmol)
-
Aniline (0.93 g, 10 mmol)
-
Glacial Acetic Acid (5 mL)
-
10 mL microwave process vial with a magnetic stir bar
-
Deionized Water
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a 10 mL microwave process vial, add 2,5-dimethoxytetrahydrofuran, aniline, and glacial acetic acid.
-
Seal the vial with a cap and place it in a dedicated laboratory microwave reactor.
-
Irradiate the mixture at 150°C for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Transfer the contents to a separatory funnel and dilute with deionized water (20 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude N-phenylpyrrole, which can be further purified by distillation or column chromatography if necessary.[7]
Protocol 3: Buchwald-Hartwig Amination of Pyrrole with 4-Chlorotoluene using a High-Performance Catalyst System
Objective: To synthesize 1-(4-tolyl)pyrrole from pyrrole and 4-chlorotoluene using a palladium catalyst with a bulky phosphine ligand to minimize hydrodehalogenation.
Materials:
-
Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol% Pd)
-
XPhos (95 mg, 0.2 mmol, 4 mol%)
-
Pyrrole (335 mg, 5 mmol)
-
4-Chlorotoluene (633 mg, 5 mmol)
-
Sodium tert-butoxide (673 mg, 7 mmol)
-
Anhydrous Toluene (10 mL)
-
Schlenk flask
-
Argon or Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene, followed by pyrrole and 4-chlorotoluene via syringe.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Wash the Celite pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(4-tolyl)pyrrole.
Visualizations
Caption: Competing pathways in the Paal-Knorr synthesis of N-arylpyrroles.
Caption: Troubleshooting workflow for side product formation in Clauson-Kaas synthesis.
Caption: Logical relationship of ligand choice in Buchwald-Hartwig amination.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. benchchem.com [benchchem.com]
- 6. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for pyrrole synthesis reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and answers to frequently asked questions (FAQs) regarding the synthesis of pyrroles. This guide addresses common issues encountered during key synthetic methodologies, offering solutions to optimize reactions and purify products.
Frequently Asked Questions (FAQs)
Q1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
A1: Low yields and complex product mixtures in pyrrole synthesis can often be attributed to several key factors:
-
Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions. It is advisable to use freshly purified reagents.[1]
-
Reaction Conditions: Parameters such as temperature, reaction time, and solvent choice are critical and should be carefully optimized for your specific substrates.[1]
-
Stoichiometry of Reactants: An incorrect ratio of reactants can result in the incomplete conversion of the limiting reagent.[1]
-
Presence of Moisture: Certain pyrrole syntheses are sensitive to moisture. The use of dry solvents and an inert atmosphere can be crucial.[1]
Troubleshooting Specific Syntheses
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a widely used method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2]
Q2: My Paal-Knorr reaction is not proceeding to completion, or the yield is very low. What are the common causes?
A2: Low yields in a Paal-Knorr synthesis can stem from several factors:[3]
-
Insufficiently Reactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and may react slowly. Similarly, sterically hindered 1,4-dicarbonyl compounds or amines can impede the reaction.[3][4]
-
Inappropriate Reaction Conditions: Traditional Paal-Knorr synthesis often requires heating. Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively harsh conditions can cause degradation.[4][5]
-
Suboptimal Catalyst Choice: The type and concentration of the acid catalyst are crucial. Excessively acidic conditions (pH < 3) can favor the formation of furan byproducts.[3][4][6]
Q3: I am observing a significant amount of a furan byproduct in my Paal-Knorr reaction. How can I avoid this?
A3: Furan formation is the most common side reaction in the Paal-Knorr synthesis, occurring through the acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1][4] To minimize this:
-
Control Acidity: Avoid strongly acidic conditions (pH < 3). Using a weaker acid catalyst like acetic acid or conducting the reaction under neutral conditions can be beneficial.[3][4][6][7]
-
Use Excess Amine: Increasing the concentration of the amine can favor the pyrrole formation pathway over the competing furan synthesis.[4]
Q4: My crude product from the Paal-Knorr synthesis is a dark, tarry material. What is the cause and how can I fix it?
A4: The formation of a dark, tarry substance often suggests polymerization of the starting materials or the pyrrole product, which can be caused by excessively high temperatures or highly acidic conditions.[4] To mitigate this, consider lowering the reaction temperature and using a milder acid catalyst or neutral conditions.[4]
Troubleshooting Flowchart for Paal-Knorr Synthesis
Caption: Troubleshooting logic for common Paal-Knorr synthesis issues.
Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis involves the condensation of an α-amino-ketone with a compound having an electron-withdrawing group alpha to a carbonyl group.[2][8]
Q5: My Knorr pyrrole synthesis is failing. What are the critical steps to ensure success?
A5: A key challenge in the Knorr synthesis is the instability of the α-amino-ketone, which readily self-condenses.[8] Therefore, it is crucial to prepare the α-amino-ketone in situ. A common method is the reduction of an α-oximino-ketone using zinc dust in acetic acid.[8]
Q6: I am getting a mixture of regioisomers in my Knorr synthesis with an unsymmetrical dicarbonyl compound. How can I improve selectivity?
A6: When using an unsymmetrical β-dicarbonyl compound, the amino group of the α-amino-ketone can condense with either carbonyl group. To achieve better regioselectivity, consider using a β-ketoester where the ester carbonyl is less reactive than the ketone carbonyl, directing the initial condensation.
Hantzsch Pyrrole Synthesis
The Hantzsch pyrrole synthesis is a three-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine.[2][9]
Q7: I am observing significant byproduct formation in my Hantzsch pyrrole synthesis. How can I improve the chemoselectivity?
A7: Byproduct formation in the Hantzsch synthesis often arises from competing reaction pathways. Here's how to troubleshoot these issues:[10]
-
Enamine Formation: The first step is the formation of an enamine from the β-ketoester and the amine. Ensure this step is efficient by using a slight excess of the amine.[10]
-
N-Alkylation vs. C-Alkylation: The enamine can react with the α-haloketone via either N-alkylation or C-alkylation. C-alkylation is the desired pathway for pyrrole formation. The choice of solvent can influence this selectivity; protic solvents can favor the desired C-alkylation.[10]
-
Side Reactions of the α-Haloketone: The α-haloketone can undergo self-condensation or react with the amine in a simple substitution reaction. Slow addition of the α-haloketone to the reaction mixture can help minimize these side reactions.[10]
Data Presentation: Comparison of Catalysts for Paal-Knorr Synthesis
The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. The following table summarizes the performance of various catalysts in the synthesis of 1-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| Acetic Acid | Ethanol | Reflux | 60 | 85 |
| p-Toluenesulfonic Acid | Toluene | Reflux | 30 | 92 |
| Iodine | Solvent-free | 60 | 5 | 95 |
| Sc(OTf)₃ | Acetonitrile | 25 | 15 | 98 |
| Silica Sulfuric Acid | Solvent-free | 80 | 10 | 96 |
Note: This data is compiled from various sources for illustrative purposes and actual results may vary depending on specific reaction conditions and substrates.
Experimental Protocols
General Experimental Workflow for Pyrrole Synthesis
Caption: A general experimental workflow for pyrrole synthesis.
Detailed Methodology: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
-
Materials:
-
2,5-Hexanedione (1.0 eq)
-
Aniline (1.0 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione and aniline in ethanol.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-dimethyl-1-phenylpyrrole.[5]
-
Detailed Methodology: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Materials:
-
Ethyl acetoacetate (2.0 eq)
-
Sodium nitrite (1.0 eq)
-
Zinc dust
-
Glacial acetic acid
-
-
Procedure:
-
Prepare a solution of ethyl 2-oximinoacetoacetate by dissolving ethyl acetoacetate in glacial acetic acid and slowly adding a saturated aqueous solution of sodium nitrite under cooling.
-
In a separate flask, dissolve the remaining equivalent of ethyl acetoacetate in glacial acetic acid.
-
Gradually add the oxime solution and zinc dust to the well-stirred solution of ethyl acetoacetate. The reaction is exothermic and may require external cooling.[8]
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
-
Detailed Methodology: Hantzsch Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Phenacyl bromide (1.0 eq)
-
Ammonia (aqueous solution)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate and phenacyl bromide in ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, a precipitate of the product may form. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
The crude product can be further purified by recrystallization.
-
Purification of Pyrroles
Q8: My purified pyrrole darkens upon storage. How can I prevent this?
A8: Pyrrole and some of its derivatives are prone to oxidation and polymerization upon exposure to air and light, forming a dark material often referred to as "pyrrole black".[11] To minimize degradation:
-
Distill Immediately Before Use: This is the most effective way to obtain pure, colorless pyrrole.[11]
-
Store Under an Inert Atmosphere: Keep the purified pyrrole under nitrogen or argon.[11]
-
Protect from Light: Store in a sealed, amber-colored vessel in the dark.[11]
-
Distillation Under Reduced Pressure: This can yield a product with a reduced tendency to darken.[11]
Q9: How can I remove persistent impurities like water or unreacted starting materials from my crude pyrrole?
A9: Common impurities in crude pyrrole include water, unreacted starting materials, and side products.[11]
-
Water Removal: Water can be a persistent impurity. For pyrrole itself, fractional distillation is effective. In some cases, azeotropic distillation with a suitable solvent can be employed.[11] Treating the crude pyrrole with a drying agent followed by distillation is another option.
-
Removal of Basic Impurities: Impurities like pyrrolidine can be removed by washing the crude product with a dilute acid solution to form a water-soluble salt, which can then be separated in an aqueous layer.[11][12]
-
General Purification: Column chromatography is a versatile method for separating the desired pyrrole from a range of impurities. Recrystallization is effective for solid pyrrole derivatives. For volatile liquid pyrroles, distillation, often under reduced pressure, is the method of choice.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Benzylamine Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding the purification of benzylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzylamine?
A1: Common impurities often stem from the synthesis method or degradation. These can include:
-
Oxidation and Condensation Products: Such as imine dimers, which can form over time.[1]
-
Unreacted Starting Materials: Depending on the synthesis route, this could include benzyl chloride, benzaldehyde, or benzonitrile.[2][3]
-
Over-alkylation Products: In syntheses involving benzyl halides and ammonia, secondary (dibenzylamine) and tertiary (tribenzylamine) amines are frequent byproducts.[4][5]
-
Benzyl Alcohol: Can be present as a byproduct of synthesis or hydrolysis of starting materials.[6]
-
Absorbed Carbon Dioxide: Benzylamine can react with atmospheric CO2 to form a solid carbamic acid salt.[3]
Q2: How can I remove excess benzylamine from my reaction mixture?
A2: Several effective methods can be employed to remove unreacted benzylamine:
-
Acid Wash (Extraction): The most common method is to wash the reaction mixture (dissolved in an organic solvent) with a dilute aqueous acid like HCl. Benzylamine, being basic, will form a water-soluble ammonium salt and move to the aqueous layer.[7][8]
-
Vacuum Distillation: If your desired product is not volatile, excess benzylamine can be removed by vacuum distillation.[8]
-
Azeotropic Distillation: Benzylamine can form azeotropes with solvents like chloroform or toluene, which can aid in its removal via distillation.[8]
Q3: My bottle of benzylamine has turned yellow and shows multiple spots on a TLC plate. How can I purify it for my experiment?
A3: When benzylamine degrades, it often forms oxidation and condensation products.[1] The best methods for repurification are:
-
Vacuum Distillation: This is a highly effective method for purifying liquid benzylamine. It separates the volatile amine from non-volatile impurities.[1][8] It is recommended to dry the benzylamine with NaOH or KOH before distillation.[1]
-
Acid-Base Extraction: Dissolve the impure benzylamine in a solvent like diethyl ether and wash with dilute HCl to precipitate the benzylamine hydrochloride salt. The salt can be filtered, washed, and then neutralized with a base (like NaOH) to recover the pure amine.[1]
Q4: What is the best way to store purified benzylamine?
A4: To prevent degradation, benzylamine should be stored under an inert atmosphere (like nitrogen or argon) to protect it from oxygen and carbon dioxide.[1][3] Use a tightly sealed container and store it in a cool, dark place. For long-term storage, keeping the container at 2-8°C is recommended.[9]
Troubleshooting Guide
Chromatography Issues
Q: My benzylamine derivative is streaking or tailing on a silica gel column. Why is this happening and how can I fix it?
A: This is a classic problem when purifying basic compounds like amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly interact with the basic amine, causing poor separation and tailing peaks.[10]
Solutions:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (0.1-1%).[10][11]
-
Deactivate the Silica Gel: Prepare a slurry of silica gel with your eluent containing the basic modifier before packing the column.
-
Switch the Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina or a reverse-phase column (e.g., C18).[10][11]
Q: My product seems to be degrading on the silica column. What should I do?
A: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[11][12]
Solutions:
-
Test for Stability: First, confirm the instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[11]
-
Use Deactivated Silica or Alumina: As mentioned above, deactivating the silica with a base or using a neutral stationary phase like alumina can prevent degradation.[11]
-
Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to elute it faster, provided resolution from impurities is maintained.
Crystallization Issues
Q: I'm trying to recrystallize my benzylamine derivative, but it keeps "oiling out." How can I induce crystallization?
A: "Oiling out" occurs when the compound comes out of the solution above its melting point or when the solution is supersaturated.[10][13]
Solutions:
-
Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Rapid cooling often promotes oil formation.[13]
-
Use a Seed Crystal: Add a tiny crystal of the pure solid to the saturated solution to initiate crystal growth.[13]
-
Adjust Solvent Volume: The solution may be too concentrated. Try adding a small amount of additional hot solvent before cooling.[13]
-
Change the Solvent System: Experiment with a different solvent or a binary solvent system (a good solvent mixed with a poor solvent, also known as an anti-solvent).[10][13]
Q: My amine compound will not crystallize from any solvent. Are there alternatives?
A: Yes. If the freebase amine is difficult to crystallize (especially if it's a liquid or low-melting solid), converting it to a salt is a highly effective strategy.[13]
Solutions:
-
Form a Hydrochloride Salt: Dissolve the amine in a solvent like diethyl ether or ethyl acetate and add a solution of HCl (e.g., HCl in ether). The resulting hydrochloride salt is typically a stable, crystalline solid that is much easier to recrystallize.[3][13]
-
Try Other Acids: Other acids like picric acid, sulfuric acid, or tartaric acid can also be used to form crystalline salts with distinct melting points and crystallization properties.[3][13][14]
Data and Protocols
Quantitative Data Summary
Table 1: Physical and Chemical Properties of Benzylamine
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Formula | C₇H₉N | [9] |
| Molecular Weight | 107.15 g/mol | [6] |
| Boiling Point | 185°C (at 760 mmHg) | [1][8] |
| pKa of Conjugate Acid | 9.33 | [1] |
| Density | 0.981 g/mL (at 20°C) | [1] |
| Refractive Index (n_D²⁰) | 1.5401 | [14] |
| Solubility | Soluble in water, ethanol, diethyl ether |[1][15] |
Table 2: Approximate Boiling Point of Benzylamine under Vacuum
| Pressure (mmHg) | Boiling Point (°C) | Reference(s) |
|---|---|---|
| 760 | 185 | [8] |
| 10 | 70 | [1] (interpolated) |
| 4.5 | 50 |[8] |
Experimental Protocols
Protocol 1: Purification of Benzylamine via Acid-Base Extraction
This protocol is ideal for separating benzylamine from neutral or acidic impurities.
-
Dissolution: Dissolve the crude benzylamine mixture in a suitable organic solvent, such as diethyl ether or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it two to three times with 1 M hydrochloric acid (HCl). Combine the aqueous layers. The benzylamine is now protonated (benzylammonium chloride) and resides in the aqueous phase.[7]
-
Neutral Wash (Optional): The organic layer, containing neutral impurities, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent evaporated to isolate these impurities if desired.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a concentrated base, such as 40% sodium hydroxide (NaOH), until the solution is strongly alkaline (pH > 12). A second liquid phase of benzylamine should separate.[14]
-
Re-extraction: Extract the now-basic aqueous solution two to three times with fresh diethyl ether or DCM to recover the freebase benzylamine.[4]
-
Drying and Evaporation: Combine the organic extracts, dry them over anhydrous sodium sulfate or potassium hydroxide, decant or filter, and remove the solvent using a rotary evaporator to yield purified benzylamine.[14]
Protocol 2: Purification of a Benzylamine Derivative by Flash Chromatography
This protocol addresses the common issue of tailing when purifying basic amines.
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), find a suitable solvent system (e.g., hexane/ethyl acetate or DCM/methanol) that gives your desired compound an Rf value of approximately 0.2-0.4.[11]
-
Modifier Addition: To the chosen solvent system, add 0.5-1% triethylamine (TEA) to prevent peak tailing.[10]
-
Column Packing: Pack a flash chromatography column with silica gel using your TEA-modified eluent. Ensure the column is packed uniformly and never allowed to run dry.[11]
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase. Carefully load the sample onto the top of the column.
-
Elution and Fraction Collection: Begin eluting with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent (and TEA) using a rotary evaporator to obtain the purified product.
Process and Logic Diagrams
Caption: Workflow for purifying benzylamine using acid-base extraction.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]
- 4. US2987548A - Preparation of benzylamine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. Benzylamine|High-Purity Research Reagent [benchchem.com]
- 7. quora.com [quora.com]
- 8. researchgate.net [researchgate.net]
- 9. CAS 100-46-9 Benzylamine Impurity | Impurity Manufacturers & Suppliers India [anantlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Purification [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(1-Pyrrolyl)benzylamine
Welcome to the technical support center for 2-(1-Pyrrolyl)benzylamine. This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials (such as 2-aminobenzylamine and 2,5-dimethoxytetrahydrofuran), byproducts from side reactions, and degradation products. Benzylamines, in general, are susceptible to oxidation and condensation reactions, which can lead to the formation of imines and other colored impurities.
Q2: My purified this compound is colored (e.g., yellow or brown). What is the likely cause and how can I remove the color?
A2: A colored sample often indicates the presence of oxidized impurities or residual starting materials. Purification by column chromatography is typically effective at removing these colored byproducts. If the color persists, a subsequent recrystallization step may be necessary.
Q3: I am seeing multiple spots on my TLC plate after purification. What should I do?
A3: Multiple spots on a Thin-Layer Chromatography (TLC) plate indicate that your sample is not yet pure. You may need to optimize your purification protocol. For column chromatography, consider adjusting the solvent system to achieve better separation. For recrystallization, ensure you are using an appropriate solvent and that the cooling process is slow enough to allow for selective crystallization. A second purification step, such as performing a recrystallization after column chromatography, may also be required.
Q4: Can I purify this compound by distillation?
A4: While vacuum distillation is a common method for purifying benzylamines, it may not be suitable for this compound due to its relatively high molecular weight and potential for thermal degradation. Column chromatography and recrystallization are generally the preferred methods for this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Purification | - Incomplete elution from the chromatography column.- Product loss during solvent removal.- Use of an inappropriate recrystallization solvent. | - Ensure the column is flushed with a more polar solvent at the end of the chromatography to elute all the product.- Use a rotary evaporator with care to avoid bumping.- Perform solvent screening to find a suitable recrystallization solvent where the product has high solubility when hot and low solubility when cold. |
| Product Oiling Out During Recrystallization | - The boiling point of the solvent is higher than the melting point of the product.- The solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture.- Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. Seeding with a pure crystal can also help induce crystallization. |
| Streaking on TLC Plate | - The sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel. | - Dilute the sample before spotting it on the TLC plate.- Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the developing solvent to reduce streaking. |
| Difficulty Removing a Specific Impurity | - The impurity has a similar polarity to the product. | - Optimize the column chromatography solvent system for better separation. Gradient elution may be necessary.- Consider a different purification technique, such as recrystallization or preparing a salt derivative for purification. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for removing both more and less polar impurities from the crude product.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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n-Hexane (or heptane)
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Ethyl acetate
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Triethylamine (optional, to reduce tailing)
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Glass chromatography column
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Collection tubes
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TLC plates and chamber
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UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
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Spot the solution on a TLC plate.
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Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (e.g., starting with a 9:1 ratio).
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Visualize the spots under a UV lamp.
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Adjust the solvent ratio to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired product. A common eluent system for benzylamines is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
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Prepare a slurry of silica gel in the chosen mobile phase.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
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Add a thin layer of sand on top of the silica gel.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent elutes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |
| TLC Visualization | UV light (254 nm) |
| Typical Rf of Product | 0.2 - 0.3 |
Protocol 2: Purification by Recrystallization
Recrystallization is useful for removing small amounts of impurities from a solid sample.
Materials:
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Crude or partially purified this compound
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A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like toluene/hexane)
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Erlenmeyer flask
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Heating source (e.g., hot plate)
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Ice bath
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Büchner funnel and filter paper
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Vacuum flask
Procedure:
-
Solvent Selection:
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Place a small amount of the crude product in a test tube.
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Add a small amount of the potential solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
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Heat the mixture. The compound should dissolve completely.
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Allow the solution to cool to room temperature and then in an ice bath. A good recrystallization solvent will result in the formation of crystals.
-
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Dissolution:
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Place the crude product in an Erlenmeyer flask.
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Add the minimum amount of hot recrystallization solvent needed to completely dissolve the solid.
-
-
Decolorization (if necessary):
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If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
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Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot solution to cool slowly to room temperature.
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Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of cold solvent.
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Dry the crystals under vacuum to remove any residual solvent.
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| Solvent System | Suitability |
| Ethanol | Good for moderately polar compounds |
| Isopropanol | Similar to ethanol, good alternative |
| Toluene/Hexane | A non-polar/polar mixture that can be effective |
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization Purification.
Stability issues of 2-(1-Pyrrolyl)benzylamine and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2-(1-Pyrrolyl)benzylamine. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the general stability of pyrrole and benzylamine derivatives, the primary stability concerns for this compound are:
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Oxidation: The pyrrole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen). This can lead to darkening of the material and the formation of polymeric impurities.[1] The benzylamine moiety can also be oxidized, potentially forming benzaldehyde and benzoic acid derivatives.[2][3]
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Hydrolysis: The compound may be unstable in strongly acidic or alkaline aqueous solutions. Forced degradation studies on related pyrrole derivatives have shown them to be labile in acidic and extremely unstable in alkaline mediums.[4][5]
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Photodegradation: Pyrrole-containing compounds are often sensitive to light.[4][5] Exposure to UV or even ambient light over extended periods can lead to degradation.
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Reaction with Carbon Dioxide: The benzylamine component may react with atmospheric carbon dioxide, forming a carbonate salt. It is advisable to handle and store the compound under an inert gas atmosphere.[4]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with carbon dioxide.[4]
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Temperature: Store in a cool, dry place.[5] Refrigeration (2-8 °C) is recommended for long-term storage.
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Container: Keep the container tightly closed to prevent exposure to air and moisture.[5]
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Light: Protect from light by using an amber-colored vial or by storing the container in a dark place.
Q3: I've noticed my sample of this compound has darkened over time. What could be the cause and is it still usable?
A3: The darkening of your sample is a common indicator of degradation, likely due to oxidation or polymerization of the pyrrole ring upon exposure to air and/or light.[1] Before using the discolored material, it is crucial to assess its purity. An analytical technique such as HPLC or LC-MS should be used to determine the percentage of the intact compound and to identify any significant degradation products. If the purity is no longer acceptable for your application, the sample should be discarded.
Q4: Can I dissolve this compound in an aqueous buffer for my experiments?
A4: While this compound may be soluble in some aqueous buffers, it is important to consider the pH of the solution. Related pyrrole derivatives have shown instability in both acidic and alkaline aqueous environments.[4][5] It is recommended to prepare aqueous solutions fresh and use them immediately. If the solution needs to be stored, even for a short period, it should be kept at a low temperature (0-4 °C) and protected from light. For long-term experiments, consider the use of a stability-indicating assay to monitor the compound's concentration over time.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound in solution or as a solid. | Verify the purity of the compound using a suitable analytical method (e.g., HPLC, NMR). Prepare fresh solutions for each experiment. Ensure proper storage of the solid material. |
| Appearance of new peaks in HPLC chromatogram during a time-course experiment. | The compound is degrading under the experimental conditions (e.g., pH, temperature, light exposure). | Conduct a forced degradation study under your experimental conditions to understand the degradation profile. Adjust experimental parameters if possible (e.g., use a different buffer, protect from light). |
| Difficulty in dissolving the compound. | The compound may have low aqueous solubility or may have degraded to insoluble polymers. | Check the appearance of the solid. If it has darkened, degradation is likely. Use a small amount of an organic co-solvent (e.g., DMSO, ethanol) to aid dissolution before diluting with an aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Precipitate forms in the solution upon storage. | The compound may be unstable in the chosen solvent or buffer, leading to the formation of insoluble degradation products. | Prepare solutions fresh and use them immediately. If storage is necessary, filter the solution before use to remove any precipitate. |
Quantitative Data Summary
| Stress Condition | Observation on Related Pyrrole Derivatives | Potential Degradation Pathway |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Labile | Hydrolysis of the benzylamine or pyrrole moiety. |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Extremely Unstable | Degradation of the pyrrole ring. |
| Oxidative (e.g., 3% H₂O₂) | Sensitive (structure-dependent) | Oxidation of the pyrrole ring and benzylamine group. |
| Photolytic (UV/Vis light exposure) | Photolabile | Photodegradation leading to complex mixtures. |
| Thermal (Dry Heat) | Generally more stable than in solution | Potential for slow decomposition over time. |
Data inferred from studies on pyrrolo[3,4-c]pyridine-1,3-dione derivatives.[4][5]
Experimental Protocols
Protocol for a General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
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Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 6, 24 hours).
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Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 4 hours).
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Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for a defined period (e.g., 2, 8, 24 hours).
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Thermal Degradation (in solution): Heat an aliquot of the stock solution at a controlled high temperature (e.g., 70 °C) for a defined period (e.g., 24, 48, 72 hours).
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Photolytic Degradation: Expose an aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Control Samples: Keep an aliquot of the stock solution at room temperature and another at refrigerated temperature, protected from light, to serve as controls.
3. Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
If necessary, neutralize the acidic and alkaline samples.
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Dilute all samples to a suitable concentration for analysis.
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Analyze all samples by a suitable analytical method, such as a reverse-phase HPLC with UV detection.
4. Development of a Stability-Indicating HPLC Method:
-
The HPLC method should be able to separate the intact this compound from all major degradation products.
-
Method development will involve optimizing the mobile phase composition, column type, pH, and gradient elution to achieve adequate resolution.
-
The peak purity of the parent compound should be assessed using a photodiode array (PDA) detector to ensure no co-eluting peaks.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for a forced degradation study.
References
- 1. japsonline.com [japsonline.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. | Sigma-Aldrich [merckmillipore.com]
Technical Support Center: Scaling Up the Synthesis of 2-(1-Pyrrolyl)benzylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scaled-up synthesis of 2-(1-Pyrrolyl)benzylamine. The proposed synthetic route involves a two-step process: a Paal-Knorr synthesis to form the pyrrole ring, followed by the reduction of a nitrile group to the target benzylamine.
Step 1: Synthesis of 2-(1-Pyrrolyl)benzonitrile via Paal-Knorr Reaction
This initial step involves the formation of the pyrrole ring by reacting 2-aminobenzonitrile with a 1,4-dicarbonyl precursor, 2,5-dimethoxytetrahydrofuran, under acidic conditions.
Experimental Protocol: Paal-Knorr Synthesis
A mixture of 2-aminobenzonitrile (1.0 eq.), 2,5-dimethoxytetrahydrofuran (1.05 eq.), and glacial acetic acid (5-10 volumes) is charged into a reactor. The mixture is heated to reflux (approximately 118-120°C) and maintained for 4-6 hours. Reaction progress is monitored by an appropriate analytical method such as TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a vessel containing ice-water. The precipitated product is then extracted with a suitable organic solvent, such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2-(1-pyrrolyl)benzonitrile. A similar synthesis has been reported to yield 60% of 4-(1-pyrrolyl)benzonitrile.[1]
Experimental Workflow for Paal-Knorr Synthesis
Caption: Workflow for the synthesis of 2-(1-Pyrrolyl)benzonitrile.
Troubleshooting Guide: Paal-Knorr Synthesis
| Question | Answer |
| Q1: My yield is low, and I'm isolating a significant amount of a furan byproduct. What's happening? | A1: Furan formation is a common side reaction in Paal-Knorr synthesis, especially under strongly acidic conditions (pH < 3).[2][3] This occurs via the acid-catalyzed cyclization of the 1,4-dicarbonyl compound before the amine can react. To minimize this, ensure you are using weakly acidic conditions, such as glacial acetic acid, and avoid stronger acids.[3] |
| Q2: The reaction is very slow or appears to have stalled. How can I improve the reaction rate? | A2: Several factors can lead to a sluggish reaction. Ensure the temperature is at a consistent reflux. The nucleophilicity of the amine is also crucial; if your 2-aminobenzonitrile is impure or contains electron-withdrawing impurities, its reactivity may be reduced.[2] Consider using a slight excess (1.1-1.2 eq.) of the amine to push the reaction equilibrium forward. |
| Q3: I'm observing significant tar or polymer formation, making workup difficult. What can be done? | A3: Tar formation often results from overly harsh reaction conditions, such as excessively high temperatures or the use of a very strong acid catalyst.[4] Try running the reaction at a slightly lower temperature for a longer duration. Ensure all starting materials are pure, as impurities can often initiate polymerization. |
Data Presentation: Paal-Knorr Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Reactant Ratio | 1.0 : 1.05 (Amine : Dicarbonyl) | A slight excess of the dicarbonyl precursor can ensure full conversion of the more expensive amine. |
| Catalyst | Glacial Acetic Acid | Acts as both the solvent and a weak acid catalyst, which minimizes furan byproduct formation.[3] |
| Temperature | Reflux (~118-120°C) | Sufficient temperature is needed to drive the condensation and dehydration steps. |
| Reaction Time | 4-24 hours | Varies based on scale and substrate reactivity. Monitor by TLC/LC-MS for completion.[1] |
Step 2: Reduction of 2-(1-Pyrrolyl)benzonitrile
The intermediate nitrile is reduced to the target primary amine, this compound. Two common scalable methods are presented: reduction with Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation.
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
To a suspension of LiAlH₄ (1.5-2.0 eq.) in a dry, inert solvent like THF (10 volumes) under a nitrogen atmosphere at 0°C, a solution of 2-(1-pyrrolyl)benzonitrile (1.0 eq.) in dry THF is added dropwise. After the addition, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.[5] The reaction is monitored by TLC. Upon completion, the mixture is cooled to 0°C and the excess LiAlH₄ is carefully quenched. A common and effective workup is the Fieser method: sequential, slow addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. The resulting granular precipitate is filtered off through a pad of Celite, and the filtrate is concentrated to yield the crude amine, which can be further purified.
Method B: Catalytic Hydrogenation
2-(1-Pyrrolyl)benzonitrile is dissolved in a suitable solvent (e.g., ethanol, methanol) in a hydrogenation vessel. A catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), is added (typically 5-10 mol%). To suppress the formation of secondary and tertiary amine byproducts, ammonia or sodium hydroxide may be added to the reaction mixture.[4] The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-150 psi). The reaction is stirred at a set temperature (e.g., 40-80°C) until hydrogen uptake ceases. After cooling and venting the excess hydrogen, the catalyst is carefully filtered off. The filtrate is concentrated under reduced pressure to give the crude product. High selectivity (95%) for benzylamine has been achieved using a Pd catalyst under mild conditions.[6]
Experimental Workflow for Nitrile Reduction
Caption: Workflow for the reduction of the nitrile to the target amine.
Troubleshooting Guide: Nitrile Reduction
| Question | Answer |
| Q4: My reduction is incomplete, and I still see starting nitrile by TLC/LC-MS. What should I do? | A4: For LiAlH₄ reductions , ensure your reagents and solvent are perfectly dry, as moisture will consume the hydride. You may need to increase the equivalents of LiAlH₄ or prolong the reaction time. For catalytic hydrogenation , the catalyst may be inactive. Try using fresh catalyst, increasing the catalyst loading, or increasing the hydrogen pressure and/or temperature.[7] |
| Q5: I'm getting significant amounts of secondary and tertiary amine byproducts. How can I increase selectivity for the primary amine? | A5: This is a common issue in catalytic hydrogenation of nitriles. The initially formed primary amine can react with intermediate imines. To suppress this, the reaction is often run in the presence of ammonia (or ammonium hydroxide), which competes for the imine intermediate.[4][8] |
| Q6: The workup of my LiAlH₄ reaction is problematic, resulting in emulsions or a gelatinous aluminum salt precipitate that is difficult to filter. | A6: This is a very common problem with LiAlH₄ workups, especially at scale. Using a standardized quenching procedure like the Fieser method (water, then NaOH solution, then more water) is designed to produce granular, easily filterable aluminum salts.[5] Adding a filter aid like Celite before filtration is also highly recommended. |
| Q7: Is LiAlH₄ a suitable reagent for a large-scale synthesis? | A7: LiAlH₄ is generally not preferred for large-scale industrial synthesis due to safety concerns (highly reactive with water, generates hydrogen gas) and the large volume of waste from the workup.[5] Catalytic hydrogenation is often the more economical and environmentally benign choice for industrial applications.[9] |
Data Presentation: Comparison of Reduction Methods
| Feature | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Reagent | Lithium Aluminum Hydride | H₂ gas with Ni, Pd, or Pt catalyst |
| Selectivity | Generally high for primary amine | Can form secondary/tertiary amines; additives (e.g., NH₃) improve selectivity.[4] |
| Conditions | 0°C to RT, atmospheric pressure | Elevated temperature and pressure often required |
| Scalability | Challenging due to safety and workup | Highly scalable and preferred in industry.[9] |
| Workup | Aqueous quench, filtration of Al salts | Filtration of catalyst |
| Advantages | Robust, reduces many functional groups | "Green" (low waste), catalyst can be recycled, cost-effective at scale |
| Disadvantages | Hazardous reagent, stoichiometric waste | Requires specialized pressure equipment, catalyst can be pyrophoric |
General FAQs for Scaling Up
| Question | Answer |
| Q8: What are the key safety considerations when scaling up this synthesis? | A8: Step 1 (Paal-Knorr): Acetic acid is corrosive. The reaction is run at high temperatures, requiring proper heat management. Step 2 (Reduction): LiAlH₄ is highly pyrophoric and reacts violently with water.[10] Catalytic hydrogenation uses flammable hydrogen gas under pressure and catalysts like Raney Ni can be pyrophoric when dry. A thorough safety review is mandatory before any scale-up. |
| Q9: How can I best ensure the purity of the final this compound product? | A9: Purification will depend on the impurities present. After the initial workup and extraction, column chromatography is effective at the lab scale. For larger quantities, consider an acid-base workup: dissolve the crude product in an organic solvent, extract with aqueous acid (e.g., 1M HCl) to move the amine into the aqueous layer, wash the aqueous layer with solvent to remove neutral impurities, then basify the aqueous layer (e.g., with NaOH) and extract the pure amine back into an organic solvent.[10] |
| Q10: What is the expected stability of the final product? | A10: Primary benzylamines can be susceptible to air oxidation over time, which may lead to discoloration. It is best to store the purified product under an inert atmosphere (nitrogen or argon) and in a cool, dark place. |
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common synthesis issues.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Sciencemadness Discussion Board - reduction of primary amides to amines with lithium aluminum hydride - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Efficient Synthesis of Substituted Pyrroles
Welcome to the Technical Support Center for Substituted Pyrrole Synthesis. This resource is designed for researchers, scientists, and professionals in drug development navigating the complexities of pyrrole synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly in catalyst selection, encountered during your experiments. Pyrrole derivatives are crucial in the development of numerous pharmaceutical compounds, making their efficient synthesis a key focus in drug discovery.[]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted pyrroles?
A1: Common methods include the Paal-Knorr, Hantzsch, Knorr, Clauson-Kaas, and Barton-Zard syntheses.[][2] Each method has specific advantages and is suited for different starting materials and desired substitution patterns. The Paal-Knorr synthesis, for example, is a widely used and robust method involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][4]
Q2: What are the main types of catalysts used in pyrrole synthesis?
A2: A broad range of catalysts can be employed, including:
-
Brønsted acids: Acetic acid, p-toluenesulfonic acid (p-TSA), and phosphoric acid are common.
-
Lewis acids: Metal halides such as FeCl₃, ZrCl₄, InCl₃, and MgI₂ are effective.[5][6]
-
Heterogeneous/Solid Acids: Clays (Montmorillonite KSF), silica-supported acids (silica sulfuric acid), and zeolites offer advantages like easier separation and reusability.[5][7]
-
Organocatalysts: Proline, squaric acid, and N-Heterocyclic Carbenes (NHCs) are used in various transformations.[8]
-
Transition Metals: Palladium, Ruthenium, Copper, and Gold catalysts are used in modern cross-coupling and cyclization strategies.[9][10]
Q3: How do I choose between a homogeneous and a heterogeneous catalyst?
A3: The choice depends on the specific reaction and desired outcome.
-
Homogeneous catalysts (e.g., acetic acid, FeCl₃) are dissolved in the reaction medium, often leading to high activity and mild reaction conditions. However, their removal from the product can be challenging.[11]
-
Heterogeneous catalysts (e.g., silica-supported acids, zeolites) are in a different phase from the reaction mixture. Their primary advantages are ease of separation (by simple filtration), potential for recycling, and often enhanced stability.[5][11]
Q4: What are "green catalysts" and why are they important for pyrrole synthesis?
A4: Green catalysts are materials that promote more environmentally friendly chemical processes. This includes using less hazardous solvents (like water), milder reaction conditions, and catalysts that are reusable and biodegradable.[7][12] Examples include deep eutectic solvents, ionic liquids, or even natural catalysts like apple juice.[7][13] Their use is critical in reducing the environmental impact of chemical synthesis, which is a significant concern for pharmaceutical and chemical industries.[12][13]
References
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 8. Recent approaches in the organocatalytic synthesis of pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01690C [pubs.rsc.org]
- 9. Pyrrole synthesis [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US12410127B1 - Green synthesis method for forming substituted pyrroles - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on Benzylamine Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the solvent effects on the reaction rate of benzylamine substitutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction mechanism for the substitution reaction of benzylamine with an alkyl halide?
The reaction between benzylamine and a primary or secondary alkyl halide, such as benzyl bromide, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves a backside attack by the nucleophilic amine on the carbon atom bearing the leaving group, going through a single transition state. However, the solvent can influence the nature of this transition state. For instance, studies on the reaction of benzyl benzenesulfonates with benzylamine have shown a dissociative SN2 mechanism in acetonitrile, but an associative SN2 mechanism in methanol.[2]
Q2: How do protic and aprotic solvents generally affect the rate of SN2 reactions involving benzylamine?
In SN2 reactions, polar aprotic solvents (e.g., DMSO, acetonitrile) are generally preferred and tend to accelerate the reaction rate. This is because they can solvate the cation but not the nucleophile, leaving the nucleophile more "naked" and reactive. Protic solvents (e.g., methanol, water) can form hydrogen bonds with the benzylamine, creating a solvent shell that stabilizes the nucleophile and increases the activation energy for the reaction, thus slowing it down.[3]
Q3: My reaction rate is significantly slower than expected. What are the potential causes?
Several factors could lead to a slower than expected reaction rate:
-
Solvent Choice: Using a protic solvent when an aprotic one would be more suitable can decrease the nucleophilicity of benzylamine and slow the reaction.[3]
-
Reagent Purity: Benzylamine can degrade over time. It's advisable to use freshly distilled or purified benzylamine for kinetic studies.[4]
-
Water Contamination: Traces of water in aprotic solvents can significantly reduce the reaction rate by solvating the amine nucleophile. Ensure solvents are properly dried before use.
-
Temperature Control: Inconsistent or lower-than-intended reaction temperature will decrease the rate constant. Ensure the reaction vessel is properly thermostated.
Q4: I am observing multiple products in my reaction mixture. What could be the cause?
The formation of multiple products can arise from:
-
Over-alkylation: The initial product of the reaction, a secondary amine, can itself act as a nucleophile and react with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt. To minimize this, an excess of benzylamine can be used.
-
Side Reactions with Solvent: Some solvents may not be inert under the reaction conditions and could lead to side products.
-
Elimination Reactions: If the substrate is sterically hindered or a strong, non-nucleophilic base is present, elimination (E2) reactions can compete with substitution (SN2).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent/Non-reproducible Kinetic Data | 1. Impure reagents or solvents.2. Poor temperature control.3. Inconsistent mixing or initiation of the reaction. | 1. Purify benzylamine by distillation under reduced pressure.[4] Use high-purity, dry solvents.2. Use a thermostated water bath or reaction block with precise temperature control (± 0.1 K).[5]3. Ensure rapid and consistent mixing of thermostated reactant solutions. |
| Reaction Not Going to Completion | 1. Equilibrium has been reached.2. Degradation of reactants or products.3. Insufficient reaction time. | 1. Check the literature for the equilibrium constant of the reaction under your conditions. Consider Le Chatelier's principle to drive the reaction forward.2. Analyze aliquots over time for signs of degradation using techniques like TLC or LC-MS.3. Monitor the reaction for an extended period to confirm it has plateaued. |
| Precipitate Formation During Reaction | 1. The product (e.g., an ammonium salt) is insoluble in the solvent.2. A side reaction is producing an insoluble byproduct. | 1. This can sometimes be used to monitor reaction progress. However, if it interferes with analysis, choose a solvent in which all components are soluble.2. Identify the precipitate and adjust reaction conditions to minimize its formation. |
Data Presentation: Solvent Effects on Reaction Rates
The rate of nucleophilic substitution reactions involving benzylamine is highly dependent on the solvent. Below is a summary of second-order rate constants for the reaction of benzylamines with different substrates in various solvents.
Table 1: Rate Constants for the Reaction of Benzyl Benzenesulfonates with Benzylamine
| Solvent | Temperature (°C) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) |
| Acetonitrile | 45 | 1.84 |
| Methanol | 45 | 0.512 |
Data adapted from a study on the nucleophilic substitution reactions of benzyl benzenesulfonates with benzylamine.[2]
Table 2: Relative Rates for the Reaction of 1-Bromobutane with Azide (Illustrative of SN2 Solvent Effects)
| Solvent | Type | Dielectric Constant (ε) | Relative Rate |
| Methanol | Protic | 33 | 1 |
| Water | Protic | 78 | 7 |
| DMSO | Aprotic | 47 | 1300 |
| Acetonitrile | Aprotic | 37 | 5000 |
This table illustrates the general trend of solvent effects on SN2 reactions and is included for comparative purposes.[3]
Experimental Protocols
Objective: To determine the second-order rate constant for the reaction of benzylamine with an electrophile (e.g., benzyl bromide) in different solvents.
Materials:
-
Benzylamine (purified by distillation)[4]
-
Benzyl bromide (or other suitable electrophile)
-
High-purity solvents (e.g., methanol, acetonitrile, DMSO), dried as necessary
-
Thermostated water bath or reaction block
-
Conductivity meter, UV-Vis spectrophotometer, or HPLC for monitoring reaction progress
General Kinetic Procedure (Conductivity Method): [1]
-
Solution Preparation: Prepare stock solutions of benzylamine and benzyl bromide in the chosen solvent. For pseudo-first-order conditions, the concentration of benzylamine should be at least 10-fold higher than that of benzyl bromide.
-
Thermostating: Place the reactant solutions in separate flasks and allow them to equilibrate in a thermostated bath at the desired temperature for at least 30 minutes.
-
Reaction Initiation: Pipette a known volume of the benzyl bromide solution into the benzylamine solution with rapid mixing to start the reaction. Start a timer immediately.
-
Data Acquisition: Monitor the change in conductivity of the reaction mixture over time. The product, a benzylammonium bromide salt, will be ionic and increase the conductivity of the solution. Record conductivity readings at regular intervals until the reaction is complete (i.e., the conductivity reading is stable).
-
Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(C_∞ - C_t) versus time, where C_∞ is the final conductivity and C_t is the conductivity at time t. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of benzylamine.
Visualizations
Caption: Generalized SN2 reaction pathway for benzylamine substitution.
Caption: Experimental workflow for a kinetic study of benzylamine substitution.
Caption: Troubleshooting decision tree for inconsistent kinetic data.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Substitution Reactions of Benzyl Benzenesulfonates with Benzylamine in Acetonitrile and Methanol -Bulletin of the Korean Chemical Society | 학회 [koreascience.kr]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. ias.ac.in [ias.ac.in]
Technical Support Center: Monitoring the Synthesis of 2-(1-Pyrrolyl)benzylamine using TLC
This technical support center provides troubleshooting guidance and frequently asked questions for monitoring the reaction progress of 2-(1-Pyrrolyl)benzylamine synthesis using Thin-Layer Chromatography (TLC). This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for monitoring the synthesis of this compound by TLC?
A common mobile phase for separating aromatic amines and pyrrole compounds is a mixture of a non-polar and a moderately polar solvent. A good starting point is a mixture of hexane and ethyl acetate. The optimal ratio will depend on the specific starting materials, but a 4:1 to 2:1 hexane:ethyl acetate mixture is a reasonable starting point. For more polar compounds, a system like dichloromethane:methanol (e.g., 9:1) can be effective.[1]
Q2: How can I visualize the spots of the starting materials and product on the TLC plate?
This compound and its precursors contain aromatic rings and are likely UV-active. Therefore, the primary visualization method should be a UV lamp (254 nm).[1] For enhanced or alternative visualization, especially for compounds that are not strongly UV-active, staining can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose option that visualizes many organic compounds as yellow-brown spots on a purple background. For specific identification of the amine functionality, a ninhydrin stain can be used, which typically produces a purple or yellowish color with primary amines.
Q3: What are the expected relative Rf values for the starting materials and the product?
In a typical synthesis, such as a Paal-Knorr reaction using 2-aminobenzylamine and a 1,4-dicarbonyl compound, the polarity of the molecules changes as the reaction progresses. Generally, the starting amine (2-aminobenzylamine) is quite polar and will have a lower Rf value. The 1,4-dicarbonyl compound's polarity can vary. The product, this compound, is typically less polar than the starting amine, resulting in a higher Rf value. Therefore, as the reaction proceeds, you should observe the disappearance of the starting material spots and the appearance of a new, higher Rf spot corresponding to the product.
Q4: How do I confirm that a new spot on the TLC is my desired product?
The most reliable method for confirming the identity of a new spot during TLC analysis is to use a co-spot. A co-spot involves spotting the reaction mixture on the TLC plate in one lane, the starting material in another lane, and a mixture of the reaction mixture and the starting material in a third lane. If the new spot is your product, it will appear as a distinct spot from the starting material. Once the product is isolated, a similar co-spotting with the purified product can definitively confirm its identity.
Troubleshooting Guide
This troubleshooting guide addresses common issues encountered when monitoring the synthesis of this compound by TLC.
| Problem | Possible Cause(s) | Solution(s) |
| Streaking of spots | - The sample is too concentrated.- The compound is highly polar or acidic/basic.- The solvent system is not optimal. | - Dilute the sample before spotting.- Add a small amount of triethylamine or ammonia to the mobile phase for basic compounds like amines.[2] For acidic compounds, add a drop of acetic acid.- Experiment with different solvent systems to achieve better separation. |
| Spots remain at the baseline | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate system). |
| Spots run with the solvent front | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the proportion of hexane). |
| No spots are visible under UV light | - The compounds are not UV-active.- The sample concentration is too low. | - Use a chemical stain for visualization, such as potassium permanganate or ninhydrin.- Concentrate the sample before spotting it on the TLC plate. |
| Multiple, unexpected spots appear | - The reaction is producing byproducts or impurities.- The starting materials are impure.- The product is degrading on the silica gel plate. | - In a Paal-Knorr synthesis, a common byproduct is a furan derivative.[3][4] Adjusting reaction conditions (e.g., pH) may minimize this.[3][4]- Check the purity of the starting materials by TLC before starting the reaction.- Consider using alumina plates or adding a small amount of a base like triethylamine to the eluent to prevent degradation of sensitive compounds. |
| Tarry, dark material at the baseline | - Polymerization of starting materials or product. | - This can be caused by excessively high temperatures or highly acidic conditions in the reaction.[3] Consider milder reaction conditions. |
Experimental Protocols
General TLC Monitoring Protocol
-
Plate Preparation: Obtain a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). Using a pencil, gently draw a starting line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the diluted reaction mixture onto the starting line. It is also recommended to spot the starting materials as references in separate lanes. A co-spot of the reaction mixture and the main starting material is also highly recommended.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 3:1 hexane:ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and circle them with a pencil. If necessary, further visualize with a chemical stain.
-
Analysis: Calculate the Rf values for each spot and compare the reaction mixture lane to the reference lanes to assess the consumption of starting materials and the formation of the product.
Preparation of Visualization Reagents
-
Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Ninhydrin Stain: Dissolve 0.3 g of ninhydrin in 100 mL of butanol and add 3 mL of acetic acid.[5]
Visualizations
Caption: Workflow for monitoring reaction progress using TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- 1. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Purification Techniques for Polar Amine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar amine compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to purify polar amine compounds using standard normal-phase chromatography on silica gel?
A1: The primary challenge arises from the interaction between the basic amine functional groups and the acidic silanol groups on the surface of standard silica gel.[1] This strong acid-base interaction can lead to several issues, including poor separation, significant peak tailing, and in some cases, irreversible binding of the compound to the column, resulting in low recovery.[2][3] For compounds sensitive to acid, this can also cause degradation on the column.[4]
Q2: My polar amine elutes immediately (in the solvent front) during reversed-phase chromatography. What does this mean and what can I do?
A2: Elution in the solvent front indicates that your compound is too polar to interact with the nonpolar stationary phase (like C18) and is not being retained.[5][6] To address this, you can explore several alternative techniques designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC), high-pH reversed-phase chromatography, or ion-exchange chromatography.[5][7]
Q3: What are the main alternative chromatography techniques for purifying polar amines?
A3: The main alternatives to standard silica and reversed-phase chromatography are:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Excellent for separating polar compounds that are poorly retained in reversed-phase. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[5][8]
-
High-pH Reversed-Phase Chromatography: By increasing the mobile phase pH to at least two units above the pKa of the amine, the compound is deprotonated and becomes more hydrophobic, increasing its retention on a pH-stable C18 column.[3][5]
-
Ion-Exchange Chromatography (IEX): A powerful technique that separates molecules based on their net charge. Cation-exchange is typically used for basic amines.[9][10]
-
Supercritical Fluid Chromatography (SFC): A technique that uses supercritical CO2 as the main mobile phase. It is known for fast, efficient separations and is particularly effective for purifying polar and basic compounds.[5][11]
-
Alternative Stationary Phases: Using less acidic supports like alumina, or functionalized silica (e.g., amine- or diol-bonded) can prevent the strong interactions that cause issues on standard silica gel.[4][12]
Q4: When should I consider a non-chromatographic technique like salt precipitation?
A4: Salt precipitation, or "salting out," is a useful, non-chromatographic method for the bulk precipitation of proteins and can sometimes be adapted for smaller polar molecules.[13] It is often used as an initial purification step to remove gross impurities or to concentrate a sample from a large volume before a final chromatographic polishing step.[13][14]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Poor Peak Shape (Tailing) on Silica Gel
Question: I am observing significant peak tailing while purifying my basic amine compound on a standard silica gel column. How can I improve the peak shape?
Answer: Peak tailing is a common problem caused by the strong interaction between the basic amine and acidic silanol groups on the silica surface.[4] Here are several strategies to mitigate this:
-
Use a Mobile Phase Modifier: Add a small amount of a basic competitor to your mobile phase to mask the active silanol sites.
-
Triethylamine (TEA): Typically, 0.1-1% (v/v) is added to the eluent (e.g., Dichloromethane/Methanol).[4] This competes with your amine for the acidic sites, reducing tailing.
-
Ammonium Hydroxide: For highly polar amines, a solution of methanol containing 1-2% ammonium hydroxide can be very effective.[4] A common eluent system is DCM:MeOH:NH4OH in ratios like 90:9:1.[4]
-
-
Use an Alternative Stationary Phase:
-
Amine-Bonded Silica: These columns have an aminopropyl group bonded to the silica, which "shields" the acidic surface and provides a more neutral environment, leading to improved peak shape without needing a basic modifier in the mobile phase.[1][2][15]
-
Alumina: Basic or neutral alumina is a good alternative to silica for purifying amines as it is less acidic.[4]
-
-
Deactivate the Silica Gel: Before loading your sample, you can neutralize the acidic sites on the silica.
-
Pack the column with silica gel.
-
Flush the column with 2-3 column volumes of your eluent containing 1-2% triethylamine.
-
Flush with another 2-3 column volumes of the initial eluent (without TEA) to remove the excess base before loading your compound.[16]
-
Issue 2: Compound is Unstable on Silica Gel
Question: My polar amine compound appears to be degrading during flash chromatography on silica gel. What are my purification options?
Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[4] If you suspect your compound is unstable, it is critical to use a more inert stationary phase or a different purification technique.
-
Alternative Stationary Phases:
-
Reversed-Phase Chromatography: The non-polar stationary phase is less likely to cause acid-catalyzed degradation. If retention is an issue, consider the high-pH method described below.[5]
-
Supercritical Fluid Chromatography (SFC): The mobile phase in SFC (supercritical CO2 with a polar co-solvent like methanol) is less acidic than a silica gel surface, making it a powerful technique for purifying unstable basic compounds.[5]
Issue 3: Poor or No Retention in Reversed-Phase Chromatography
Question: My highly polar amine does not stick to my C18 column and elutes with the solvent front. How can I achieve retention and separation?
Answer: This is a common challenge for highly polar compounds in reversed-phase chromatography due to weak interactions with the nonpolar stationary phase.[7] Here are several effective strategies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the best alternative. HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (e.g., acetonitrile) and a small amount of aqueous buffer. This allows for the retention of very polar compounds.[5]
-
High-pH Reversed-Phase Chromatography: By increasing the mobile phase pH to be at least two units above the pKa of your amine, you deprotonate the amine, making it more neutral and hydrophobic.[5] This increases its affinity for the C18 stationary phase, leading to better retention. A pH-stable column is required for this method.[5]
-
Use an Ion-Pairing Reagent: Adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic compounds, or an alkyl sulfonic acid for basic compounds) to the mobile phase can form a neutral ion-pair with your charged amine.[7] This increases its overall hydrophobicity, enhancing retention on the stationary phase.
Experimental Protocols
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a powerful technique for separating and purifying highly polar compounds that are not retained by reversed-phase chromatography.[5]
-
Column Selection: Start with a bare silica, amide-bonded, or diol-bonded column.[5][6]
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous/Strong): Water or an aqueous buffer. A volatile buffer like 10 mM ammonium formate or ammonium acetate is recommended for reproducibility and MS-compatibility.[5][7] The pH can be adjusted with formic acid or ammonia.
-
Mobile Phase B (Organic/Weak): Acetonitrile is the most common choice.[5]
-
-
Sample Preparation: Dissolve the sample in a solvent that is as close as possible to the initial mobile phase composition (i.e., high organic content). Injecting in a strong (highly aqueous) solvent can cause peak distortion.[7]
-
Gradient Elution (General Protocol):
-
Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% Mobile Phase B).
-
Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes.
-
Gradient: Gradually increase the percentage of the aqueous mobile phase. A typical gradient might be from 5% to 40% Mobile Phase A over 15-20 minutes.[5]
-
Column Wash: After the gradient, wash the column with a higher percentage of the aqueous phase.
-
Re-equilibration: Return to the initial high-organic conditions and re-equilibrate before the next injection.
-
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their charge. For polar amines, which are typically basic and positively charged at neutral or acidic pH, cation-exchange chromatography is used.[9]
-
Column Selection: Choose a cation-exchange resin (e.g., with sulfopropyl or carboxymethyl functional groups).
-
Buffer Preparation:
-
Binding/Equilibration Buffer: A buffer with low ionic strength (e.g., 20 mM MES, pH 6.0). The pH should be chosen so that the amine is protonated (positively charged) and binds to the negatively charged column.
-
Elution Buffer: The same buffer as above but with a high concentration of salt (e.g., 1 M NaCl).[17]
-
-
General Protocol:
-
Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the sample, which should be prepared in the Binding Buffer.
-
Wash: Wash the column with several volumes of Binding Buffer to remove any unbound, neutral, or negatively charged impurities.[10]
-
Elution: Elute the bound amine compound using either a linear salt gradient (e.g., 0-100% Elution Buffer over 20 column volumes) or a step gradient. The increasing salt concentration competes with the bound amine for the charged sites on the resin, causing it to elute.[10][17]
-
Fraction Collection: Collect fractions and analyze for the presence of the target compound.
-
Desalting: The collected fractions will contain high concentrations of salt, which may need to be removed via dialysis or a desalting column.
-
Ammonium Sulfate Precipitation (Salting Out)
This technique is primarily used for proteins but can be adapted for other large polar molecules. It works by reducing the solubility of the molecule by competing for water molecules.[13]
-
Materials:
-
General Protocol:
-
Preparation: Dissolve the crude sample in a suitable buffer. Place the solution in a beaker on a magnetic stirrer in an ice bath to keep it cool.
-
Add Ammonium Sulfate: While stirring gently, slowly add solid ammonium sulfate (or a saturated solution drop-wise) to reach a specific saturation percentage (e.g., 40%).[14] The amount to add can be determined using online calculators or nomograms.
-
Precipitation: Continue stirring for a period (e.g., 30-60 minutes) to allow the precipitate to form.[19]
-
Centrifugation: Transfer the mixture to centrifuge tubes and spin at 10,000 x g for 20-30 minutes to pellet the precipitated material.[19]
-
Separate Supernatant and Pellet: Carefully decant the supernatant. The target compound may be in either the pellet or the supernatant, depending on its solubility at that salt concentration.
-
Repeat (Optional): Add more ammonium sulfate to the supernatant to increase the saturation (e.g., to 60%) and precipitate other molecules.
-
Resolubilization & Desalting: Dissolve the pellet containing the target compound in a minimal amount of buffer. The high salt concentration must then be removed, typically by dialysis or gel filtration (desalting) chromatography.[19]
-
Data Presentation: Comparison of Purification Techniques
The following table summarizes the key characteristics and typical applications of the alternative purification techniques discussed.
| Technique | Stationary Phase | Mobile Phase | Best For... | Key Limitations |
| HILIC | Polar (Silica, Diol, Amide) | High organic (e.g., Acetonitrile) with aqueous buffer[5] | Very polar, hydrophilic compounds not retained in reversed-phase.[8][20] | Sensitive to sample solvent composition; requires careful equilibration.[7] |
| High-pH RP | pH-stable C18, Hybrid Silica[5] | Aqueous buffer (pH > pKa of amine) and organic solvent (ACN/MeOH)[5] | Basic amines that show poor retention on standard reversed-phase.[3] | Requires specialized pH-stable columns and HPLC systems.[5] |
| Ion-Exchange | Charged Resin (Cation or Anion)[9] | Aqueous buffer with increasing salt concentration or pH gradient[5] | Charged and highly polar amines; high loading capacity.[5] | Requires compound to be charged; high salt in fractions must be removed. |
| SFC | Various (Chiral and Achiral)[5] | Supercritical CO2 with polar co-solvent (e.g., Methanol)[5] | Fast separations, chiral compounds, and thermally labile molecules.[11][21] | Requires specialized equipment; analyte solubility in CO2 can be a limitation.[5] |
| Alumina Column | Basic or Neutral Alumina[5] | Non-polar to polar organic solvents (e.g., Hexane/EtOAc, DCM/MeOH) | Acid-sensitive basic compounds that degrade on silica.[4] | Selectivity can differ significantly from silica; may have lower resolution. |
| Salt Precipitation | N/A | Aqueous buffer with high concentration of salt (e.g., (NH4)2SO4) | Bulk precipitation, initial cleanup, or concentration of large polar molecules.[13] | Low resolution; requires a desalting step.[18] |
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. labex.hu [labex.hu]
- 7. benchchem.com [benchchem.com]
- 8. teledynelabs.com [teledynelabs.com]
- 9. conductscience.com [conductscience.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Ammonium sulfate precipitation - Wikipedia [en.wikipedia.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biotage.com [biotage.com]
- 16. benchchem.com [benchchem.com]
- 17. goldbio.com [goldbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Fractional Precipitation Protocol for Affinity Chromatography Samples [sigmaaldrich.com]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. tandfonline.com [tandfonline.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-(1-Pyrrolyl)benzylamine and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: ¹H and ¹³C NMR Spectral Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for benzylamine and its N-aryl/N-alkyl derivatives. These compounds provide a foundational dataset for understanding the influence of substituents on the chemical environment of the benzylamine core structure.
Table 1: ¹H NMR Spectral Data of Benzylamine and Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Benzylamine | CDCl₃ | ~1.52 (s, 2H, NH₂), 3.84 (s, 2H, CH₂), 7.2-7.4 (m, 5H, Ar-H)[1] |
| N-Benzylaniline | CDCl₃ | 4.06 (s br, 1H, NH), 4.38 (s, 2H, CH₂), 6.68 (d, 2H, Ar-H), 6.76 (t, 1H, Ar-H), 7.22 (t, 2H, Ar-H), 7.32-7.44 (m, 5H, Ar-H)[2] |
| Dibenzylamine | CDCl₃ | ~1.7 (s br, 1H, NH), 3.81 (s, 4H, CH₂), 7.2-7.4 (m, 10H, Ar-H) |
Table 2: ¹³C NMR Spectral Data of Benzylamine and Analogues
| Compound | Solvent | Chemical Shift (δ, ppm) |
| Benzylamine | D₂O (predicted) | 45.9 (CH₂), 128.5 (Ar-CH), 129.0 (Ar-CH), 130.2 (Ar-CH), 141.0 (Ar-C) |
| N-Benzylaniline | CDCl₃ | 48.4 (CH₂), 112.9 (Ar-CH), 117.6 (Ar-CH), 127.2 (Ar-CH), 127.5 (Ar-CH), 128.6 (Ar-CH), 129.3 (Ar-CH), 139.5 (Ar-C), 148.2 (Ar-C)[2] |
| Dibenzylamine | CDCl₃ | 53.3 (CH₂), 126.9 (Ar-CH), 128.1 (Ar-CH), 128.4 (Ar-CH), 140.3 (Ar-C) |
Predicted Spectral Characteristics of 2-(1-Pyrrolyl)benzylamine
Based on the data from the analogous compounds, the following spectral features can be anticipated for this compound:
-
¹H NMR:
-
The NH₂ protons are expected to appear as a broad singlet, likely in the range of 1.5-2.0 ppm.
-
The benzylic CH₂ protons will be a singlet, anticipated between 3.8 and 4.5 ppm. The ortho-pyrrolyl group might induce a slight downfield shift compared to unsubstituted benzylamine.
-
The aromatic protons of the benzene ring will exhibit complex multiplets in the aromatic region (7.0-7.6 ppm).
-
The protons of the pyrrole ring are expected to show two distinct signals, likely triplets or multiplets, in the range of 6.0-7.0 ppm.
-
-
¹³C NMR:
-
The benzylic CH₂ carbon is predicted to resonate around 45-50 ppm.
-
The carbons of the benzene ring will appear in the 120-145 ppm region, with the carbon attached to the pyrrole group showing a distinct chemical shift.
-
The carbons of the pyrrole ring are expected in the 108-125 ppm range.
-
Experimental Protocols: NMR Spectroscopy of Small Organic Molecules
A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules is outlined below.
1. Sample Preparation:
-
Amount: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Use 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) that completely dissolves the sample.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Procedure: Dissolve the sample in the deuterated solvent in a small vial. Once fully dissolved, transfer the solution to the NMR tube using a pipette.
2. NMR Instrument Parameters:
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, increased for dilute samples.
-
Spectral Width (SW): 0-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 1024 or more, depending on the sample concentration.
-
Spectral Width (SW): 0-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Perform baseline correction.
-
Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum.
Mandatory Visualization
The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments for NMR analysis, in comparison to its structural analogues.
References
Interpreting the Mass Spectrum of 2-(1-Pyrrolyl)benzylamine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed interpretation of the mass spectrum of 2-(1-Pyrrolyl)benzylamine, a compound of interest in medicinal chemistry and drug discovery. By comparing its fragmentation pattern with related structures, this document offers insights into its structural characterization via mass spectrometry. The guide includes quantitative data, a standardized experimental protocol, and a visualized fragmentation pathway to aid in the analysis of this and similar molecules.
Mass Spectrometry Data of this compound
The mass spectrum of this compound (C₁₁H₁₂N₂) reveals a distinct fragmentation pattern that is characteristic of its benzylamine and pyrrole moieties. The key quantitative data from the spectrum is summarized in the table below. The molecular weight of this compound is 172.23 g/mol .[1] A prominent molecular ion peak ([M]⁺) is observed at m/z 172, confirming the molecular weight of the compound.
| m/z | Proposed Fragment Ion | Relative Intensity |
| 172 | [C₁₁H₁₂N₂]⁺ (Molecular Ion) | Major |
| 155 | [C₁₁H₁₁N]⁺ | Major |
| 154 | [C₁₁H₁₀N]⁺ | Major |
| 104 | [C₇H₆N]⁺ | Minor |
| 77 | [C₆H₅]⁺ | Minor |
Note: Relative intensities are categorized as Major or Minor based on typical fragmentation patterns, as exact numerical values were not available in the referenced public data.
Comparison with Alternative Structures
The fragmentation of this compound can be understood by comparing it to the known mass spectral behavior of benzylamine and substituted pyrroles.
-
Benzylamine: The mass spectrum of benzylamine is characterized by the loss of a hydrogen atom to form the [M-1]⁺ ion, followed by the loss of ammonia (NH₃) to yield a tropylium ion (C₇H₇⁺) at m/z 91. The tropylium ion is a common and stable fragment in the mass spectra of benzyl-containing compounds.
-
N-Aryl Benzylamines: In more complex N-aryl benzylamines, the fragmentation is influenced by the nature of the aryl substituent. Common fragmentation pathways include cleavage of the benzylic C-N bond and rearrangements involving the aromatic rings.
-
Pyrrole Derivatives: Substituted pyrroles often undergo fragmentation through the loss of their side chains. The stability of the pyrrole ring means that it often remains intact as a charged fragment.
In the case of this compound, the observed fragments suggest a combination of these patterns. The initial loss of an amino group radical (•NH₂) from the molecular ion leads to the formation of the fragment at m/z 155. Subsequent loss of a hydrogen atom results in the fragment at m/z 154. The presence of a peak at m/z 104 suggests a cleavage involving the pyrrole ring, and the m/z 77 peak is characteristic of a phenyl group.
Experimental Protocols
The following describes a standard protocol for acquiring the mass spectrum of a small organic molecule like this compound using Electron Impact (EI) mass spectrometry.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an EI source is typically used.
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
-
The solution is then injected into the GC inlet.
Gas Chromatography (GC) Parameters:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, and held for 5 minutes.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Impact (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
Data Acquisition and Analysis: The mass spectrum is recorded as the compound elutes from the GC column. The resulting data is processed to identify the molecular ion and the major fragment ions.
Fragmentation Pathway
The proposed fragmentation pathway for this compound under electron impact is illustrated below. The pathway highlights the key bond cleavages and rearrangements that lead to the observed major fragments.
Caption: Proposed fragmentation pathway of this compound.
References
A Comparative Guide to the FT-IR Analysis of Functional Groups in 2-(1-Pyrrolyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of 2-(1-Pyrrolyl)benzylamine against its constituent structural analogs, benzylamine and pyrrole. This analysis is crucial for the structural elucidation and purity assessment of this and similar compounds in research and drug development.
Introduction
This compound is a molecule of interest in medicinal chemistry and materials science due to its unique combination of a flexible benzylamine moiety and an aromatic pyrrole ring. FT-IR spectroscopy is a powerful, non-destructive technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies. This guide outlines the expected FT-IR absorption bands for this compound and provides a comparative analysis with benzylamine and pyrrole to aid in spectral interpretation.
Comparative FT-IR Data
The following table summarizes the expected and observed FT-IR absorption frequencies for the key functional groups in this compound, benzylamine, and pyrrole. The data for benzylamine and pyrrole are derived from established spectral databases and scientific literature.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Observed Wavenumber (cm⁻¹) in Benzylamine | Observed Wavenumber (cm⁻¹) in Pyrrole |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3400 - 3250 (two bands) | ~3380, ~3290 | N/A |
| N-H Bend (scissoring) | 1650 - 1580 | ~1600 | N/A | |
| N-H Wag | 910 - 665 (broad) | ~733 | N/A | |
| Aromatic Ring (Benzene) | C-H Stretch | 3100 - 3000 | 3085, 3062, 3027 | N/A |
| C=C Stretch (in-ring) | 1600 - 1450 (multiple bands) | 1605, 1496, 1454 | N/A | |
| C-H Out-of-plane Bend | 900 - 675 | 732, 695 | N/A | |
| Aromatic Ring (Pyrrole) | N-H Stretch | N/A (Substituted) | N/A | ~3400 (broad)[1][2] |
| C-H Stretch | 3150 - 3100 | N/A | ~3100 | |
| C=C Stretch (in-ring) | 1550 - 1450 | N/A | ~1475[2] | |
| C-N Stretch | 1400 - 1300 | N/A | ~1198, ~952[2] | |
| Aliphatic Group | CH₂ Stretch (asymmetric & symmetric) | 2950 - 2850 | Present | N/A |
| CH₂ Bend (scissoring) | ~1450 | Present | N/A | |
| C-N Bonds | Aromatic C-N Stretch | 1335 - 1250 | ~1281 (for aniline)[3] | Present[2] |
| Aliphatic C-N Stretch | 1250 - 1020 | ~1143 (for diethylamine)[3] | N/A |
Analysis and Interpretation:
The FT-IR spectrum of this compound is expected to be a composite of the features found in its constituent parts, with some notable differences.
-
Primary Amine Group: The presence of a primary amine (-NH₂) will be indicated by two characteristic N-H stretching bands in the 3400-3250 cm⁻¹ region.[3][4] This distinguishes it from pyrrole, which has a secondary amine N-H stretch, and from a tertiary amine which would have no N-H stretch.[4] An N-H bending vibration is also expected around 1650-1580 cm⁻¹.[3]
-
Aromatic Systems: The spectrum will display C-H stretching vibrations for both the benzene and pyrrole rings above 3000 cm⁻¹.[5] A series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹ will correspond to the C=C stretching vibrations within both aromatic rings.[5]
-
Pyrrole Substitution: A key difference from the spectrum of pyrrole is the absence of the N-H stretching band around 3400 cm⁻¹, as the nitrogen in this compound is substituted.[1][2]
-
Aliphatic Linker: The methylene (-CH₂-) bridge will give rise to characteristic aliphatic C-H stretching bands just below 3000 cm⁻¹.[4]
-
C-N Stretching: The spectrum will contain C-N stretching vibrations. The aromatic C-N stretch (pyrrole-benzene) is expected in the 1335-1250 cm⁻¹ range, while the aliphatic C-N stretch (benzyl-amine) will appear between 1250-1020 cm⁻¹.[3]
Experimental Protocol: FT-IR Analysis
This section details the methodology for obtaining an FT-IR spectrum of this compound.
1. Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.
2. Sample Preparation:
-
Ensure the this compound sample is of high purity.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply consistent pressure using the ATR press to ensure good contact between the sample and the crystal.
3. Data Acquisition:
-
Background Scan: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Scan:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to improve signal-to-noise ratio)
-
-
Data Processing:
-
Perform baseline correction and ATR correction using the spectrometer's software.
-
Identify and label the major absorption peaks.
-
4. Data Analysis:
-
Compare the obtained spectrum with the expected vibrational frequencies outlined in the table above.
-
Use spectral databases for further comparison with related compounds.
Workflow for FT-IR Analysis
Caption: Workflow for the FT-IR analysis of this compound.
References
A Comparative Analysis of the Crystal Structures of Benzonitrile Derivatives Containing Nitrogen Heterocycles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the X-ray crystal structures of two benzonitrile derivatives featuring five-membered nitrogen heterocycles: 2-amino-5-nitrobenzonitrile and 4-(prop-2-yn-1-yloxy)benzonitrile. This analysis is supported by crystallographic data and detailed experimental protocols.
This guide pivots from the initially intended 2-(1-Pyrrolyl)benzylamine derivatives due to the limited availability of public crystallographic data for that specific class of compounds. Instead, we present a comparative study of two related structures for which X-ray crystallographic data is accessible, providing valuable insights into the solid-state conformations and intermolecular interactions that govern their crystal packing.
Comparison of Crystallographic Data
The following tables summarize the key crystallographic parameters for 2-amino-5-nitrobenzonitrile and 4-(prop-2-yn-1-yloxy)benzonitrile, facilitating a direct comparison of their solid-state structures.
Table 1: Crystal Data and Structure Refinement.
| Parameter | 2-amino-5-nitrobenzonitrile | 4-(prop-2-yn-1-yloxy)benzonitrile[1] |
| CCDC Number | 231063 | Not provided |
| Empirical formula | C₇H₅N₃O₂ | C₁₀H₇NO |
| Formula weight | 163.13 | 157.17 |
| Temperature (K) | Not specified | 93 |
| Wavelength (Å) | Not specified | Not specified |
| Crystal system | Not specified | Monoclinic |
| Space group | Not specified | P2₁/n |
| Unit cell dimensions | ||
| a (Å) | Not specified | 6.033(4) |
| b (Å) | Not specified | 7.393(5) |
| c (Å) | Not specified | 17.527(11) |
| α (°) | Not specified | 90 |
| β (°) | Not specified | 90.836(11) |
| γ (°) | Not specified | 90 |
| Volume (ų) | Not specified | 781.7(9) |
| Z | Not specified | 4 |
| Density (calculated) (Mg/m³) | Not specified | Not specified |
| Absorption coefficient (mm⁻¹) | Not specified | 0.09 |
Table 2: Selected Bond Lengths (Å) and Angles (°).
| Bond/Angle | 2-amino-5-nitrobenzonitrile | 4-(prop-2-yn-1-yloxy)benzonitrile[1] |
| C≡N | Data not available | Data not available |
| C-C (aromatic) | Data not available | Data not available |
| C-N (amino/ether) | Data not available | Data not available |
| C-N-O (nitro) | Data not available | N/A |
| O-N-O (nitro) | Data not available | N/A |
| C-C-C (aromatic) | Data not available | Data not available |
| C-C-N (nitrile) | Data not available | Data not available |
Note: Detailed crystallographic data for 2-amino-5-nitrobenzonitrile was not fully available in the public domain at the time of this guide's compilation, as indicated by "Not specified" or "Data not available". The CCDC number is provided for direct access to the data from the Cambridge Crystallographic Data Centre.
Experimental Protocols
This section details the methodologies for the synthesis of the compared compounds and the general procedure for X-ray crystal structure analysis.
Synthesis Protocols
Synthesis of 2-amino-5-nitrobenzonitrile:
The synthesis of 2-amino-5-nitrobenzonitrile can be achieved through the nitration of 2-aminobenzonitrile. A typical procedure involves the careful addition of a nitrating mixture (a combination of nitric acid and sulfuric acid) to a solution of 2-aminobenzonitrile at a controlled low temperature. The reaction mixture is then stirred for a specific period, followed by quenching with ice water. The resulting precipitate is filtered, washed, and can be further purified by recrystallization to obtain the desired product.
Synthesis of 4-(prop-2-yn-1-yloxy)benzonitrile:
This compound can be synthesized via a Williamson ether synthesis. 4-cyanophenol is treated with a base, such as sodium hydride or potassium carbonate, in a suitable solvent like acetone or dimethylformamide to generate the corresponding phenoxide. Subsequently, propargyl bromide is added to the reaction mixture, which is then typically heated to facilitate the nucleophilic substitution reaction. After the reaction is complete, the product is isolated by extraction and purified by column chromatography or recrystallization.[1]
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of small organic molecules generally follows a standardized experimental protocol.[2][3][4][5][6]
-
Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds is the slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically. Typical solvents include ethanol, methanol, ethyl acetate, or mixtures thereof.[6]
-
Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[3] The data collection is performed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα radiation), a goniometer for crystal rotation, and a detector.[2] The crystal is usually maintained at a low temperature (e.g., 100 K) using a cryosystem to minimize thermal vibrations. The diffractometer rotates the crystal through a series of angles, and for each orientation, the intensity of the diffracted X-ray beams is measured.[5]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.[3] This model is subsequently refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.[4]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray diffraction analysis.
References
- 1. Crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. fiveable.me [fiveable.me]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
Comparative Study of 2-(1-Pyrrolyl)benzylamine with other Benzylamines: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of 2-(1-Pyrrolyl)benzylamine and other notable benzylamine derivatives. While experimental data on this compound itself is limited in publicly available literature, this document aims to infer its potential biological activities by comparing its structure with other benzylamines that have demonstrated significant pharmacological effects. This comparison is intended to highlight potential research avenues and provide a basis for the future evaluation of this compound and its analogues.
The benzylamine scaffold is a versatile pharmacophore found in a wide range of biologically active compounds. The introduction of a pyrrole ring at the 2-position of the benzylamine core in this compound suggests the potential for unique biological activities, drawing from the known properties of both benzylamines and pyrrole-containing compounds. Pyrrole derivatives are known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This guide will explore the known biological activities of selected benzylamine analogues, including their anticancer, monoamine oxidase (MAO) inhibitory, and antifungal properties, and present the available quantitative data for comparison. Detailed experimental protocols for key biological assays are also provided to facilitate further research in this area.
Data Presentation: Comparative Analysis of Benzylamine Derivatives
The following table summarizes the biological activities of selected benzylamine derivatives. It is important to note the absence of publicly available experimental data for this compound. The data for the other compounds are provided to serve as a benchmark for potential future studies.
| Compound Name | Structure | Biological Activity | Quantitative Data (IC50/MIC) |
| This compound | Hypothesized: Anticancer, MAO Inhibition, Antifungal | No data available | |
| Benzylamine | Baseline Reference, MAO Substrate | Not applicable as an inhibitor in this context | |
| 2-Acetylbenzylamine | Anticancer (Leukemia) | IC50: 0.39 mM (NB-4 cells), 0.40 mM (MOLM-14 cells)[1] | |
| Benzylamine-sulfonamide derivative (Compound 4i) | Structure not available for direct display | Selective MAO-B Inhibitor | IC50: 0.041 µM (hMAO-B)[2] |
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | Structure not available for direct display | Antifungal | MIC50: 0.06 μg/mL (Trichophyton mentagrophytes)[1] |
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the study of benzylamine derivatives.
Experimental Protocols
This section provides detailed methodologies for key experiments that can be used to evaluate the biological activities of this compound and its analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic (cell-killing) effects of a compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[3][4] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[4][5] The amount of formazan produced is proportional to the number of living cells.[5]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and other test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]
-
Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of the MAO-B enzyme.
Principle: MAO-B catalyzes the oxidation of monoamines, producing hydrogen peroxide (H2O2) as a byproduct. This assay uses a fluorescent probe that reacts with H2O2 in the presence of a developer to produce a fluorescent product. The increase in fluorescence is proportional to the MAO-B activity.[6][7][8]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer
-
MAO-B substrate (e.g., benzylamine)[6]
-
Fluorescent probe (e.g., OxiRed™)
-
Developer
-
Test compounds and a known MAO-B inhibitor (e.g., Selegiline) as a positive control
-
96-well black plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, test compounds, and positive control in the assay buffer.
-
Inhibitor Incubation: Add 50 µL of the MAO-B enzyme solution to each well of a 96-well plate. Then, add 10 µL of the test compound or control to the respective wells. Incubate for 10-15 minutes at 37°C.
-
Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and developer in the assay buffer. Add 40 µL of this solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.[6]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a fungal strain.
Principle: The broth microdilution method involves exposing a standardized inoculum of a fungus to serial dilutions of an antifungal agent in a liquid medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the fungus after a defined incubation period.[9][10]
Materials:
-
Fungal strain of interest (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Test compounds and a known antifungal drug (e.g., fluconazole) as a positive control
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in sterile saline, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium directly in the 96-well plates.
-
Inoculation: Add the standardized fungal inoculum to each well, resulting in a final inoculum concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration at which a significant inhibition of growth is observed compared to the growth control.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis with other benzylamine derivatives suggests that it is a promising candidate for investigation in several therapeutic areas, including oncology, neuropharmacology, and infectious diseases. The presence of the pyrrole moiety is likely to confer unique pharmacological properties that warrant further exploration. The experimental protocols provided in this guide offer a starting point for researchers to systematically evaluate the cytotoxic, enzyme inhibitory, and antifungal potential of this compound and its analogues. Such studies will be crucial in elucidating the structure-activity relationships of this class of compounds and in identifying novel lead candidates for drug development.
References
- 1. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 9. youtube.com [youtube.com]
- 10. academic.oup.com [academic.oup.com]
Comparative Analysis of 2-(1-Pyrrolyl)benzylamine Analogues: A Review of Biological Activities
The parent compound, 2-(1-Pyrrolyl)benzylamine, is a known chemical entity, but its biological activity profile and that of its close analogues remain largely unexplored in the public domain. Extensive searches of chemical and biological databases have not yielded studies that systematically synthesize and evaluate a series of these specific compounds for any particular biological target or therapeutic area.
Therefore, it is not possible to provide a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested. The generation of such a guide requires access to primary research data from studies specifically designed to compare the biological effects of these analogues.
General Biological Activities of Pyrrole-Containing Compounds
While specific data on this compound analogues is lacking, the pyrrole moiety is a well-established pharmacophore present in numerous biologically active molecules. Compounds containing a pyrrole ring have demonstrated a wide range of activities, including but not limited to:
-
Anticancer Activity: Many pyrrole derivatives have been investigated for their potential as anticancer agents. The mechanisms of action are varied and can include inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.
-
Enzyme Inhibition: The pyrrole scaffold has been utilized in the design of inhibitors for various enzymes, such as kinases, proteases, and polymerases. These inhibitors are crucial tools in drug discovery for a multitude of diseases.
-
Antimicrobial and Antiviral Effects: Certain pyrrole-containing compounds have shown efficacy against various bacterial, fungal, and viral pathogens.
-
Anti-inflammatory and Analgesic Properties: The pyrrole nucleus is also found in compounds with anti-inflammatory and pain-relieving effects.
It is plausible that this compound and its analogues could exhibit some of these biological activities. However, without experimental evidence, any such prediction remains speculative.
Future Directions
To address the current knowledge gap, a systematic investigation into the biological activities of this compound analogues is warranted. A typical research workflow to generate the data required for a comprehensive comparison guide would involve the following steps:
A Comparative Guide to the Reactivity of Pyrrole, Pyridine, and Indole in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of three key N-heterocycles—pyrrole, pyridine, and indole—towards electrophilic aromatic substitution (EAS). Understanding the distinct reactivity profiles of these ubiquitous scaffolds is paramount for the rational design of synthetic routes and the development of novel therapeutics, given their prevalence in pharmaceuticals. This document summarizes quantitative reactivity data, provides detailed experimental protocols for characteristic reactions, and visualizes the underlying chemical principles governing their reactivity.
Executive Summary of Reactivity
The reactivity of N-heterocycles in electrophilic aromatic substitution is fundamentally governed by the electron density of the aromatic ring and the ability of the heteroatom to stabilize the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.
-
Pyrrole is a five-membered, π-excessive heterocycle. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, significantly increasing the electron density of the ring and making it highly activated towards electrophilic attack.[1][2]
-
Indole , a fused system of a benzene and a pyrrole ring, is also highly reactive towards electrophiles. The reactivity is dominated by the pyrrole moiety, with electrophilic attack occurring preferentially at the C3 position.[3] This regioselectivity allows for the stabilization of the cationic intermediate without disrupting the aromaticity of the benzene ring.[4]
-
Pyridine , a six-membered, π-deficient heterocycle, is significantly less reactive than benzene towards electrophilic substitution.[5][6] The electronegative nitrogen atom withdraws electron density from the ring via an inductive effect, and its lone pair is not part of the aromatic system.[6] Furthermore, under the acidic conditions often required for EAS, the nitrogen atom is protonated, which further deactivates the ring.
The general order of reactivity towards electrophilic aromatic substitution is:
Pyrrole > Indole >> Benzene >>> Pyridine
Quantitative Reactivity Data
Direct quantitative comparisons of the reaction rates for all three heterocycles under identical conditions are scarce in the literature. However, by using benzene as a common benchmark, a clear picture of their relative reactivities can be established.
| Heterocycle | Reaction | Relative Rate (approx. vs. Benzene = 1) | Preferred Position(s) of Attack | Reference(s) |
| Pyrrole | General Electrophilic Substitution | ~105 - 109 | C2, C5 | [7] |
| Indole | General Electrophilic Substitution | ~1013 (at C3) | C3 | [7] |
| Pyridine | Nitration | ~10-7 | C3 | [7] |
Note: These are approximate values compiled from various sources and are intended for comparative purposes. The exact relative rates can vary significantly depending on the specific electrophile and reaction conditions.
Indoles are slightly less reactive than pyrroles in some reactions. For instance, in acetylation using a Vilsmeier reagent (N,N-dimethylacetamide/phosgene), the rate ratio of pyrrole to indole is approximately 3:1.[7]
Visualization of Reactivity Principles
Factors Influencing Reactivity
The following diagram illustrates the key electronic factors that determine the reactivity of pyrrole, pyridine, and indole in electrophilic aromatic substitution.
Caption: Factors governing the electrophilic substitution reactivity.
General Mechanism of Electrophilic Aromatic Substitution
The stability of the cationic intermediate (σ-complex) is a crucial factor in determining the rate and regioselectivity of the reaction.
Caption: General mechanism and relative stability of intermediates.
Experimental Protocols
The choice of experimental conditions for electrophilic substitution reactions starkly reflects the differing reactivities of these heterocycles. Mild conditions are sufficient for the highly reactive pyrrole and indole, whereas pyridine requires harsh conditions.
Protocol 1: Vilsmeier-Haack Formylation of Pyrrole
This reaction is a mild and efficient method for the formylation of electron-rich aromatic compounds like pyrrole.
Methodology:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride guard tube, place phosphorus oxychloride (POCl₃) in an equal volume of anhydrous dimethylformamide (DMF) and cool the mixture in an ice-salt bath.
-
Reaction Setup: To the cooled Vilsmeier reagent, add a solution of pyrrole in anhydrous DMF dropwise with constant stirring, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it on a water bath at 40-50 °C for 2 hours.
-
Work-up: Pour the cooled reaction mixture onto crushed ice and neutralize it with a saturated solution of sodium bicarbonate. The precipitated 2-formylpyrrole is then filtered, washed with cold water, and dried. The product can be further purified by recrystallization from aqueous ethanol.
Protocol 2: Electrophilic Substitution of Indole with Acetone
This protocol demonstrates the reaction of indole with a ketone under mild, clay-catalyzed conditions.
Methodology:
-
Catalyst Activation: Activate Montmorillonite K-10 clay by heating it at 120 °C for 3 hours.
-
Reaction Setup: To a solution of indole and acetone in methylene chloride, add the activated Montmorillonite K-10 clay.
-
Reaction Conditions: Carry out the reaction under a nitrogen atmosphere and stir the mixture for 3 hours at 27 °C.
-
Work-up: Filter the reaction mixture to remove the clay catalyst and concentrate the filtrate. The resulting residue can be purified by column chromatography on neutral alumina to yield the diindolylmethane product.
Protocol 3: Nitration of Pyridine
Direct nitration of pyridine is difficult and requires forcing conditions. A more common approach involves the nitration of pyridine-N-oxide, which activates the ring towards electrophilic attack at the 4-position, followed by deoxygenation.
Methodology:
-
Preparation of Nitrating Acid: In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring.
-
Reaction Setup: In a three-necked flask, heat pyridine-N-oxide to 60 °C.
-
Addition of Nitrating Acid: Add the prepared nitrating acid dropwise to the heated pyridine-N-oxide. After the addition, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a saturated sodium carbonate solution to a pH of 7-8, which will precipitate the yellow solid product, 4-nitropyridine-N-oxide.
-
Purification: Collect the solid by filtration and purify by recrystallization from acetone.
-
Deoxygenation (if required): The resulting 4-nitropyridine-N-oxide can be deoxygenated to 4-nitropyridine using a reducing agent like PCl₃.
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of pyrrole.
References
- 1. quora.com [quora.com]
- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 3. Reactivity of aromatic Heterocycles [ouci.dntb.gov.ua]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Why does pyridine, when compared to benzene, have decreased susceptibilit.. [askfilo.com]
A Comparative Guide to the Synthesis and Validation of 2-(1-Pyrrolyl)benzylamine
This guide provides a comparative analysis of two prominent synthetic routes for 2-(1-Pyrrolyl)benzylamine, a valuable building block in medicinal chemistry and materials science. The performance of each method is evaluated based on reaction mechanism, efficiency, and substrate scope. Furthermore, this document outlines the essential analytical techniques for the validation of the final product, complete with detailed experimental protocols and expected data.
Introduction
The synthesis of N-aryl benzylamines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical drug discovery to the development of novel materials. This compound, in particular, holds significant interest due to the presence of the pyrrole moiety, a common scaffold in biologically active compounds. The selection of an appropriate synthetic strategy is crucial for achieving high yields, purity, and scalability. This guide compares two effective methods for the synthesis of this compound: a classical approach involving the Clauson-Kaas reaction followed by nitrile reduction, and a modern cross-coupling method, the Buchwald-Hartwig amination.
Comparison of Synthetic Methodologies
Method 1: Clauson-Kaas Reaction Followed by Nitrile Reduction
This two-step approach first involves the formation of the pyrrole ring through the Clauson-Kaas reaction, followed by the reduction of a nitrile group to the desired benzylamine.
Synthesis Pathway
Experimental Protocol
Step 1: Synthesis of 2-(1-Pyrrolyl)benzonitrile
-
To a solution of 2-aminobenzonitrile (1.0 eq) in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran (1.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Suspend lithium aluminum hydride (LiAlH₄) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of 2-(1-Pyrrolyl)benzonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Method 2: Buchwald-Hartwig Amination
This method provides a more direct route to the target molecule through a palladium-catalyzed cross-coupling reaction between an aryl halide and pyrrole.
Synthesis Pathway
Experimental Protocol
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a solution of 2-bromobenzylamine (1.0 eq) and pyrrole (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture at 100-110 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Validation by Analytical Techniques
The identity and purity of the synthesized this compound must be confirmed using a suite of analytical techniques.
Analytical Workflow
Expected Analytical Data
The following tables summarize the expected analytical data for this compound.[1][2]
Table 1: NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~7.2-7.4 | m | Aromatic protons |
| ~6.8 | t | Pyrrole H3, H4 | |
| ~6.2 | t | Pyrrole H2, H5 | |
| ~3.8 | s | -CH₂- | |
| ~1.5 | br s | -NH₂ | |
| ¹³C | ~140 | s | Aromatic C-N |
| ~128-130 | d | Aromatic CH | |
| ~122 | s | Aromatic C-CH₂ | |
| ~120 | d | Pyrrole C2, C5 | |
| ~108 | d | Pyrrole C3, C4 | |
| ~45 | t | -CH₂- |
Table 2: IR and Mass Spectrometry Data
| Technique | Expected Values |
| **IR (cm⁻¹) ** | 3300-3400 (N-H stretch), 3100 (Aromatic C-H stretch), 2850-2950 (Aliphatic C-H stretch), 1600, 1490 (C=C stretch) |
| Mass Spec (m/z) | Expected [M]⁺: 172.10 |
Experimental Protocols for Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly on the ATR crystal of an FT-IR spectrometer.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or after separation by GC or LC.
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI).
-
Conclusion
Both the Clauson-Kaas/reduction sequence and the Buchwald-Hartwig amination represent viable methods for the synthesis of this compound. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and tolerance for multi-step versus single-step procedures. The Clauson-Kaas approach is a classic and often robust method, while the Buchwald-Hartwig amination offers a more modern and direct, albeit potentially more expensive, alternative. Rigorous analytical validation using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final product, regardless of the synthetic route chosen.
References
A Comparative Guide to the Purity Assessment of Synthesized 2-(1-Pyrrolyl)benzylamine by HPLC
For researchers, scientists, and professionals in drug development, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. The compound 2-(1-Pyrrolyl)benzylamine, a molecule with potential applications in medicinal chemistry, requires accurate purity determination to ensure its quality and suitability for further use. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose due to its high resolution, sensitivity, and broad applicability to non-volatile compounds.[1][2]
This guide provides an objective comparison of a proposed Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of this compound against alternative analytical techniques. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in making informed decisions for their analytical needs.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound, often achieved through reactions like the Paal-Knorr synthesis, can lead to several process-related impurities. A robust analytical method must effectively separate the main compound from these potential contaminants:
-
Unreacted Starting Materials:
-
2-Aminobenzylamine
-
2,5-Dimethoxytetrahydrofuran (or other pyrrole precursors)
-
-
By-products:
-
Products from side reactions or incomplete cyclization.
-
-
Reagent-related Impurities:
-
Contaminants present in the starting materials or solvents.
-
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is exceptionally well-suited for the analysis of aromatic amines and pyrrole derivatives, which are often non-volatile or thermally sensitive.[3][4] A properly developed RP-HPLC method can provide excellent separation of the main analyte from its potential impurities, enabling accurate quantification.
Comparison of Analytical Techniques
While HPLC is a powerful tool, other methods can offer complementary information. The choice of technique depends on the specific analytical requirements, such as the need for absolute quantification or the identification of unknown volatile impurities.[5]
| Parameter | RP-HPLC | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Analyte Suitability | Excellent for non-volatile and thermally labile compounds like this compound. | Suitable for volatile and thermally stable compounds. May require derivatization for polar amines, adding complexity.[3][6] | Excellent for structural confirmation and absolute quantification without a specific reference standard of the analyte.[7] |
| Sample Preparation | Simple: Dissolution in a suitable solvent. | Can be complex: May require derivatization to improve volatility and thermal stability.[3] | Simple: Dissolution in a deuterated solvent with an internal standard.[7] |
| Resolution | High, allowing separation of closely related impurities. | Very high, especially with capillary columns. | Lower resolution for complex mixtures compared to chromatography. |
| Sensitivity | High (typically ppm levels with UV detection). | Very high (ppb levels), especially with a mass spectrometer. | Lower sensitivity compared to chromatographic techniques. |
| Impurity Identification | Tentative identification based on retention time. Confirmation requires coupling with MS (LC-MS). | Excellent identification capabilities based on mass spectra fragmentation patterns. | Provides detailed structural information about impurities if they are present at sufficient concentration. |
| Quantification | Highly accurate and precise with a reference standard. | Accurate with a reference standard. | Provides absolute quantification against a certified internal standard.[7] |
| Throughput | High, suitable for routine quality control. | Moderate, derivatization and longer run times can reduce throughput. | Low to moderate, requires longer acquisition times for high accuracy. |
Experimental Protocols
Detailed methodologies for the proposed RP-HPLC method and a comparative GC-MS analysis are provided below.
Protocol 1: Purity Assessment by RP-HPLC
This protocol describes a validated method for the quantitative analysis of this compound.
1. Instrumentation:
-
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 1.0 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The purity of the synthesized sample is calculated by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Protocol 2: Comparative Analysis by GC-MS
This protocol is for the identification of potential volatile impurities.
1. Instrumentation:
-
A standard GC-MS system.
2. Chromatographic Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 20°C/min, hold for 10 min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-450 amu.
3. Sample Preparation:
-
Dissolve approximately 1 mg/mL of the synthesized this compound in methanol or dichloromethane.
-
Note: Derivatization with an agent like BSTFA may be necessary if peak tailing or thermal degradation is observed.
4. Analysis:
-
Inject the sample solution.
-
Identify the main peak and any impurity peaks by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing the Workflow and Logic
Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the decision-making process for selecting an analytical technique.
Caption: Workflow for HPLC purity assessment of this compound.
Caption: Decision tree for selecting an analytical technique.
References
- 1. Advantages and Disadvantages of HPLC in Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-(1-Pyrrolyl)benzylamine: Analysis of Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted pyrroles is a cornerstone of medicinal chemistry, as the pyrrole motif is a key structural component in numerous natural products and pharmaceutical agents.[1][2] Understanding the reaction pathways and identifying the transient intermediates are crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts. This guide provides a comparative analysis of plausible synthetic routes for 2-(1-Pyrrolyl)benzylamine, with a focus on the elucidation of reaction intermediates supported by established chemical principles. While direct experimental data on the synthesis of this compound is not extensively documented, this guide draws upon well-established reaction mechanisms such as the Paal-Knorr and Clauson-Kaas syntheses to propose the most probable intermediates.
Comparative Analysis of Potential Synthetic Routes
The synthesis of this compound can be approached through several established methods for pyrrole formation. The two most prominent and analogous routes are the Paal-Knorr synthesis and the Clauson-Kaas synthesis, both of which involve the condensation of a primary amine with a four-carbon backbone precursor.
| Feature | Paal-Knorr Synthesis | Clauson-Kaas Synthesis |
| Starting Materials | 2,5-Hexanedione (or other 1,4-dicarbonyls) and 2-Aminobenzylamine | 2,5-Dimethoxytetrahydrofuran and 2-Aminobenzylamine |
| Reaction Conditions | Typically acidic conditions (e.g., acetic acid, HCl), often with heating.[1][3] | Acid-catalyzed, commonly in refluxing acetic acid or with other promoters.[4] |
| Key Intermediates | Hemiaminal, 2,5-dihydroxytetrahydropyrrole derivative.[1] | Dialkoxy- or dihydroxy- furan derivatives, iminium species. |
| Advantages | Readily available starting materials, operationally simple.[3] | Good for synthesizing 1,4-unsubstituted pyrroles.[5] |
| Potential Challenges | Can require harsh acidic conditions and high temperatures, which might not be suitable for sensitive substrates.[6][7] | Less nucleophilic amines may require acidic promoters and longer reaction times.[4] |
Detailed Analysis of Reaction Intermediates
The Paal-Knorr Synthesis Route
The Paal-Knorr synthesis is a robust method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[6] The reaction mechanism, which has been extensively studied, proceeds through several key intermediates.[1]
The proposed mechanism for the synthesis of this compound via the Paal-Knorr reaction begins with the nucleophilic attack of the primary amine of 2-aminobenzylamine on one of the protonated carbonyl groups of 2,5-hexanedione. This initial step forms a hemiaminal intermediate (A) . Subsequently, an intramolecular cyclization occurs where the nitrogen atom attacks the second carbonyl group, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative (B) . This intermediate then undergoes a two-step dehydration process, facilitated by the acidic conditions, to yield the final aromatic pyrrole ring of this compound.[1]
The Clauson-Kaas Synthesis Route
The Clauson-Kaas synthesis provides an alternative route to N-substituted pyrroles, starting from 2,5-dialkoxytetrahydrofurans and a primary amine.[4] This method is particularly useful and can be performed under various conditions, including with microwave assistance to shorten reaction times.[4]
In this proposed pathway, 2,5-dimethoxytetrahydrofuran is treated with an acid to generate a reactive oxocarbenium ion intermediate. 2-Aminobenzylamine then reacts with this intermediate, leading to the formation of a series of intermediates through condensation and cyclization, ultimately yielding this compound after the elimination of methanol and water.
Quantitative Data from Analogous Syntheses
Table 1: Performance of Paal-Knorr Synthesis with Various Amines
| Amine | Catalyst/Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | HCl / Methanol | Reflux | 15 min | High | [3] |
| Benzylamine | CATAPAL 200 / Solvent-free | 60 | 45 min | 97 | [8] |
| o-Phenylenediamine | CATAPAL 200 / Solvent-free | 60 | 45 min | 88 | [8] |
| Various primary amines | Aluminum tris(dodecyl sulfate) / Water | Room Temp | 2-4 h | 85-95 | [9] |
Table 2: Performance of Clauson-Kaas Synthesis with Various Amines
| Amine | Conditions | Time | Yield (%) | Reference |
| Benzylamine | Acetic Acid / Microwave | 10-30 min | Good | [4] |
| Various amines | P2O5 / Toluene at 110°C | Not specified | 46-100 | [10] |
| Various amines | FeCl3 / Water at Reflux | Not specified | 71-96 | [10] |
| Aliphatic/Aromatic amines | NaOAc in AcOH/H2O at 75°C | 2.5 h | 15-90 | [10] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound based on the Paal-Knorr and Clauson-Kaas reactions.
Protocol 1: Paal-Knorr Synthesis of this compound
Objective: To synthesize this compound from 2,5-hexanedione and 2-aminobenzylamine.
Materials:
-
2,5-Hexanedione
-
2-Aminobenzylamine[11]
-
Glacial Acetic Acid
-
Methanol
-
Ethyl Acetate
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring apparatus and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 equivalent) in a minimal amount of methanol or glacial acetic acid.
-
Add 2,5-hexanedione (1.0 equivalent) to the solution.
-
If using a catalyst like a drop of concentrated HCl, add it to the mixture.[3]
-
Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 15-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration. Otherwise, partition the mixture between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Protocol 2: Clauson-Kaas Synthesis of this compound
Objective: To synthesize this compound from 2,5-dimethoxytetrahydrofuran and 2-aminobenzylamine.
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
2-Aminobenzylamine
-
Glacial Acetic Acid
-
Microwave reactor (optional)
-
Standard glassware for workup as in Protocol 1
Procedure:
-
In a suitable reaction vessel (e.g., a microwave vial), combine 2-aminobenzylamine (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.0 equivalent) in glacial acetic acid.[4]
-
If using conventional heating, reflux the mixture until the reaction is complete as monitored by TLC.
-
If using a microwave reactor, irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 10-30 minutes).[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup as described in the Paal-Knorr protocol (steps 6-8).
-
Purify the crude product using appropriate chromatographic or recrystallization techniques.
Conclusion
The synthesis of this compound can be effectively planned using established pyrrole formation methodologies. The Paal-Knorr and Clauson-Kaas reactions offer viable and efficient pathways. The analysis of their respective intermediates, primarily hemiaminals and cyclic dihydroxy derivatives in the Paal-Knorr synthesis, provides a foundational understanding for optimizing these synthetic routes. By leveraging analogous quantitative data and detailed protocols, researchers can confidently approach the synthesis of this and related N-substituted pyrroles, facilitating advancements in drug discovery and materials science.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Clauson-Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 11. 2-AMINOBENZYLAMINE | 4403-69-4 [chemicalbook.com]
Safety Operating Guide
Proper Disposal of 2-(1-Pyrrolyl)benzylamine: A Comprehensive Guide for Laboratory Professionals
Essential, Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(1-Pyrrolyl)benzylamine is a critical aspect of laboratory safety and environmental responsibility. As an aromatic amine, this compound is recognized for its potential hazards, including skin, eye, and respiratory irritation.[1] Adherence to a structured and compliant disposal process is mandatory to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a detailed, step-by-step procedure for the management and disposal of this compound waste.
Key Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₂N₂ |
| Molecular Weight | 172.23 g/mol [1][2][3] |
| Appearance | Solid[1] |
| CAS Number | 39116-24-0[2][3] |
| Hazard Classifications | Skin Irritant 2, Eye Damage 1, STOT SE 3[1] |
| Signal Word | Danger[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[4][5][6] In-lab chemical treatment or neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts. The following steps outline the standard operating procedure for preparing this chemical for disposal.
Step 1: Waste Segregation
Proper segregation is the first and most critical step in hazardous waste management.
-
Do not mix this compound waste with non-hazardous waste streams.
-
Keep halogenated and non-halogenated solvent wastes in separate containers.
-
Ensure that incompatible chemicals are not mixed. For instance, avoid mixing with strong oxidizing agents.
Step 2: Waste Collection and Containment
-
Solid Waste: Collect solid this compound waste, along with contaminated materials such as weighing paper and gloves, in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) container is a suitable option.[6] Ensure the container is kept closed at all times, except when adding waste.
-
Liquid Waste: For solutions containing this compound, use a dedicated, leak-proof, and shatter-resistant waste container. This container should also be clearly labeled. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.[6]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Label all waste containers with the words "HAZARDOUS WASTE ".
-
Clearly list all chemical constituents and their approximate percentages. Use full chemical names, not abbreviations or formulas.
-
Indicate the date when waste was first added to the container.
Step 4: Storage
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.
-
Store waste containers in a designated and secure Satellite Accumulation Area (SAA) at or near the point of generation.
-
Place liquid waste containers in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Store the waste away from incompatible materials.
Step 5: Arranging for Disposal
-
Contact Environmental Health & Safety (EH&S): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EH&S) office or equivalent department to schedule a waste pickup.[7]
-
Provide Documentation: Provide the EH&S office with all necessary documentation regarding the waste's composition and volume. This information is essential for the waste disposal service and for regulatory compliance.[6]
-
Do not transport hazardous waste yourself. Only trained and authorized personnel should handle the transport of hazardous waste.
Mandatory Visualizations
The following diagrams illustrate the logical workflow and decision-making process for the proper disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Safety Decision Tree for Handling the Chemical.
References
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. skcinc.com [skcinc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 2-(1-Pyrrolyl)benzylamine
This guide provides critical safety and logistical information for the handling and disposal of 2-(1-Pyrrolyl)benzylamine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks associated with this compound.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 39116-24-0
-
Molecular Formula: C₁₁H₁₂N₂
-
Molecular Weight: 172.23 g/mol [1]
Primary Hazards: Corrosive, Irritant[2]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles & Face Shield | Tightly sealing safety goggles conforming to EN 166 (EU) or ANSI Z.87.1 (US) standards should be worn.[3] A face shield is required for splash hazards.[3][4] |
| Skin Protection | Gloves | Chemical-resistant gloves are required. While disposable nitrile gloves offer short-term protection, consulting the glove manufacturer's resistance guide for specific breakthrough times is recommended.[3] |
| Protective Clothing | A lab coat or chemical-resistant suit should be worn to cover as much skin as possible.[3] For significant splash risks, a chemical-resistant apron is advised.[5] | |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[3] | |
| Respiratory Protection | Fume Hood / Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6] If ventilation is inadequate or exposure limits may be exceeded, a NIOSH-approved respirator is required.[3] |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
- Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]
- Work exclusively within a certified chemical fume hood.[6]
- Assemble all necessary equipment and reagents before commencing work.
- Don all required personal protective equipment as detailed in the table above.
2. Handling:
- Avoid all direct contact with the substance.[7]
- Do not breathe dust, fumes, gas, mist, vapors, or spray.[6]
- Prevent the formation of dust and aerosols.
- Keep the container tightly closed when not in use.[8]
- Keep away from heat, sparks, open flames, and other ignition sources.[6]
- Do not eat, drink, or smoke in the handling area.[6]
3. Post-Handling:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[6][8]
- Decontaminate all work surfaces and equipment.
- Remove and properly dispose of contaminated gloves and other disposable PPE.
- Launder non-disposable protective clothing separately.[7]
Emergency and First Aid Measures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Remove contact lenses if present and easy to do.[6] Continue rinsing. Seek immediate medical attention.[6] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Rinse skin with water or shower for at least 15 minutes.[8] Seek immediate medical attention.[6] Wash contaminated clothing before reuse.[8] |
| Inhalation | Move the exposed person to fresh air and keep them comfortable for breathing.[8][9] If not breathing, give artificial respiration.[8] Seek medical attention if you feel unwell.[8] |
| Ingestion | Do NOT induce vomiting.[6] Rinse mouth with water.[6] Call a physician or poison control center immediately.[6] |
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
1. Waste Collection:
- Collect waste in a designated, properly labeled, and sealed container.
- Do not mix with other waste streams unless compatible.
2. Storage:
- Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Disposal:
- Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][8]
- Do not dispose of down the drain or in general trash.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Emergency Response Logic
References
- 1. scbt.com [scbt.com]
- 2. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. bvl.bund.de [bvl.bund.de]
- 5. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. aksci.com [aksci.com]
- 9. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
